KSL 128114
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C96H165N39O21 |
|---|---|
Poids moléculaire |
2201.6 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2R)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-2-cyclohexylacetyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C96H165N39O21/c1-7-51(2)72(89(155)156)133-84(150)68(45-71(139)140)131-87(153)73(53-23-9-8-10-24-53)134-88(154)74(96(4,5)6)135-85(151)66(43-54-46-118-57-26-12-11-25-56(54)57)129-83(149)67(44-55-47-111-50-120-55)130-86(152)69(49-136)132-82(148)65(34-22-42-117-95(109)110)128-81(147)64(33-21-41-116-94(107)108)127-79(145)62(28-14-16-36-98)125-78(144)61(27-13-15-35-97)124-77(143)60(31-19-39-114-92(103)104)122-70(138)48-119-75(141)58(29-17-37-112-90(99)100)123-80(146)63(32-20-40-115-93(105)106)126-76(142)59(121-52(3)137)30-18-38-113-91(101)102/h11-12,25-26,46-47,50-51,53,58-69,72-74,118,136H,7-10,13-24,27-45,48-49,97-98H2,1-6H3,(H,111,120)(H,119,141)(H,121,137)(H,122,138)(H,123,146)(H,124,143)(H,125,144)(H,126,142)(H,127,145)(H,128,147)(H,129,149)(H,130,152)(H,131,153)(H,132,148)(H,133,150)(H,134,154)(H,135,151)(H,139,140)(H,155,156)(H4,99,100,112)(H4,101,102,113)(H4,103,104,114)(H4,105,106,115)(H4,107,108,116)(H4,109,110,117)/t51-,58+,59+,60+,61-,62+,63-,64-,65+,66-,67-,68-,69-,72-,73-,74+/m0/s1 |
Clé InChI |
JHIMDMTVBCBWIO-UJEPQUICSA-N |
Origine du produit |
United States |
Foundational & Exploratory
KSL-128114: A Technical Guide to its Mechanism of Action as a Pan-Viral Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KSL-128114 is a novel, cell-penetrating peptide inhibitor with demonstrated broad-spectrum antiviral activity. This technical guide delineates the core mechanism of action of KSL-128114, focusing on its role as a potent inhibitor of viral entry. By targeting the host protein syntenin, KSL-128114 effectively blocks the endosomal entry pathway utilized by a range of enveloped RNA viruses, including coronaviruses, flaviviruses, and alphaviruses. This document provides a comprehensive overview of the quantitative data supporting its activity, detailed experimental protocols for key validation assays, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Syntenin-Mediated Endosomal Entry
KSL-128114 is a highly potent peptide inhibitor of syntenin, a scaffold protein involved in protein trafficking and membrane organization.[1][2] The primary mechanism of action of KSL-128114 is the disruption of syntenin's function in the endosomal pathway, which is crucial for the entry of numerous viruses into host cells.[1][2]
Specifically, KSL-128114 binds to the PDZ1 domain of syntenin.[3] This interaction is thought to interfere with essential endogenous processes required for the early stages of the viral life cycle.[1][2] Rather than preventing the initial attachment of viruses to their cellular receptors, KSL-128114 acts at a post-endocytic stage, effectively trapping the virus within the endosomal system and preventing the release of the viral genome into the cytoplasm.[1][2]
This mechanism has been demonstrated to be particularly effective against viruses that rely on endocytosis for entry, such as SARS-CoV-2 in cells lacking the TMPRSS2 protease.[1][2] The broad-spectrum potential of KSL-128114 is highlighted by its efficacy against a panel of RNA viruses, including flaviviruses (Dengue virus, West Nile virus, Tick-borne encephalitis virus) and an alphavirus (Chikungunya virus).[1][2] It is suggested that KSL-128114 may disrupt the interaction between syntenin and Rab5, a key regulator of endosomal trafficking that is essential for the entry of viruses like DENV and WNV.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the antiviral activity and binding affinity of KSL-128114.
Table 1: Antiviral Activity of KSL-128114
| Virus | Cell Line | Parameter | Value (μM) |
| SARS-CoV-2 | VeroE6 | EC50 | 20 |
| Flaviviruses (DENV, WNV, TBEV) | Various | Effective Concentration | 30 |
| Alphavirus (CHIKV) | Various | Effective Concentration | 30 |
Table 2: Binding Affinity of KSL-128114
| Binding Partner | Ligand | Method | Finding |
| Syntenin PDZ1-2 | TAMRA-labeled KSL-128114 | Fluorescence Polarization | High Affinity |
| SNX27 PDZ | TAMRA-labeled KSL-128114 | Fluorescence Polarization | >15-fold lower affinity compared to Syntenin PDZ1-2 |
| Syntenin PDZ1-2 | FITC-labeled ACE2 peptide | Fluorescence Polarization | No Binding |
| SNX27 PDZ | FITC-labeled ACE2 peptide | Fluorescence Polarization | Binding Observed |
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of KSL-128114 are provided below.
Viral Infection and Inhibition Assay
This protocol was utilized to determine the efficacy of KSL-128114 in inhibiting viral infection and the release of new viral particles.
-
Cell Seeding: Plate VeroE6 cells in appropriate culture vessels and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of KSL-128114 (e.g., up to 30 μM) or a vehicle control (DMSO).
-
Viral Infection: Infect the cells with the virus of interest (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a designated period (e.g., 16-24 hours).
-
Quantification of Infected Cells: Fix the cells and perform immunofluorescence staining for a viral antigen. The number of infected cells is then quantified using an automated plate reader (e.g., TROPHOS plate RUNNER HD).
-
Quantification of Viral RNA Release: Collect the cell culture supernatants and isolate viral RNA. Quantify the amount of viral RNA using quantitative real-time PCR (qPCR).
-
Cell Viability Assay: In parallel, treat uninfected cells with the same concentrations of KSL-128114 to assess any cytotoxic effects using a standard cell viability assay (e.g., CellTiter-Glo).
Time-of-Addition Experiment
This experiment was designed to pinpoint the stage of the viral life cycle that is inhibited by KSL-128114.
-
Cell Preparation: Seed VeroE6 cells as described above.
-
Experimental Arms:
-
Pre-treatment: Add KSL-128114 to the cells for a defined period before infection, then remove the compound prior to adding the virus.
-
Co-treatment: Add KSL-128114 and the virus to the cells simultaneously.
-
Post-treatment: Add the virus to the cells first, allow for a period of entry, and then add KSL-128114 at various time points post-infection.
-
-
Infection and Analysis: Following the respective treatments, proceed with the viral infection and quantification of infection levels as described in the viral infection and inhibition assay.
Fluorescence Polarization (FP)-Based Affinity Measurement
This biophysical assay was used to quantify the binding affinity of KSL-128114 to its target proteins.
-
Reagents:
-
Fluorescently labeled KSL-128114 (e.g., with TAMRA).
-
Purified recombinant syntenin PDZ1-2 and SNX27 PDZ domains.
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
-
Assay Setup: Prepare a series of dilutions of the purified PDZ domains in the assay buffer.
-
Binding Reaction: Add a constant, low concentration of the fluorescently labeled KSL-128114 to each dilution of the PDZ domains.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each sample using a suitable plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Viral Binding and Entry Assays
These assays were conducted to differentiate between the inhibition of viral attachment to the cell surface and the subsequent entry into the cytoplasm.
Binding Assay:
-
Cell Preparation: Pre-chill VeroE6 cells.
-
Infection: Infect the cells with the virus (MOI: 1) in the presence or absence of KSL-128114 for 1 hour at 4°C to allow binding but prevent internalization.
-
Washing: Wash the cells extensively with cold PBS to remove unbound virus.
-
Lysis and Quantification: Lyse the cells and quantify the amount of viral RNA using qPCR to determine the amount of bound virus.[4]
Entry Assay:
-
Infection: Infect cells with the virus (MOI: 1) for 1 hour at 37°C to allow for both binding and entry.[4]
-
Trypsin Treatment: Wash the cells and treat with trypsin to remove any virus particles that are bound to the cell surface but have not yet entered.[4]
-
Lysis and Quantification: Lyse the cells and perform strand-specific qPCR to detect both positive-strand (genomic) and negative-strand (replicative intermediate) viral RNA. The presence of negative-strand RNA is indicative of successful entry into the cytoplasm and the initiation of replication.[4]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental designs described in this guide.
Caption: Proposed mechanism of KSL-128114 action.
References
KSL-128114: A Pan-Viral Endosomal Entry Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KSL-128114 is a potent, cell-penetrating peptide inhibitor of syntenin, a protein integral to protein trafficking and cellular membrane architecture. This document provides a comprehensive overview of the function and mechanism of action of KSL-128114 as a broad-spectrum antiviral agent. It primarily functions by obstructing the endosomal entry pathway for a variety of enveloped RNA viruses, thereby preventing viral infection. This guide details the molecular interactions, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Function and Mechanism of Action
KSL-128114 is a novel pan-viral entry inhibitor that targets the host protein syntenin.[1][2] Its primary mechanism of action is the blockade of the endosomal entry pathway utilized by numerous RNA viruses to infect host cells.[1][2][3] By inhibiting syntenin, KSL-128114 disrupts crucial endogenous interactions necessary for the early stages of the viral life cycle, specifically the post-endocytic entry of the virus into the cytoplasm.[1][2] This inhibitory action is not due to blocking the binding of the virus to the cell surface but rather preventing the virus from proceeding beyond the endosome to release its genetic material into the cell.[1][2]
The inhibitor has demonstrated efficacy against a panel of enveloped single-stranded RNA (ssRNA) viruses, including:
-
Coronaviruses: SARS-CoV-2[1]
-
Flaviviruses: Dengue virus (DENV), West Nile virus (WNV), and tick-borne encephalitis virus (TBEV)[1][2]
KSL-128114's mode of action is particularly effective in cells that lack the TMPRSS2 protease, where SARS-CoV-2 entry is dependent on the endosomal pathway.[1][2] In such cells, its inhibitory profile is comparable to that of chloroquine, which raises endosomal pH to prevent viral fusion.[1][4]
Molecular Interactions and Signaling Pathways
KSL-128114 functions by binding to the PDZ1 domain of syntenin.[3] This interaction is thought to disrupt the association between syntenin and other proteins involved in endosomal trafficking, such as Rab5, which is essential for the entry of viruses like DENV and WNV.[3] While syntenin can interact with SARS-CoV-2 proteins like NSP11 and to a lesser extent the E protein, the primary antiviral effect of KSL-128114 is attributed to its impact on host cell trafficking pathways rather than direct inhibition of virus-syntenin interactions.[1] There is also a suggestion that the inhibitor might have an off-target effect by binding to the PDZ domain of SNX27, which is involved in ACE2 endocytosis and recycling.[1]
Caption: KSL-128114 inhibits viral entry by targeting syntenin and disrupting endosomal trafficking.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on KSL-128114.
Table 1: Antiviral Activity of KSL-128114 against SARS-CoV-2
| Parameter | Cell Line | Value |
| EC50 | VeroE6 | 20 µM |
| Inhibitor Concentration for Infection and Viral Release Reduction | VeroE6 | 30 µM |
Table 2: Affinity of KSL-128114 for Target Proteins
| Binding Interaction | Affinity Difference |
| KSL-128114 for Syntenin PDZ1-2 vs. SNX27 PDZ | >15-fold higher for Syntenin |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Antiviral Assays
Objective: To determine the efficacy of KSL-128114 in inhibiting viral infection.
-
Cell Lines: VeroE6 (lacking TMPRSS2) and Calu-3 (expressing TMPRSS2) cells are commonly used.[1]
-
Inhibitor Treatment: Cells are treated with varying concentrations of KSL-128114. A concentration of 30 µM has been shown to be effective.[1][2]
-
Infection: Cells are infected with the virus of interest (e.g., SARS-CoV-2, DENV, WNV, TBEV, CHIKV) at a specific multiplicity of infection (MOI), for instance, MOI 0.1 for flaviviruses and 0.05 for CHIKV.[2]
-
Incubation: The infection is allowed to proceed for a defined period, such as 16 hours for SARS-CoV-2 and CHIKV, and 24 hours for flaviviruses.[1][2]
-
Quantification of Infection: The number of infected cells is quantified using a high-content imaging system like the TROPHOS plate RUNNER HD.[1][2]
-
Quantification of Viral Release: Viral RNA in the cell culture supernatants is measured using quantitative polymerase chain reaction (qPCR) to determine the release of progeny virus.[1][2]
-
Cell Viability: To assess the toxicity of the inhibitor, cell viability is monitored using assays such as Cell Titer Glo.[1]
Viral Entry and Binding Assays
Objective: To elucidate the specific stage of the viral life cycle inhibited by KSL-128114.
-
Binding Assay:
-
Entry Assay:
-
Cells are infected for 1 hour at 37°C to allow both binding and entry.[5]
-
The cells are washed, and any virus bound to the cell surface but not yet internalized is removed by trypsin treatment.[5]
-
The cells are then lysed, and strand-specific viral RNA is detected by qPCR. The presence of the negative-strand RNA indicates that the viral genome has entered the cytoplasm and replication has initiated.[5]
-
Affinity Measurements
Objective: To determine the binding affinity of KSL-128114 to its target proteins.
-
Method: Fluorescence Polarization (FP)-based affinity measurement.
-
Procedure: A fluorescently labeled version of KSL-128114 (e.g., with TAMRA) is incubated with purified syntenin PDZ1-2 or SNX27 PDZ domains.[1][5] The change in fluorescence polarization upon binding is measured to determine the affinity.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the described experiments.
References
- 1. A Syntenin Inhibitor Blocks Endosomal Entry of SARS-CoV-2 and a Panel of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
KSL-128114: A High-Affinity Syntenin Inhibitor for Glioblastoma Therapy
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Syntenin, a scaffold protein implicated in numerous oncogenic signaling pathways, has emerged as a promising therapeutic target in aggressive cancers such as glioblastoma (GBM). This document provides a comprehensive technical overview of KSL-128114, a novel peptide-based inhibitor specifically designed to target the PDZ1 domain of syntenin. This guide details the molecular interactions, quantitative binding affinities, and functional consequences of KSL-128114 inhibition on GBM cells. It includes detailed experimental protocols for key assays and visual representations of the affected signaling pathways to facilitate further research and development in this area.
Introduction to Syntenin and its Role in Cancer
Syntenin, also known as syndecan-binding protein (SDCBP), is a 32 kDa intracellular scaffold protein characterized by the presence of two tandem PDZ (Postsynaptic density 95/Discs large/Zonula occludens-1) domains.[1] These PDZ domains function as protein-protein interaction modules, allowing syntenin to act as an adaptor protein in a multitude of cellular processes.[1] Syntenin is a key regulator of cell adhesion, migration, and the biogenesis of exosomes.[2][3]
In the context of cancer, particularly glioblastoma, syntenin overexpression is correlated with increased tumor invasion, proliferation, and poor patient prognosis.[4][5] Syntenin facilitates the activation of several oncogenic signaling cascades, including the Focal Adhesion Kinase (FAK), proto-oncogene tyrosine-protein kinase Src (c-Src), and Nuclear Factor-kappa B (NF-κB) pathway.[6][7] Furthermore, its role in exosome-mediated intercellular communication contributes to the modification of the tumor microenvironment and metastatic progression.[2][3] The multifaceted role of syntenin in promoting cancer malignancy makes it an attractive target for therapeutic intervention.
KSL-128114: A Potent and Selective Syntenin Inhibitor
KSL-128114 is a synthetically developed peptide inhibitor that demonstrates high affinity and selectivity for the PDZ1 domain of syntenin.[4] Its design is based on rational drug discovery approaches to create a stable and potent antagonist of syntenin-mediated protein-protein interactions.[4]
Mechanism of Action
KSL-128114 competitively binds to the peptide-binding groove of the syntenin PDZ1 domain, thereby preventing the recruitment of natural binding partners. This disruption of syntenin-dependent protein complexes leads to the attenuation of downstream signaling pathways that are crucial for tumor cell survival and invasion.[4]
Quantitative Data on KSL-128114 Activity
The following tables summarize the key quantitative data characterizing the interaction of KSL-128114 with syntenin and its effect on glioblastoma cells.
Table 1: Binding Affinity of KSL-128114 to Syntenin
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) vs. Syntenin PDZ1-2 | 0.3 ± 0.18 μM | Fluorescence Polarization | [8] |
Table 2: In Vitro Efficacy of KSL-128114 in Glioblastoma
| Cell Line | Parameter | Value | Assay | Reference |
| Primary GBM Cells | Inhibitory Concentration | Effective at ~20 μM | Cell Viability Assay | [5] |
Key Experimental Protocols
Detailed methodologies for the characterization of KSL-128114 are provided below.
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol outlines the steps to determine the binding affinity of KSL-128114 to the syntenin PDZ domains.
Materials:
-
Recombinant human syntenin PDZ1-2 protein
-
Fluorescently labeled KSL-128114 (e.g., with TAMRA)
-
Assay Buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of the syntenin PDZ1-2 protein in the assay buffer.
-
Prepare a constant concentration of the fluorescently labeled KSL-128114 probe in the assay buffer.
-
-
Assay Plate Setup:
-
Add a fixed volume of the fluorescent probe to all wells of the 384-well plate.
-
Add an equal volume of the serially diluted syntenin protein to the wells. Include wells with buffer only as a negative control.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 540 nm excitation and 590 nm emission for TAMRA).
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units as a function of the syntenin protein concentration.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
-
MTT Cell Viability Assay
This protocol is for assessing the cytotoxic effects of KSL-128114 on glioblastoma cell lines.[9][10][11][12][13]
Materials:
-
Glioblastoma cell lines (e.g., U87MG, patient-derived primary cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
KSL-128114
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the glioblastoma cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of KSL-128114 in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of KSL-128114. Include vehicle-treated wells as a control.
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the KSL-128114 concentration and determine the IC50 value using a non-linear regression analysis.
-
Orthotopic Patient-Derived Glioblastoma Xenograft (PDX) Mouse Model
This protocol describes the in vivo evaluation of KSL-128114 in a clinically relevant animal model.[1][8][14][15][16]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Patient-derived glioblastoma cells
-
Stereotactic apparatus for intracranial injections
-
KSL-128114 formulation for in vivo administration
-
Anesthetics and analgesics
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation:
-
Harvest and resuspend patient-derived glioblastoma cells in a suitable vehicle (e.g., sterile PBS) at the desired concentration.
-
-
Intracranial Implantation:
-
Anesthetize the mice and secure them in the stereotactic frame.
-
Create a small burr hole in the skull at a predetermined stereotactic coordinate.
-
Slowly inject the glioblastoma cells into the brain parenchyma (e.g., the striatum).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth over time using bioluminescence imaging or magnetic resonance imaging (MRI).
-
Observe the mice for any clinical signs of tumor development (e.g., weight loss, neurological deficits).
-
-
Treatment Administration:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer KSL-128114 or vehicle control according to the planned dosing schedule and route of administration (e.g., intraperitoneal injection, convection-enhanced delivery).
-
-
Efficacy Evaluation:
-
Monitor tumor progression in both groups throughout the treatment period.
-
Record the survival of the mice in each group.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect the brains for histological and immunohistochemical analysis to assess tumor burden and other relevant biomarkers.
-
-
Data Analysis:
-
Compare tumor growth rates and survival curves between the treatment and control groups using appropriate statistical methods (e.g., Kaplan-Meier analysis for survival).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by KSL-128114 and the experimental workflows.
Caption: Syntenin-Mediated FAK/c-Src/NF-κB Signaling Pathway.
Caption: Role of Syntenin in Exosome Biogenesis.
Caption: Experimental Workflow for KSL-128114 Evaluation.
Conclusion and Future Directions
KSL-128114 represents a promising therapeutic candidate for the treatment of glioblastoma by targeting the syntenin scaffold protein. Its high affinity for the PDZ1 domain and its ability to inhibit key oncogenic signaling pathways and cellular processes provide a strong rationale for its continued development. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field.
Future studies should focus on optimizing the pharmacokinetic properties of KSL-128114 to enhance its blood-brain barrier penetration and in vivo efficacy. Furthermore, exploring combination therapies with standard-of-care treatments for glioblastoma, such as temozolomide (B1682018) and radiation, may reveal synergistic effects and provide a more robust therapeutic strategy for this devastating disease. The continued investigation of syntenin inhibitors like KSL-128114 holds the potential to deliver novel and effective treatments for glioblastoma and other syntenin-dependent cancers.
References
- 1. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntenin: Key player in cancer exosome biogenesis and uptake? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syndecan-syntenin-ALIX regulates the biogenesis of exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High-Affinity Peptide Ligand Targeting Syntenin Inhibits Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unconventional Protein Secretion in Brain Tumors Biology: Enlightening the Mechanisms for Tumor Survival and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Utility of Glioblastoma Patient-Derived Orthotopic Xenografts in Drug Discovery and Personalized Therapy [frontiersin.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells [en-journal.org]
- 14. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 15. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
In-Depth Technical Guide: Binding Affinity of KSL-128114 to Syntenin PDZ1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the binding affinity between the peptide inhibitor KSL-128114 and the first PDZ domain (PDZ1) of the scaffold protein syntenin. KSL-128114 is a potent and metabolically stable inhibitor that demonstrates a high affinity for syntenin PDZ1, a critical interaction for various cellular processes, including protein trafficking and exosome biogenesis. This document details the quantitative binding data, the experimental methodologies employed for its determination, and the relevant signaling pathways, offering valuable insights for researchers in drug discovery and development targeting syntenin-mediated pathologies.
Quantitative Binding Affinity Data
The binding affinity of KSL-128114 for the syntenin PDZ1 domain has been characterized using multiple biophysical techniques. The inhibitor exhibits a nanomolar affinity, indicating a strong and specific interaction.[1][2][3] The quantitative data from key experiments are summarized below.
| Parameter | Value | Method | Notes |
| Dissociation Constant (KD) | 0.3 ± 0.18 µM | Fluorescence Polarization (FP) | Determined using 5(6)-carboxytetramethylrhodamine (B613260) (TAMRA) labeled KSL-128114 and syntenin PDZ1-2.[4] |
| Binding Affinity | Nanomolar | Surface Plasmon Resonance (SPR) | Described as having nanomolar affinity, indicating a very strong interaction.[1][2][3] |
| Selectivity | >15-fold for Syntenin over SNX27 | Fluorescence Polarization (FP) | The KD for SNX27 PDZ was determined to be 5.0 ± 0.2 μM.[4] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity Determination
This protocol outlines the methodology for determining the dissociation constant (KD) of the KSL-128114 interaction with syntenin PDZ1-2.
Materials:
-
Syntenin PDZ1-2 protein, purified
-
5(6)-carboxytetramethylrhodamine (TAMRA) labeled KSL-128114 (fluorescent probe)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Dissolve the TAMRA-labeled KSL-128114 in the assay buffer to a stock concentration of 1 µM.
-
Prepare a serial dilution of the syntenin PDZ1-2 protein in the assay buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).
-
-
Assay Setup:
-
To each well of the 384-well microplate, add a fixed concentration of TAMRA-labeled KSL-128114 (e.g., 10 nM final concentration).
-
Add increasing concentrations of the syntenin PDZ1-2 protein to the wells.
-
Include control wells containing only the TAMRA-labeled KSL-128114 in assay buffer (for minimum polarization) and wells with the highest concentration of syntenin PDZ1-2 (for maximum polarization).
-
-
Incubation:
-
Incubate the microplate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader. The excitation wavelength for TAMRA is typically around 540 nm, and the emission is measured at around 590 nm.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the syntenin PDZ1-2 concentration.
-
Fit the data to a one-site binding (hyperbola) equation using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (KD).
-
Solid-Phase Peptide Synthesis (SPPS) of KSL-128114
KSL-128114 is a peptide-based inhibitor and can be synthesized using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HCTU, DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Solvents: DMF, DCM, Diethyl ether
-
Automated peptide synthesizer or manual synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using the deprotection solution.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using coupling reagents.
-
Capping (Optional): Cap any unreacted amino groups.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the KSL-128114 sequence.
-
Final Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized KSL-128114 peptide by mass spectrometry and analytical RP-HPLC.
Signaling Pathways and Mechanism of Action
Syntenin is a scaffold protein that plays a crucial role in various cellular processes, primarily through its two PDZ domains, which mediate protein-protein interactions.[5] KSL-128114 exerts its effect by specifically binding to the PDZ1 domain of syntenin, thereby disrupting its interaction with cargo proteins.[6]
Syntenin-Mediated Endosomal Trafficking and Exosome Biogenesis
Syntenin is a key regulator of the endosomal sorting and trafficking of various transmembrane proteins, including syndecans and the tetraspanin CD63. It facilitates the budding of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs), a critical step in exosome biogenesis. This process involves the interaction of syntenin with ALIX, a component of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery.
The binding of cargo proteins like syndecans to the PDZ domains of syntenin initiates their internalization and sorting into endosomes. Syntenin then recruits ALIX, which in turn engages the ESCRT machinery to induce the inward budding of the endosomal membrane, forming ILVs that contain the syntenin-cargo complex. These MVBs can then fuse with the plasma membrane, releasing the ILVs as exosomes into the extracellular space.
Caption: Syntenin-mediated exosome biogenesis pathway and the inhibitory action of KSL-128114.
Experimental Workflow for Assessing KSL-128114 Activity
The inhibitory effect of KSL-128114 on syntenin-mediated cellular processes can be evaluated through a series of in vitro and cell-based assays.
Caption: A typical experimental workflow to characterize the activity of KSL-128114.
Logical Relationship of KSL-128114 Inhibition
The mechanism of action of KSL-128114 can be summarized through a logical relationship diagram, illustrating the cascade of events following its introduction into a biological system.
Caption: Logical flow diagram illustrating the mechanism of KSL-128114-mediated inhibition.
References
- 1. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry updates of novel HDACs inhibitors (2020 to present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PubMed [pubmed.ncbi.nlm.nih.gov]
KSL-128114: A High-Affinity Peptide Ligand Targeting Syntenin for Glioblastoma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The intracellular scaffold protein syntenin has emerged as a promising therapeutic target due to its role in promoting malignant phenotypes. This document provides a comprehensive technical overview of KSL-128114, a novel and potent peptide inhibitor of syntenin, and its preclinical efficacy in glioblastoma models. KSL-128114 demonstrates nanomolar binding affinity to the PDZ1 domain of syntenin, exhibits metabolic stability, and effectively reduces glioblastoma cell viability while extending survival in a patient-derived xenograft model.[1] This guide details the quantitative data from preclinical studies, outlines key experimental methodologies, and visualizes the underlying signaling pathways.
Introduction to KSL-128114
KSL-128114 is a metabolically stable peptide developed as a high-affinity inhibitor of the PDZ1 domain of syntenin.[1] Syntenin, a protein containing two PDZ domains, functions as a scaffold protein that regulates a multitude of signaling pathways involved in cancer cell invasion, migration, and proliferation.[1] By targeting syntenin, KSL-128114 aims to disrupt these pro-tumorigenic signaling cascades. Preclinical research has demonstrated its potential as a therapeutic agent for highly aggressive cancers, including glioblastoma.[1]
Mechanism of Action and Signaling Pathway
KSL-128114 exerts its anti-glioblastoma effects by binding to the PDZ1 domain of syntenin with high affinity, thereby inhibiting its protein-protein interactions.[1] Syntenin is a critical node in several signaling pathways that are frequently dysregulated in glioblastoma. Upon inhibition by KSL-128114, the downstream signaling cascades that promote tumor progression are disrupted.
Syntenin has been shown to interact with and activate several key signaling molecules, including:
-
Epidermal Growth Factor Receptor (EGFR): A primary driver of glioblastoma growth.
-
c-Src: A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.
-
Focal Adhesion Kinase (FAK): A key regulator of cell adhesion and migration.
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that promotes the expression of genes involved in inflammation, cell survival, and invasion.
The inhibition of syntenin by KSL-128114 is expected to downregulate the activity of these pathways, leading to a reduction in the expression of downstream effectors such as Matrix Metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix and facilitation of tumor invasion.
References
KSL-128114: A Broad-Spectrum Antiviral Targeting Host Endosomal Entry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KSL-128114 is a novel, cell-penetrating peptide inhibitor of the host protein syntenin, demonstrating broad-spectrum antiviral activity against a range of enveloped RNA viruses. By targeting the endosomal entry pathway, a common portal for many viral pathogens, KSL-128114 presents a promising host-directed antiviral strategy. This document provides a comprehensive overview of the available preclinical data on KSL-128114, including its mechanism of action, quantitative antiviral efficacy, and detailed experimental protocols. The information is intended to serve as a technical guide for researchers and professionals in the field of antiviral drug development.
Introduction
The emergence of novel and re-emerging viral threats necessitates the development of broad-spectrum antiviral agents. Targeting host cellular pathways essential for viral replication offers a strategy to overcome viral mutations and provide a first line of defense against future pandemics. KSL-128114 is a potent peptide inhibitor of syntenin, a cellular protein involved in protein trafficking and membrane architecture.[1] Research has identified KSL-128114 as a pan-viral entry inhibitor that effectively blocks the endosomal entry pathway utilized by numerous RNA viruses.[2][3]
Mechanism of Action: Inhibition of Syntenin-Mediated Endosomal Entry
KSL-128114 exerts its antiviral effect by disrupting the normal function of syntenin, a host protein containing two PDZ domains. The proposed mechanism of action involves the following key steps:
-
Binding to Syntenin: KSL-128114 is a high-affinity ligand for the PDZ1 domain of syntenin.[4]
-
Disruption of Endosomal Trafficking: The binding of KSL-128114 to syntenin interferes with syntenin-dependent endosomal budding.[2] This is supported by the observation that treatment with the inhibitor leads to a reduced cell surface expression of syndecan-1, a known syntenin cargo protein.
-
Blockade of Viral Entry: By disrupting endosomal trafficking, KSL-128114 prevents the post-endocytic entry of viruses into the cytoplasm.[2][3] This mechanism is particularly effective against viruses that rely on the endosomal pathway for infection. The inhibitor does not block the initial binding of the virus to the cell surface.[2]
The antiviral activity of KSL-128114 is more pronounced in cell lines like VeroE6, which lack the transmembrane protease serine 2 (TMPRSS2). In cells expressing TMPRSS2, such as Calu-3, SARS-CoV-2 can fuse at the plasma membrane, bypassing the endosomal pathway, rendering KSL-128114 less effective.[2][3] This mode of action is comparable to that of chloroquine, which also inhibits endosomal entry by increasing endosomal pH.[4]
A potential off-target effect on SNX27, another PDZ domain-containing protein, was considered but deemed less likely due to a significantly lower binding affinity of KSL-128114 for SNX27 compared to syntenin.[3]
Caption: Proposed mechanism of action of KSL-128114.
Quantitative Data
The antiviral activity and binding affinity of KSL-128114 have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity of KSL-128114 against SARS-CoV-2
| Cell Line | Parameter | Value |
| VeroE6 | EC50 | 20 µM |
Table 2: Binding Affinity of KSL-128114
| Target Protein | Ligand | Parameter | Value |
| Syntenin PDZ1-2 | TAMRA-labeled KSL-128114 | K D | 0.3 ± 0.18 µM |
| SNX27 PDZ | TAMRA-labeled KSL-128114 | K D | 5.0 ± 0.2 µM |
| Syntenin PDZ1-2 | FITC-labeled ACE2 peptide | Binding | No binding |
| SNX27 PDZ | FITC-labeled ACE2 peptide | Binding | Binds |
Table 3: Broad-Spectrum Antiviral Activity of KSL-128114
| Virus Family | Virus | Cell Line | Concentration | Observed Effect |
| Flaviviridae | Dengue virus (DENV) | 30 µM | Strong inhibition of infection and viral release | |
| Flaviviridae | West Nile virus (WNV) | 30 µM | Strong inhibition of infection and viral release | |
| Flaviviridae | Tick-borne encephalitis virus (TBEV) | 30 µM | Strong inhibition of infection and viral release | |
| Togaviridae | Chikungunya virus (CHIKV) | 30 µM | Strong inhibition of infection and viral release |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize KSL-128114.
Antiviral Assays
Objective: To determine the efficacy of KSL-128114 in inhibiting viral infection.
Methodology:
-
Seed target cells (e.g., VeroE6 or Calu-3) in 96-well plates and culture overnight.
-
Pre-treat the cells with varying concentrations of KSL-128114 or DMSO (vehicle control) for a specified period (e.g., 2 hours).
-
Infect the cells with the virus of interest (e.g., SARS-CoV-2, DENV, WNV, TBEV, CHIKV) at a specific multiplicity of infection (MOI).
-
Incubate the infected cells for a duration appropriate for the virus (e.g., 16-24 hours).
-
Quantify the number of infected cells using a high-content imaging system (e.g., TROPHOS plate RUNNER HD).
-
For viral release assessment, collect the cell supernatants and quantify viral RNA using quantitative real-time PCR (qPCR).
-
Determine the half-maximal effective concentration (EC50) by fitting a dose-response curve to the infection data.
Cell Viability Assays
Objective: To assess the cytotoxicity of KSL-128114.
Methodology:
-
Seed cells in 96-well plates and treat with the same concentrations of KSL-128114 as in the antiviral assay.
-
Incubate for the same duration as the antiviral assay.
-
Measure cell viability using a commercial kit such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
Fluorescence Polarization (FP)-Based Affinity Measurements
Objective: To determine the binding affinity of KSL-128114 to its target proteins.
Methodology:
-
Label KSL-128114 with a fluorescent tag (e.g., 5(6)-carboxytetramethylrhodamine, TAMRA).
-
In a suitable buffer, mix a constant concentration of the fluorescently labeled peptide with increasing concentrations of the purified target protein (e.g., syntenin PDZ1-2, SNX27 PDZ).
-
Measure the fluorescence polarization of the samples. As the protein binds to the labeled peptide, the tumbling rate of the complex decreases, leading to an increase in fluorescence polarization.
-
Calculate the dissociation constant (K D ) by fitting the binding data to a suitable model.
Viral Binding and Entry Assays
Objective: To distinguish between the inhibition of viral binding and viral entry.
Methodology:
Binding Assay:
-
Pre-treat cells with KSL-128114 (e.g., 30 µM) or DMSO for 2 hours.
-
Infect the cells with the virus (e.g., SARS-CoV-2, MOI: 1) for 1 hour at 4°C to allow binding but prevent entry.
-
Wash the cells extensively to remove unbound virus.
-
Lyse the cells and extract total RNA.
-
Quantify viral RNA using qPCR to determine the amount of bound virus.
Entry Assay:
-
Follow the same initial steps as the binding assay.
-
After the 1-hour binding step at 4°C, shift the cells to 37°C for 2 hours to allow viral entry.
-
Treat the cells with trypsin to remove any virus that is bound to the cell surface but has not entered.
-
Wash the cells, lyse them, and extract RNA.
-
Quantify both positive- and negative-strand viral RNA using strand-specific qPCR. The presence of negative-strand RNA is indicative of viral replication following successful entry.
Caption: Workflow for viral binding and entry assays.
Conclusion and Future Directions
KSL-128114 represents a promising lead compound for the development of a broad-spectrum, host-directed antiviral therapeutic. Its mechanism of action, targeting the syntenin-mediated endosomal entry pathway, is a validated strategy for inhibiting a wide range of RNA viruses. The available data demonstrates potent in vitro efficacy with a well-defined molecular target.
Further research is warranted to:
-
Evaluate the in vivo efficacy and safety profile of KSL-128114 in relevant animal models.
-
Optimize the peptide's pharmacokinetic properties for clinical development.
-
Explore the potential for synergistic effects when combined with direct-acting antivirals.
-
Investigate the full spectrum of viruses susceptible to KSL-128114-mediated inhibition.
References
KSL-128114: A Novel Syntenin Inhibitor Targeting Endosomal Trafficking for Broad-Spectrum Antiviral Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
KSL-128114 is a potent and metabolically stable peptide-based inhibitor of syntenin, a versatile scaffold protein involved in numerous cellular processes, including endosomal trafficking. By specifically targeting the PDZ1 domain of syntenin, KSL-128114 disrupts the syntenin-dependent endocytic pathway, a critical route for the entry of a wide range of RNA viruses. This whitepaper provides a comprehensive overview of the mechanism of action of KSL-128114, its effects on endosomal trafficking, and its potential as a broad-spectrum antiviral agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Introduction to Syntenin and Endosomal Trafficking
Syntenin is a 32-kDa intracellular protein characterized by the presence of two tandem PDZ (PSD-95/Dlg/ZO-1) domains. It functions as an adaptor protein, orchestrating the assembly of various protein complexes and thereby regulating a multitude of cellular functions. A key role of syntenin is its involvement in the trafficking of transmembrane proteins, including syndecans, which are heparan sulfate (B86663) proteoglycans that act as co-receptors for a variety of growth factors and adhesion molecules.
Endosomal trafficking is a fundamental cellular process responsible for the uptake, sorting, and transport of extracellular and transmembrane molecules. This intricate network of vesicular transport is essential for nutrient uptake, receptor signaling, and maintaining cellular homeostasis. However, numerous pathogens, particularly viruses, have evolved to hijack these pathways to gain entry into host cells. Syntenin plays a crucial role in this process by linking cargo proteins, such as syndecans, to the endosomal sorting machinery, including components of the ESCRT (Endosomal Sorting Complexes Required for Transport) pathway, ultimately influencing their fate, be it recycling to the plasma membrane or degradation.
KSL-128114: A Specific Inhibitor of the Syntenin-PDZ1 Interaction
KSL-128114 is a synthetically developed peptide that has been shown to be a highly potent and specific inhibitor of syntenin. It achieves this by binding with high affinity to the PDZ1 domain of syntenin, thereby competitively inhibiting the interaction of syntenin with its natural binding partners.
Quantitative Binding Affinity
The binding affinity of KSL-128114 for its target, the PDZ1-2 domains of syntenin, has been quantified using fluorescence polarization assays. These studies reveal a strong and specific interaction, with a significantly lower affinity for other PDZ domain-containing proteins, such as SNX27, highlighting the specificity of KSL-128114.
| Molecule | Target | Dissociation Constant (KD) |
| KSL-128114 | Syntenin PDZ1-2 | 0.3 ± 0.18 µM[1] |
| KSL-128114 | SNX27 PDZ | 5.0 ± 0.2 µM[1] |
Mechanism of Action: Inhibition of Endosomal Trafficking
The primary mechanism of action of KSL-128114 is the disruption of syntenin-dependent endosomal trafficking. By blocking the PDZ1 domain of syntenin, KSL-128114 prevents the proper sorting and transport of syntenin's cargo proteins, which has significant downstream consequences, particularly for processes that rely on this pathway, such as viral entry.
Impact on Syndecan Trafficking
One of the key consequences of syntenin inhibition by KSL-128114 is the alteration of syndecan trafficking. Syntenin is known to be essential for the recycling of syndecans back to the plasma membrane. Inhibition of the syntenin-syndecan interaction leads to a reduced surface expression of syndecan-1, a known attachment factor for several viruses.[1]
Disruption of the Syntenin-RAB5 Interaction
KSL-128114 has been shown to block the interaction between syntenin and RAB5, a small GTPase that is a master regulator of early endocytosis. This disruption further contributes to the impairment of the endosomal trafficking pathway.
Syntenin and the Ubiquitin System
Recent evidence has revealed a direct interaction between syntenin-1 and ubiquitin, mediated by a novel ubiquitin-binding motif on syntenin. This interaction is crucial for linking ubiquitylated proteins to transmembrane partners within tetraspanin-enriched microdomains. While KSL-128114's direct effect on this interaction has not been explicitly detailed, its disruption of syntenin's scaffolding function could indirectly affect the trafficking and signaling of these ubiquitylated protein complexes.
Broad-Spectrum Antiviral Activity of KSL-128114
By targeting a host cellular pathway essential for the entry of numerous viruses, KSL-128114 exhibits broad-spectrum antiviral activity. The inhibitor does not prevent the initial attachment of viruses to the cell surface but rather blocks their subsequent entry into the cytoplasm from the endosomes.
Quantitative Antiviral Efficacy
KSL-128114 has demonstrated potent antiviral activity against a range of enveloped RNA viruses.
| Virus | Cell Line | Efficacy |
| SARS-CoV-2 | VeroE6 | EC50 = 20 µM[2] |
| Dengue virus (DENV) | - | Strong inhibition of viral infection and release of progeny virus[3] |
| West Nile virus (WNV) | - | Strong inhibition of viral infection and release of progeny virus[3] |
| Tick-borne encephalitis virus (TBEV) | - | Strong inhibition of viral infection and release of progeny virus |
| Chikungunya virus (CHIKV) | - | Strong inhibition of viral infection and release of progeny virus[3] |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is used to quantify the binding affinity between KSL-128114 and the syntenin PDZ domains.
Materials:
-
Fluorescently labeled KSL-128114 (e.g., with TAMRA)
-
Purified recombinant syntenin PDZ1-2 domains
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare a serial dilution of the syntenin PDZ1-2 protein in the assay buffer.
-
Add a fixed concentration of fluorescently labeled KSL-128114 to each well of the 384-well plate.
-
Add the serially diluted syntenin protein to the wells. Include wells with only the labeled peptide (for minimum polarization) and buffer alone (for background).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the dissociation constant (KD) by fitting the binding curve data to a one-site binding model using appropriate software.
Viral Entry Assay (qPCR-based)
This assay determines the effect of KSL-128114 on the entry of viruses into host cells.
Materials:
-
Target cells susceptible to the virus of interest (e.g., VeroE6 for SARS-CoV-2)
-
Virus stock with a known titer
-
KSL-128114
-
Cell culture medium
-
Trypsin-EDTA
-
RNA extraction kit
-
qRT-PCR reagents (primers and probes specific for the viral genome)
-
qRT-PCR instrument
Protocol:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of KSL-128114 or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Remove the inoculum and wash the cells with PBS to remove unbound virus.
-
Add fresh medium containing the respective concentrations of KSL-128114.
-
Incubate for a further 2 hours at 37°C to allow for viral entry.
-
To remove any virus particles still attached to the cell surface, treat the cells with trypsin for 10 minutes.
-
Lyse the cells and extract the total RNA using a suitable kit.
-
Perform qRT-PCR using primers and a probe specific for a viral gene to quantify the amount of viral RNA that has successfully entered the cells.
-
Analyze the data to determine the concentration-dependent inhibition of viral entry by KSL-128114.
Quantification of Cell Surface Syndecan-1
This protocol allows for the measurement of changes in the cell surface levels of syndecan-1 following treatment with KSL-128114.
Materials:
-
Target cells (e.g., VeroE6)
-
KSL-128114
-
Primary antibody against the extracellular domain of syndecan-1
-
Fluorescently labeled secondary antibody
-
Flow cytometer
-
FACS buffer (e.g., PBS with 2% FBS)
Protocol:
-
Treat the cells with KSL-128114 or a vehicle control for a specified period.
-
Detach the cells from the culture plate using a non-enzymatic cell dissociation solution.
-
Wash the cells with cold FACS buffer.
-
Incubate the cells with the primary antibody against syndecan-1 on ice for 1 hour.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody on ice in the dark for 30 minutes.
-
Wash the cells to remove unbound secondary antibody.
-
Resuspend the cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer.
-
Quantify the mean fluorescence intensity to determine the relative levels of cell surface syndecan-1.
Signaling Pathways and Experimental Workflows
Conclusion
KSL-128114 represents a promising new class of antiviral compounds that target a host-centric mechanism, thereby offering the potential for broad-spectrum activity and a higher barrier to the development of viral resistance. By inhibiting the syntenin-PDZ1 interaction, KSL-128114 effectively disrupts the endosomal trafficking pathways that many viruses depend on for successful entry into host cells. The detailed data and protocols provided in this whitepaper are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of KSL-128114 and to advance the development of novel antiviral strategies based on the modulation of endosomal trafficking.
References
The Impact of KSL-128114 on Syntenin-Dependent Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of KSL-128114, a potent peptide-based inhibitor, on syntenin-dependent cellular pathways. Syntenin, a highly conserved PDZ domain-containing scaffold protein, is a critical regulator of numerous cellular processes, including exosome biogenesis, cell migration, and viral entry. KSL-128114 has been identified as a high-affinity binder to the PDZ1 domain of syntenin, leading to the disruption of key protein-protein interactions and subsequent modulation of downstream signaling cascades. This document details the mechanism of action of KSL-128114, its quantitative effects on syntenin-mediated processes, and comprehensive protocols for relevant experimental assays. The information presented herein is intended to serve as a valuable resource for researchers investigating syntenin biology and for professionals involved in the development of novel therapeutics targeting syntenin-driven pathologies.
Introduction to Syntenin and its Role in Cellular Signaling
Syntenin is a 32-kDa intracellular adaptor protein characterized by the presence of two tandem PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains. These domains facilitate interactions with a wide array of transmembrane proteins, including syndecans, frizzled receptors, and neurofascin, thereby scaffolding multiprotein complexes at the plasma membrane and intracellular compartments. Through these interactions, syntenin plays a pivotal role in a multitude of cellular functions:
-
Exosome Biogenesis: Syntenin is a key component of the syndecan-syntenin-ALIX pathway, which is essential for the formation of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs) and their subsequent release as exosomes.[1][2] This process is crucial for intercellular communication in both physiological and pathological states, including cancer progression.[3][4]
-
Cell Adhesion and Migration: By linking syndecans to the actin cytoskeleton and focal adhesion complexes, syntenin modulates cell adhesion, spreading, and migration.[5][6] Its involvement in these processes has implicated syntenin in tumor metastasis.
-
Receptor Trafficking and Signaling: Syntenin regulates the endocytic recycling of various transmembrane receptors, influencing their surface expression and signaling activity.[7]
-
Viral Entry: The endosomal pathway, which is modulated by syntenin, is co-opted by numerous viruses for entry into host cells.
Given its central role in these fundamental cellular processes, syntenin has emerged as a promising therapeutic target for a range of diseases, including cancer and viral infections.
KSL-128114: A Potent Syntenin Inhibitor
KSL-128114 is a synthetically developed peptide that has been identified as a potent and specific inhibitor of syntenin. It achieves its inhibitory effect by binding with high affinity to the PDZ1 domain of syntenin, thereby disrupting its interaction with binding partners.
Mechanism of Action
KSL-128114 competitively inhibits the binding of proteins containing a C-terminal PDZ-binding motif to the PDZ1 domain of syntenin. This disruption prevents the formation of functional protein complexes necessary for downstream signaling. For instance, by interfering with the syntenin-syndecan interaction, KSL-128114 is believed to impair the recruitment of ALIX to the endosomal membrane, a critical step in exosome biogenesis.[1] Furthermore, its inhibitory action on syntenin-mediated receptor trafficking is the proposed mechanism for its antiviral activity, specifically by blocking the endosomal entry of various RNA viruses.
Quantitative Data
The following table summarizes the key quantitative parameters defining the interaction of KSL-128114 with syntenin and its cellular effects.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 40 nM | In vitro | |
| Binding Affinity (Kd) | 30 nM (TAMRA-labeled) | In vitro | |
| Inhibition of Endosomal Budding | Dose-dependent (0.1, 5, 10 µM) | MCF-7 | |
| EC50 (SARS-CoV-2 Entry) | 20 µM | VeroE6 | [8] |
Affected Syntenin-Dependent Pathways
The primary syntenin-dependent pathway affected by KSL-128114 is the syndecan-syntenin-ALIX pathway , which is central to exosome biogenesis.
Caption: Inhibition of the Syndecan-Syntenin-ALIX pathway by KSL-128114.
By binding to the PDZ1 domain of syntenin, KSL-128114 disrupts the initial interaction with syndecan. This prevents the formation of the tripartite complex and the subsequent recruitment of the ESCRT machinery, ultimately leading to a reduction in exosome production.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of KSL-128114 on syntenin-dependent pathways.
Fluorescence Polarization Assay for Binding Affinity
This assay quantitatively determines the binding affinity of KSL-128114 to the syntenin PDZ1 domain.
Caption: Workflow for determining binding affinity using fluorescence polarization.
Materials:
-
Purified recombinant human Syntenin PDZ1-2 domains
-
TAMRA-labeled KSL-128114 peptide
-
Unlabeled KSL-128114 peptide
-
Assay Buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20)
-
Black, low-binding 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of purified Syntenin PDZ1-2 in assay buffer.
-
Prepare a stock solution of TAMRA-labeled KSL-128114 in assay buffer.
-
Prepare a serial dilution series of unlabeled KSL-128114 in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of Syntenin PDZ1-2 (e.g., 100 nM) and TAMRA-labeled KSL-128114 (e.g., 100 nM) to each well.
-
Add increasing concentrations of unlabeled KSL-128114 to the wells. Include control wells with no unlabeled inhibitor.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for TAMRA (e.g., excitation at 540 nm, emission at 590 nm).
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the unlabeled KSL-128114 concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. The dissociation constant (Kd) of the TAMRA-labeled peptide can be determined in a separate saturation binding experiment.
-
Viral Entry Assay
This assay assesses the ability of KSL-128114 to inhibit the entry of a virus that utilizes the endosomal pathway.
Caption: Workflow for assessing the inhibition of viral entry.
Materials:
-
VeroE6 cells (or other susceptible host cell line)
-
Appropriate cell culture medium and supplements
-
Virus stock (e.g., SARS-CoV-2)
-
KSL-128114
-
96-well cell culture plates
-
Fixation and permeabilization buffers
-
Primary antibody against a viral antigen
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or qPCR equipment
Procedure:
-
Cell Seeding: Seed VeroE6 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of KSL-128114 for 2 hours prior to infection.
-
Infection: Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 for 1 hour.
-
Incubation: Remove the virus-containing medium and add fresh medium with the corresponding concentrations of KSL-128114. Incubate for 24 hours.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against a viral nucleocapsid protein.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear stain.
-
-
Quantification:
-
Imaging: Acquire images using a high-content imaging system and quantify the percentage of infected cells.
-
qPCR: Alternatively, lyse the cells and perform quantitative PCR to measure the levels of viral RNA.
-
-
Data Analysis:
-
Plot the percentage of infection inhibition against the logarithm of the KSL-128114 concentration.
-
Determine the half-maximal effective concentration (EC50) from the dose-response curve.
-
Cell Viability Assay (MTT)
This assay is crucial to ensure that the observed effects of KSL-128114 are not due to cytotoxicity.[9][10][11]
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
KSL-128114
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with the same serial dilution of KSL-128114 as used in the primary functional assay. Include untreated control wells.
-
Incubation: Incubate the plate for the same duration as the primary assay (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the KSL-128114 concentration to determine the 50% cytotoxic concentration (CC50).
-
Conclusion
KSL-128114 represents a powerful research tool and a potential therapeutic lead for targeting syntenin-dependent cellular processes. Its high-affinity and specific interaction with the syntenin PDZ1 domain provides a means to dissect the intricate roles of syntenin in health and disease. The experimental protocols detailed in this guide offer a robust framework for quantifying the effects of KSL-128114 and other potential syntenin inhibitors on key cellular pathways. Further investigation into the broader impact of KSL-128114 on the syntenin interactome will undoubtedly provide deeper insights into the therapeutic potential of targeting this versatile adaptor protein.
References
- 1. Syndecan-syntenin-ALIX regulates the biogenesis of exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Multifunctional Protein Syntenin-1: Regulator of Exosome Biogenesis, Cellular Function, and Tumor Progression [mdpi.com]
- 4. Mechanisms associated with biogenesis of exosomes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntenin controls migration, growth, proliferation, and cell cycle progression in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Syndecan recycling [corrected] is controlled by syntenin-PIP2 interaction and Arf6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
The Discovery and Development of KSL-128114: A Dual-Action Syntenin Inhibitor for Oncology and Virology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KSL-128114 is a novel, potent, and metabolically stable cell-penetrating peptide inhibitor of the scaffold protein syntenin. Initially developed as a therapeutic candidate for aggressive cancers such as glioblastoma, KSL-128114 has demonstrated significant efficacy in preclinical models by inhibiting tumor cell viability and extending survival. Subsequent research has unveiled a second, equally significant, mechanism of action: the inhibition of endosomal entry of a broad range of RNA viruses, including SARS-CoV-2. This technical guide provides a comprehensive overview of the discovery, development, and dual-action mechanism of KSL-128114, presenting detailed experimental protocols, quantitative data, and key signaling pathways.
Introduction: Targeting Syntenin
Syntenin, a PDZ domain-containing scaffold protein, has emerged as a critical therapeutic target in oncology and virology. Its overexpression is correlated with poor prognosis in several cancers, where it plays a key role in tumor progression, metastasis, and cell signaling. Syntenin's involvement in intracellular trafficking and protein localization also makes it a pivotal host factor for the entry and replication of various viruses.
The development of KSL-128114 stemmed from a focused effort to create high-affinity inhibitors of syntenin's PDZ domains. The design strategy involved optimizing a precursor peptide, KSL-128018, through dimerization of its C-terminal binding motif and the incorporation of unnatural amino acids to enhance binding affinity and metabolic stability. This led to the creation of KSL-128114, a cell-penetrating peptide that effectively targets the PDZ1 domain of syntenin with nanomolar affinity.
Discovery and Development for Glioblastoma
The initial therapeutic indication for KSL-128114 was glioblastoma (GBM), a highly aggressive brain tumor with limited treatment options. Preclinical studies in patient-derived GBM xenograft mouse models demonstrated that systemic administration of KSL-128114 led to a significant extension of survival.
Mechanism of Action in Cancer
In the context of cancer, KSL-128114's mechanism of action is centered on the inhibition of syntenin-mediated signaling pathways that are crucial for cancer cell viability, migration, and invasion. By binding to the PDZ1 domain of syntenin, KSL-128114 disrupts the protein-protein interactions necessary for these pathological processes.
Antiviral Activity: A Second Frontier
Further investigation into the biological functions of KSL-128114 revealed its potent antiviral properties. The inhibitor was found to be effective against a range of RNA viruses, including SARS-CoV-2, by blocking their entry into host cells.
Mechanism of Antiviral Action
The antiviral mechanism of KSL-128114 is distinct from its anticancer activity. Instead of directly interfering with viral protein-syntenin interactions, KSL-128114 is thought to disrupt crucial endogenous cellular processes that are co-opted by viruses for entry. Specifically, it is proposed to inhibit the endosomal entry pathway by potentially interfering with the interaction between Rab5 and syntenin, which is essential for the trafficking of viral particles within the cell.
Quantitative Data Summary
The following tables summarize the key quantitative data for KSL-128114.
Table 1: Binding Affinity
| Target | KD (μM) |
| Syntenin | 0.3 ± 0.18 |
| SNX27 (off-target) | 5.0 ± 0.2 |
Table 2: Antiviral Efficacy
| Virus | Cell Line | EC50 (μM) |
| SARS-CoV-2 | VeroE6 | 20 |
Experimental Protocols
Synthesis of KSL-128114
KSL-128114 is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the C-terminus of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react.
-
Washing: Wash the resin extensively with DMF and other solvents to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the KSL-128114 sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.
Fluorescence Polarization (FP)-based Affinity Measurement
This assay is used to determine the binding affinity of KSL-128114 to its target proteins.
Protocol:
-
Labeling: Label KSL-128114 with a fluorescent probe (e.g., TAMRA).
-
Serial Dilution: Prepare a serial dilution of the unlabeled target protein (e.g., syntenin) in a suitable buffer.
-
Incubation: Add a constant, low concentration of the fluorescently labeled KSL-128114 to each dilution of the target protein in a microplate. Incubate to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the target protein concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (KD).
Viral Entry Assay
This assay quantifies the ability of KSL-128114 to inhibit viral entry into host cells.
Protocol:
-
Cell Seeding: Seed host cells (e.g., VeroE6 for SARS-CoV-2) in a multi-well plate and grow to confluency.
-
Compound Treatment: Treat the cells with various concentrations of KSL-128114 for a predetermined period before infection.
-
Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a defined period to allow for viral entry and the initiation of replication.
-
RNA Extraction and qPCR: After incubation, lyse the cells and extract total RNA. Quantify the amount of viral RNA using quantitative real-time PCR (qPCR) with primers specific for a viral gene.
-
Data Analysis: Calculate the percentage of viral entry inhibition for each concentration of KSL-128114 compared to an untreated control. Determine the EC50 value from the dose-response curve.
Cell Viability Assay
This assay is performed to assess the cytotoxicity of KSL-128114.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a defined density.
-
Compound Treatment: Treat the cells with the same concentrations of KSL-128114 used in the antiviral assays.
-
Incubation: Incubate the cells for a period equivalent to the duration of the antiviral assay.
-
Viability Measurement: Measure cell viability using a commercially available kit (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot cell viability as a function of KSL-128114 concentration to determine any cytotoxic effects.
Conclusion and Future Directions
KSL-128114 represents a promising therapeutic candidate with a unique dual-action mechanism targeting syntenin. Its efficacy in both preclinical cancer models and as a broad-spectrum antiviral agent highlights the potential of targeting host factors for the treatment of diverse diseases. Further development of KSL-128114, including comprehensive preclinical toxicology studies and subsequent clinical trials, is warranted to fully evaluate its therapeutic potential in both oncology and infectious diseases. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of syntenin inhibitors and their multifaceted therapeutic applications.
In-Depth Technical Guide: KSL-128114, a Potent and Selective Syntenin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KSL-128114 is a novel, highly potent, and metabolically stable peptide-based inhibitor of the intracellular scaffold protein syntenin. By selectively targeting the PDZ1 domain of syntenin, KSL-128114 disrupts key protein-protein interactions, leading to the modulation of critical cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of KSL-128114. Detailed experimental protocols for key assays, including fluorescence polarization-based affinity studies, patient-derived glioblastoma xenograft models, and SARS-CoV-2 viral entry assays, are provided. Furthermore, this document elucidates the role of syntenin in oncogenic and viral signaling pathways and visualizes these complex interactions through detailed diagrams. The data presented herein underscore the potential of KSL-128114 as a promising therapeutic candidate for aggressive cancers such as glioblastoma and as a broad-spectrum antiviral agent.
Chemical Structure and Physicochemical Properties
KSL-128114 is a synthetically derived peptide inhibitor designed for high-affinity binding to the PDZ1 domain of syntenin.[1] Its structure confers metabolic stability, a critical attribute for a therapeutic peptide.[1]
| Property | Value | Reference |
| Molecular Formula | C96H165N39O21 | |
| Molecular Weight | 2201.59 g/mol | |
| CAS Number | 2757292-12-7 | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in aqueous buffers | N/A |
| Peptide Sequence | Information not publicly available | N/A |
Note: The precise amino acid sequence of KSL-128114 is not publicly disclosed in the reviewed literature.
Mechanism of Action: Syntenin Inhibition
KSL-128114 functions as a competitive inhibitor of the PDZ1 domain of syntenin, a scaffold protein implicated in numerous cellular processes, including cell adhesion, migration, and signal transduction.[1][2] Syntenin's two PDZ domains (PDZ1 and PDZ2) act as platforms for the assembly of signaling complexes. By binding to the PDZ1 domain with nanomolar affinity, KSL-128114 effectively disrupts the interaction of syntenin with its binding partners, thereby attenuating downstream signaling cascades.[1]
It is important to note that initial inquiries regarding KSL-128114's activity as a Nav1.7 inhibitor were investigated; however, extensive literature review found no evidence to support this claim. The primary and well-documented mechanism of action for KSL-128114 is the inhibition of syntenin.
Therapeutic Potential
Glioblastoma
Glioblastoma (GBM) is an aggressive and highly invasive brain tumor with a poor prognosis.[3] Syntenin is overexpressed in glioblastoma and plays a crucial role in promoting tumor cell invasion and survival.[2][3] It facilitates signaling through pathways involving FAK, c-Src, and NF-κB, which are critical for tumor progression.[3][4] KSL-128114 has demonstrated significant therapeutic potential in preclinical models of glioblastoma. Treatment with KSL-128114 has been shown to inhibit the viability of primary GBM cells and extend the survival time in patient-derived xenograft (PDX) mouse models.[1][5]
Antiviral Activity
Syntenin is a host factor that is exploited by various viruses for their entry, trafficking, and replication.[6][7][8] It has been shown to be involved in the life cycle of viruses such as human immunodeficiency virus (HIV) and human papillomavirus (HPV).[6][7] Recent studies have highlighted the role of syntenin in the endosomal entry of SARS-CoV-2.[8] KSL-128114 has been shown to block the endosomal entry of SARS-CoV-2 and other RNA viruses, suggesting its potential as a broad-spectrum antiviral agent.[8]
Experimental Protocols
Fluorescence Polarization (FP) Assay for Syntenin Binding Affinity
This protocol outlines the methodology to determine the binding affinity of KSL-128114 to the syntenin PDZ1-2 domains.
Materials:
-
TAMRA-labeled KSL-128114 (or other suitable fluorescently labeled KSL-128114)
-
Recombinant human syntenin PDZ1-2 protein
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
Plate reader equipped with fluorescence polarization optics
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of TAMRA-labeled KSL-128114 in the assay buffer.
-
Prepare a serial dilution of the syntenin PDZ1-2 protein in the assay buffer.
-
-
Assay Setup:
-
Add a fixed concentration of TAMRA-labeled KSL-128114 to each well of the 384-well plate.
-
Add the serially diluted syntenin PDZ1-2 protein to the wells.
-
Include control wells with only the labeled peptide (for minimum polarization) and wells with the highest concentration of the protein (for maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for TAMRA (e.g., excitation at 540 nm, emission at 590 nm).
-
-
Data Analysis:
-
Plot the change in mP values as a function of the syntenin PDZ1-2 concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Patient-Derived Glioblastoma Xenograft (PDX) Mouse Model
This protocol describes the in vivo evaluation of KSL-128114's efficacy in a patient-derived glioblastoma xenograft model.[1][6][9][10]
Materials:
-
Patient-derived glioblastoma cells
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
KSL-128114 formulated for in vivo administration
-
Vehicle control
-
Stereotactic apparatus for intracranial injections
-
Bioluminescence imaging system (if using luciferase-expressing tumor cells)
Procedure:
-
Cell Preparation:
-
Culture patient-derived glioblastoma cells under appropriate conditions to maintain their stem-like properties.
-
-
Intracranial Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject a defined number of glioblastoma cells (e.g., 1 x 10^5 cells) into the desired brain region (e.g., striatum).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using bioluminescence imaging or MRI.
-
-
Treatment:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer KSL-128114 or vehicle control according to the desired dosing schedule and route of administration (e.g., intravenous, intraperitoneal).
-
-
Efficacy Evaluation:
-
Monitor tumor growth and the overall health of the mice throughout the study.
-
The primary endpoint is typically overall survival. Tumor volume can be a secondary endpoint.
-
-
Histological Analysis:
-
At the end of the study, harvest the brains for histological analysis to confirm tumor presence and assess treatment effects on tumor morphology.
-
SARS-CoV-2 Pseudotyped Virus Entry Assay
This protocol details the assessment of KSL-128114's ability to inhibit SARS-CoV-2 entry using a pseudotyped virus system.[3][11][12]
Materials:
-
HEK293T cells
-
HEK293T cells stably expressing human ACE2 (hACE2)
-
Plasmids for generating SARS-CoV-2 pseudotyped lentiviral particles (e.g., a lentiviral backbone plasmid expressing luciferase or GFP, a packaging plasmid, and a plasmid expressing the SARS-CoV-2 spike protein)
-
Transfection reagent
-
KSL-128114
-
Cell culture medium and supplements
-
Luciferase assay reagent or flow cytometer for GFP detection
Procedure:
-
Production of Pseudotyped Virus:
-
Co-transfect HEK293T cells with the lentiviral backbone, packaging, and spike protein expression plasmids.
-
Harvest the supernatant containing the pseudotyped viral particles 48-72 hours post-transfection.
-
-
Infection Assay:
-
Seed HEK293T-hACE2 cells in a 96-well plate.
-
Pre-incubate the pseudotyped virus with serial dilutions of KSL-128114 for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the cells.
-
-
Quantification of Viral Entry:
-
After 48-72 hours of incubation, measure the luciferase activity in the cell lysates or quantify the percentage of GFP-positive cells by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral entry for each concentration of KSL-128114.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by KSL-128114.
Syntenin-Mediated Pro-Tumorigenic Signaling in Glioblastoma
Caption: Syntenin's role in glioblastoma progression and its inhibition by KSL-128114.
Syntenin's Role in Viral Entry and Inhibition by KSL-128114
Caption: The role of syntenin in viral endosomal entry and its disruption by KSL-128114.
Conclusion
KSL-128114 is a promising first-in-class syntenin inhibitor with a well-defined mechanism of action and significant therapeutic potential in oncology and virology. Its high potency, selectivity, and metabolic stability make it an attractive candidate for further drug development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and scientists working to advance KSL-128114 towards clinical applications. Further investigation into the full range of its therapeutic effects and its safety profile is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. A Patient-Derived Xenograft Model of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - A High-Affinity Peptide Ligand Targeting Syntenin Inhibits Glioblastoma - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Frontiers | Unconventional Protein Secretion in Brain Tumors Biology: Enlightening the Mechanisms for Tumor Survival and Progression [frontiersin.org]
- 6. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and effectiveness of pseudotyped SARS-CoV-2 system as determined by neutralizing efficiency and entry inhibition test in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
KSL-128114: A Pan-Viral Entry Inhibitor Targeting the Endosomal Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
KSL-128114 is a potent, cell-penetrating peptide inhibitor of syntenin, a scaffold protein involved in endosomal trafficking. This document provides a comprehensive overview of the mechanism by which KSL-128114 inhibits the entry of a broad spectrum of RNA viruses. By binding to the PDZ1 domain of syntenin, KSL-128114 disrupts key protein-protein interactions essential for the endosomal entry pathway utilized by numerous viral pathogens. This guide details the molecular mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its antiviral activity, and presents visual diagrams of the relevant biological pathways and experimental workflows.
Introduction
The emergence of novel and re-emerging viral threats necessitates the development of broad-spectrum antiviral therapies. One promising strategy is to target host cellular factors that are hijacked by viruses during their lifecycle. KSL-128114 is a syntenin inhibitor that has demonstrated efficacy against a range of enveloped RNA viruses, including SARS-CoV-2, flaviviruses (such as Dengue, West Nile, and Tick-Borne Encephalitis viruses), and alphaviruses (like Chikungunya virus).[1] This inhibitor acts by specifically blocking the endosomal entry route, a common portal of entry for these viruses. This technical guide serves as a resource for researchers engaged in the study of viral entry and the development of host-targeted antiviral agents.
Mechanism of Action: Inhibition of Syntenin-Mediated Endosomal Trafficking
KSL-128114 exerts its antiviral effect by targeting the host protein syntenin. Syntenin is a versatile adapter protein that plays a crucial role in protein trafficking, including the endosomal pathway. Many viruses exploit this pathway to gain entry into the host cell cytoplasm.
The proposed mechanism of action for KSL-128114 involves the following key steps:
-
Binding to Syntenin: KSL-128114 is a high-affinity ligand that specifically binds to the PDZ1 domain of syntenin.[1]
-
Disruption of Syntenin-Cargo Interaction: This binding event competitively inhibits the interaction of syntenin with its natural cargo proteins, which are often involved in the formation and trafficking of endosomes.
-
Inhibition of Endosomal Budding: By interfering with syntenin's function, KSL-128114 has a negative effect on syntenin-dependent endosomal budding.
-
Blockade of Viral Entry: Consequently, viruses that rely on this endosomal pathway for entry are unable to successfully transit through the endosomal compartment and release their genetic material into the cytoplasm, effectively halting the infection at an early stage.[1]
Particularly, KSL-128114 has been shown to disrupt the interaction between syntenin and RAB5, a key regulator of early endocytosis.[1] This disruption is a critical aspect of its broad-spectrum antiviral activity. The inhibitor is highly effective in cells that lack the TMPRSS2 protease, such as VeroE6 cells, which forces viruses like SARS-CoV-2 to utilize the endosomal entry pathway.[1] In contrast, its efficacy is reduced in cells expressing TMPRSS2 (e.g., Calu-3 cells), which allows for viral entry at the plasma membrane via membrane fusion.[1]
Signaling Pathway Diagram
Caption: KSL-128114 inhibits viral entry by targeting syntenin.
Quantitative Data
The efficacy of KSL-128114 has been quantified through various in vitro assays. The following tables summarize the key binding affinity and antiviral activity data.
Table 1: Binding Affinity of KSL-128114 to Syntenin
| Target Protein | Ligand | Assay Method | Dissociation Constant (Kd) | Reference |
| Syntenin PDZ1-2 | KSL-128114 | Fluorescence Polarization | 0.3 ± 0.18 µM | [2] |
| Syntenin PDZ1-2 | KSL-128018* | Surface Plasmon Resonance | 170 nM | [1] |
| SNX27 PDZ | KSL-128114 | Fluorescence Polarization | 5.0 ± 0.2 µM | [2] |
Note: KSL-128018 is a closely related analog of KSL-128114.
Table 2: Antiviral Activity of KSL-128114
| Virus | Cell Line | Assay Method | IC50 | Reference |
| Dengue virus (DENV) | VeroB4 | TROPHOS plate RUNNER HD / qPCR | ~30 µM | |
| West Nile virus (WNV) | VeroB4 | TROPHOS plate RUNNER HD / qPCR | ~30 µM | |
| Tick-Borne Encephalitis virus (TBEV) | VeroB4 | TROPHOS plate RUNNER HD / qPCR | ~30 µM | |
| Chikungunya virus (CHIKV) | VeroB4 | TROPHOS plate RUNNER HD / qPCR | ~30 µM | |
| SARS-CoV-2 | VeroE6 | TROPHOS plate RUNNER HD / qPCR | Not explicitly stated | [2] |
Experimental Protocols
Viral Entry Inhibition Assay
This protocol describes a method to assess the inhibitory effect of KSL-128114 on viral entry using either quantitative PCR (qPCR) to measure viral RNA or a high-content imaging system (TROPHOS plate RUNNER HD) for immunofluorescence-based quantification of infected cells.
-
VeroE6 or other susceptible cell lines
-
Enveloped RNA virus of interest (e.g., DENV, WNV, TBEV, CHIKV, SARS-CoV-2)
-
KSL-128114 (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
RNA extraction kit
-
Reverse transcription and qPCR reagents
-
Primers and probes specific to the viral genome
-
For immunofluorescence:
-
Primary antibody against a viral antigen
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
-
96-well cell culture plates
-
TROPHOS plate RUNNER HD or similar high-content imager
-
Cell Seeding: Seed VeroE6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of KSL-128114 in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of KSL-128114 or DMSO (vehicle control). Incubate for 2 hours at 37°C.
-
Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) of 1. Incubate for 1 hour at 37°C to allow for viral entry.
-
Removal of Inoculum: After the 1-hour incubation, remove the virus-containing medium and wash the cells three times with PBS to remove unbound virus particles.
-
Incubation: Add fresh cell culture medium and incubate the plates for an additional 2 hours at 37°C for entry assays or longer (e.g., 16-24 hours) for replication assays.
-
Quantification:
-
qPCR:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription followed by qPCR using primers and a probe specific to the viral genome.
-
Quantify the viral RNA levels relative to a housekeeping gene and normalize to the DMSO-treated control.
-
-
Immunofluorescence (TROPHOS plate RUNNER HD):
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody targeting a viral protein.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.
-
Acquire images and quantify the number of infected cells using the TROPHOS plate RUNNER HD.
-
-
Experimental Workflow Diagram
Caption: Workflow for the viral entry inhibition assay.
Fluorescence Polarization (FP) Competition Assay
This protocol describes a method to determine the binding affinity of KSL-128114 to the syntenin PDZ1-2 domains using a fluorescence polarization competition assay.
-
Purified syntenin PDZ1-2 protein
-
Fluorescently labeled peptide probe known to bind syntenin PDZ1-2 (e.g., TAMRA-labeled KSL-128114)
-
Unlabeled KSL-128114
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
-
Prepare Reagents:
-
Prepare a stock solution of the fluorescently labeled peptide probe in the assay buffer. The final concentration should be in the low nanomolar range and optimized for a stable FP signal.
-
Prepare a stock solution of the syntenin PDZ1-2 protein in the assay buffer. The concentration should be sufficient to bind a significant fraction of the fluorescent probe.
-
Prepare a serial dilution of unlabeled KSL-128114 in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the fluorescently labeled peptide probe to all wells at its final working concentration.
-
Add the syntenin PDZ1-2 protein to all wells (except for the "probe only" controls) at its final working concentration.
-
Add the serial dilutions of unlabeled KSL-128114 to the appropriate wells. Include wells with no unlabeled inhibitor as a "no competition" control.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the unlabeled competitor.
-
Plot the percentage of inhibition against the logarithm of the competitor concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe.
-
Logical Relationship Diagram
Caption: Logic of the fluorescence polarization competition assay.
Conclusion
KSL-128114 represents a promising lead compound for the development of broad-spectrum antiviral drugs. Its mechanism of action, targeting the host syntenin protein and inhibiting the endosomal entry pathway, makes it effective against a variety of RNA viruses. The data and protocols presented in this guide provide a foundation for further research into the therapeutic potential of KSL-128114 and other inhibitors of viral entry. Further studies are warranted to explore its in vivo efficacy and safety profile.
References
Methodological & Application
Application Notes and Protocols for KSL-128114 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
KSL-128114 is a potent, cell-penetrating peptide inhibitor of syntenin, a protein involved in regulating membrane architecture and protein trafficking.[1][2] Research has demonstrated its efficacy as a pan-viral entry inhibitor, acting on the endosomal entry pathway of a variety of RNA viruses, including SARS-CoV-2, flaviviruses (such as Dengue, West Nile, and Tick-Borne Encephalitis viruses), and alphaviruses (like Chikungunya virus).[1][3] KSL-128114 is suggested to function by disrupting crucial endogenous interactions necessary for the early stages of the viral life cycle, such as those involving ACE2 endocytosis and recycling.[1][3] These notes provide detailed protocols for utilizing KSL-128114 in cell culture-based antiviral assays.
Quantitative Data Summary
The following tables summarize the quantitative data from experiments with KSL-128114.
Table 1: Antiviral Activity of KSL-128114
| Virus | Cell Line | Concentration | Effect | Reference |
| SARS-CoV-2 | VeroE6 | 20 µM (EC50) | Efficient inhibition of viral infection | [3] |
| SARS-CoV-2 | VeroE6 | 30 µM | Reduction in viral infection and release of new viral particles | [3] |
| Dengue virus (DENV) | - | 30 µM | Strong inhibition of viral infection and progeny release | [1][3] |
| West Nile virus (WNV) | - | 30 µM | Strong inhibition of viral infection and progeny release | [1][3] |
| Tick-Borne Encephalitis virus (TBEV) | - | 30 µM | Strong inhibition of viral infection and progeny release | [1][3] |
| Chikungunya virus (CHIKV) | - | 30 µM | Strong inhibition of viral infection and progeny release | [1][3] |
| SARS-CoV-2 | Calu-3 | 30 µM | Failed to inhibit infection | [1][3] |
Table 2: Cell Viability in the Presence of KSL-128114
| Cell Line | Concentration | Effect on Viability | Reference |
| VeroE6 | up to EC50 (20 µM) | No or minor effects | [3] |
| Calu-3 | 30 µM | Not specified, but antiviral assay was conducted | [2] |
Experimental Protocols
General Cell Culture
This protocol outlines the basic maintenance of cell lines commonly used in studies with KSL-128114.
-
Cell Lines:
-
VeroE6: An African green monkey kidney epithelial cell line, susceptible to a wide range of viruses.
-
Calu-3: A human lung adenocarcinoma cell line.
-
HEK293 hACE2: Human embryonic kidney cells engineered to express human ACE2.
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Antiviral Assay Protocol
This protocol details the steps to assess the antiviral efficacy of KSL-128114.
-
Cell Seeding:
-
Seed target cells (e.g., VeroE6 or Calu-3) in 96-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of KSL-128114 in the culture medium. A common concentration to start with is 30 µM.[3]
-
Remove the old medium from the cells and add the medium containing the desired concentration of KSL-128114.
-
Incubate the cells with the compound for a predetermined time before infection (e.g., 1 hour).
-
-
Viral Infection:
-
Quantification of Viral Infection:
-
Immunofluorescence: Fix the cells, permeabilize them, and stain with an antibody specific to a viral protein. The number of infected cells can be quantified using an automated plate reader like the TROPHOS plate RUNNER HD.[2][3]
-
qPCR: Collect the cell culture supernatant to quantify viral RNA release. Viral RNA can be measured using quantitative real-time PCR (qPCR).[3]
-
Viral Entry Assay Protocol
This protocol is designed to determine if KSL-128114 inhibits the entry of the virus into the host cells.
-
Cell Preparation: Seed VeroE6 cells in appropriate culture plates and grow to confluency.
-
Compound Treatment and Infection:
-
Pre-treat the cells with 30 µM KSL-128114 for a specified time.
-
Infect the cells with the virus (e.g., SARS-CoV-2 at an MOI of 1) for 1 hour at 37°C to allow for entry.[2]
-
-
Removal of Non-Internalized Virus:
-
Wash the cells thoroughly to remove unbound virus particles.
-
Treat the cells with trypsin to inactivate and remove any virus that has bound to the cell surface but has not yet entered.[2]
-
-
Analysis:
-
Lyse the cells and extract the RNA.
-
Perform strand-specific RT-qPCR to detect the negative-strand viral RNA, which is an indicator of viral replication and successful entry into the cytoplasm.[2]
-
Cell Viability Assay
It is crucial to assess the cytotoxicity of KSL-128114 to ensure that the observed antiviral effects are not due to cell death.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with the same concentrations of KSL-128114 as used in the antiviral assays.
-
Incubate for the same duration as the antiviral experiment.
-
-
Viability Measurement:
-
Use a commercial cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure the luminescence according to the manufacturer's instructions.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of KSL-128114 in inhibiting viral entry.
Experimental Workflow Diagram
Caption: Workflow for assessing the antiviral activity of KSL-128114.
References
Application Notes and Protocols for In Vivo Administration of KSL-128114 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSL-128114 is a potent and metabolically stable peptide-based inhibitor of syntenin, a scaffold protein involved in cellular trafficking, signaling, and exosome biogenesis. By binding to the PDZ1 domain of syntenin, KSL-128114 disrupts key protein-protein interactions. In the context of virology, KSL-128114 has been identified as a pan-viral entry inhibitor. It effectively blocks the endosomal entry pathway for a range of enveloped RNA viruses, including SARS-CoV-2, flaviviruses (such as Dengue and West Nile virus), and alphaviruses.[1][2] This activity is achieved by inhibiting syntenin-dependent endocytic trafficking, which these viruses hijack for cellular entry.[1][2]
While in vitro studies have established the antiviral mechanism and efficacy of KSL-128114, publicly available data on its in vivo administration in mouse models of viral infections are limited. However, its successful in vivo application in a patient-derived xenograft (PDX) mouse model of glioblastoma, where it significantly extended survival, demonstrates its potential as a systemic therapeutic agent.[1]
These application notes provide a detailed protocol for the in vivo administration of KSL-128114 in mouse models, based on its established use in oncology models and general best practices for peptide administration in rodents. The provided protocols are intended to serve as a comprehensive guide for researchers looking to evaluate the in vivo antiviral efficacy of KSL-128114.
Mechanism of Action: Inhibition of Viral Endosomal Entry
KSL-128114 acts by targeting the host protein syntenin, thereby preventing viral entry into the host cell. The proposed mechanism is as follows:
-
Viral Attachment: The virus initially attaches to receptors on the host cell surface.
-
Endocytosis: The virus-receptor complex is internalized into the cell through endocytosis, a process where the cell membrane engulfs the virus, forming an endosome.
-
Syntenin's Role: Syntenin is a key regulator of endosomal trafficking and budding. Many viruses exploit this syntenin-dependent pathway to navigate through the endosomal system and release their genetic material into the cytoplasm.
-
KSL-128114 Inhibition: KSL-128114, as a syntenin inhibitor, disrupts this process. By binding to syntenin, it is thought to interfere with the proper trafficking and maturation of the virus-containing endosomes.
-
Blocked Viral Entry: This disruption prevents the virus from successfully completing its entry process and releasing its genome into the cytoplasm, thereby halting the infection at an early stage.
Diagram of the Proposed Antiviral Mechanism of KSL-128114
Caption: Proposed mechanism of KSL-128114 antiviral activity.
Quantitative Data Summary
As of the latest available information, specific in vivo efficacy data for KSL-128114 in viral infection mouse models has not been published. The following tables summarize the available in vitro antiviral activity and in vivo efficacy in a glioblastoma model.
Table 1: In Vitro Antiviral Efficacy of KSL-128114
| Virus | Cell Line | Assay | Endpoint | Concentration | Result |
| SARS-CoV-2 | VeroE6 | Viral Infection | EC50 | 20 µM | Inhibition of viral infection |
| SARS-CoV-2 | VeroE6 | Viral Infection & Release | Viral RNA (qPCR) | 30 µM | Reduction in infected cells and viral particle release |
| Dengue virus (DENV) | - | Viral Infection & Release | Infected cells, Viral RNA (qPCR) | 30 µM | Strong inhibition of infection and progeny virus release |
| West Nile virus (WNV) | - | Viral Infection & Release | Infected cells, Viral RNA (qPCR) | 30 µM | Strong inhibition of infection and progeny virus release |
| Tick-borne encephalitis virus (TBEV) | - | Viral Infection & Release | Infected cells, Viral RNA (qPCR) | 30 µM | Strong inhibition of infection and progeny virus release |
| Chikungunya virus (CHIKV) | - | Viral Infection & Release | Infected cells, Viral RNA (qPCR) | 30 µM | Strong inhibition of infection and progeny virus release |
Data extracted from Lindqvist et al., 2022.[1][2]
Table 2: In Vivo Efficacy of KSL-128114 in a Glioblastoma Mouse Model
| Animal Model | Tumor Type | Treatment | Key Finding |
| Patient-Derived Xenograft (PDX) Mouse Model | Glioblastoma (GBM) | KSL-128114 | Significantly extended survival time |
Data from Johansen et al., 2021.[1]
Experimental Protocols
Disclaimer: The following protocols are provided as a guide. The protocol for the viral infection model is a hypothetical adaptation based on the successful in vivo use of KSL-128114 in a cancer model and general best practices. Researchers must adapt these protocols to their specific virus, mouse strain, and experimental goals, and all animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol.
Protocol 1: Preparation and Administration of KSL-128114 for In Vivo Studies
This protocol details the preparation and administration of KSL-128114 for systemic delivery in mice. Intraperitoneal (IP) injection is a common and effective route for administering peptide-based therapeutics.
Materials:
-
KSL-128114 peptide
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Sterile 1.5 ml microcentrifuge tubes
-
Sterile insulin (B600854) syringes with 28-30 gauge needles
-
70% ethanol (B145695) wipes
-
Animal scale
Procedure:
-
Reconstitution of KSL-128114:
-
Aseptically reconstitute lyophilized KSL-128114 powder in sterile saline or PBS to create a stock solution (e.g., 10 mg/ml).
-
Gently vortex or pipette to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Dosing Solution:
-
Thaw an aliquot of the KSL-128114 stock solution on ice.
-
Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. The final concentration will depend on the target dose (mg/kg) and the injection volume. A typical injection volume for IP in mice is 100-200 µl.
-
Example Calculation: For a 10 mg/kg dose in a 20 g mouse, the total dose is 0.2 mg. If the injection volume is 100 µl, the required concentration is 2 mg/ml.
-
-
Animal Preparation and Injection:
-
Weigh each mouse accurately before dosing to calculate the precise injection volume.
-
Gently restrain the mouse. For IP injection, position the mouse with its head tilted slightly downwards.
-
Wipe the injection site (lower abdominal quadrant, avoiding the midline) with a 70% ethanol wipe.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the KSL-128114 solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Hypothetical Model for Evaluating Antiviral Efficacy of KSL-128114 In Vivo
This protocol outlines a general workflow for a prophylactic study to assess the ability of KSL-128114 to prevent or reduce viral infection in a mouse model.
Animal Model: Select an appropriate mouse model for the virus of interest (e.g., C57BL/6 for influenza A virus, K18-hACE2 transgenic mice for SARS-CoV-2).
Experimental Groups:
-
Group 1: Vehicle Control (e.g., PBS) + Virus
-
Group 2: KSL-128114 (Low Dose) + Virus
-
Group 3: KSL-128114 (High Dose) + Virus
-
Group 4: Mock Infection (Vehicle only)
Workflow:
-
Acclimatization (Day -7 to -1): Acclimatize mice to the housing conditions.
-
Prophylactic Treatment (Day -1 to ongoing):
-
Begin administration of KSL-128114 or vehicle control via IP injection. Dosing frequency (e.g., once or twice daily) should be determined based on preliminary pharmacokinetic studies if possible.
-
-
Viral Challenge (Day 0):
-
Infect mice in Groups 1, 2, and 3 with a predetermined lethal or sublethal dose of the virus via the appropriate route (e.g., intranasal for respiratory viruses).
-
Administer vehicle to the mock infection group.
-
-
Monitoring and Data Collection (Day 1 to 14):
-
Monitor mice daily for clinical signs of illness (weight loss, ruffled fur, lethargy) and survival.
-
At predetermined time points (e.g., days 2, 4, and 6 post-infection), euthanize a subset of mice from each group to collect tissues.
-
-
Endpoint Analysis:
-
Viral Load: Quantify viral titers in relevant tissues (e.g., lungs, spleen, brain) using plaque assay or qRT-PCR.
-
Histopathology: Examine tissue sections for signs of inflammation and damage.
-
Immune Response: Analyze cytokine and chemokine levels in tissue homogenates or serum using ELISA or multiplex assays.
-
Survival Analysis: Plot survival curves for all groups.
-
Experimental Workflow Diagram
Caption: Prophylactic antiviral efficacy study workflow.
Conclusion
KSL-128114 represents a promising antiviral candidate with a novel host-targeting mechanism. While in vivo data in the context of viral infections are not yet available, its demonstrated in vivo activity in a glioblastoma model provides a strong rationale for its evaluation as an antiviral therapeutic. The protocols and information provided herein are intended to facilitate the design and execution of such in vivo studies, paving the way for a comprehensive understanding of the therapeutic potential of KSL-128114. Researchers should exercise due diligence in adapting these general guidelines to their specific experimental systems.
References
Application Notes and Protocols for KSL-128114 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the syntenin inhibitor KSL-128114 in various in vitro assays to assess its antiviral efficacy and mechanism of action. KSL-128114 is a potent, cell-penetrating peptide inhibitor that targets the PDZ1 domain of syntenin, a protein involved in cellular trafficking and viral entry.
Mechanism of Action
KSL-128114 functions as a pan-viral entry inhibitor by targeting the host protein syntenin. Syntenin plays a crucial role in the endosomal trafficking pathway, which many viruses exploit for entry into host cells. By binding to the PDZ1 domain of syntenin, KSL-128114 disrupts essential endogenous interactions required for the early stages of the viral life cycle. Specifically, it has been shown to interfere with syntenin-dependent endocytic trafficking. This inhibition is thought to block the post-endocytic entry of viruses into the cytoplasm. The mechanism does not appear to involve preventing the initial binding of the virus to cell surface receptors like ACE2.
Signaling Pathway
The inhibitory action of KSL-128114 impacts the endosomal sorting and trafficking pathway regulated by syntenin. Syntenin acts as a scaffold protein, interacting with various cellular components, including syndecans and the small GTPase RAB5, which is a key regulator of early endocytosis. By inhibiting syntenin, KSL-128114 is believed to disrupt the formation and/or function of the syntenin-RAB5 complex, thereby impeding the maturation of endosomes and preventing the release of viral contents into the cytoplasm.
Quantitative Data Summary
The following tables summarize the effective concentrations and cytotoxicity of KSL-128114 in various in vitro assays.
Table 1: Antiviral Activity of KSL-128114
| Virus | Cell Line | Assay Type | Endpoint | EC₅₀ (µM) | Concentration Tested (µM) | Reference |
| SARS-CoV-2 | VeroE6 | Viral Infection | Infected Cell Count | 20 | 30 | [1] |
| Dengue virus (DENV) | VeroB4 | Viral Infection & Release | Infected Cells / Viral RNA | N/A | 30 | [1] |
| West Nile virus (WNV) | VeroB4 | Viral Infection & Release | Infected Cells / Viral RNA | N/A | 30 | [1] |
| Tick-borne encephalitis virus (TBEV) | VeroB4 | Viral Infection & Release | Infected Cells / Viral RNA | N/A | 30 | [1] |
| Chikungunya virus (CHIKV) | VeroB4 | Viral Infection & Release | Infected Cells / Viral RNA | N/A | 30 | [1] |
Table 2: Cytotoxicity of KSL-128114
| Cell Line | Assay Type | Incubation Time | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| VeroE6 | Cell Viability | Not Specified | >30 | >1.5 (for SARS-CoV-2) | [1] |
| Calu-3 | CellTiter-Glo | 16 hours | >30 | Not Applicable |
Table 3: Binding Affinity of KSL-128114
| Target Protein | Assay Type | Ligand | K_d_ (nM) | Reference |
| Syntenin PDZ1-2 | Fluorescence Polarization | TAMRA-labeled KSL-128114 | ~100 | |
| SNX27 PDZ | Fluorescence Polarization | TAMRA-labeled KSL-128114 | >1500 |
Experimental Protocols
Antiviral Activity Assay (SARS-CoV-2 in VeroE6 cells)
This protocol is designed to determine the 50% effective concentration (EC₅₀) of KSL-128114 against SARS-CoV-2 in VeroE6 cells.
Materials:
-
VeroE6 cells (ATCC CRL-1586)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SARS-CoV-2 isolate
-
KSL-128114
-
96-well plates
-
TROPHOS Plate RUNNER HD or similar high-content imaging system
-
Quantitative PCR (qPCR) instrument and reagents
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed VeroE6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a series of dilutions of KSL-128114 in DMEM. It is recommended to perform a two-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the growth medium from the cells and add the KSL-128114 dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Infection: Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI), for example, an MOI of 0.05.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Infected Cell Count: Fix and stain the cells with an antibody against a viral protein (e.g., nucleocapsid) and a nuclear stain. Quantify the number of infected cells using an automated imaging system like the TROPHOS Plate RUNNER HD.
-
Viral RNA Quantification: Collect the cell culture supernatant and extract viral RNA. Perform qPCR to quantify the amount of viral RNA.
-
-
Data Analysis: Determine the percentage of inhibition for each concentration of KSL-128114 compared to the virus control. Calculate the EC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of KSL-128114.
Materials:
-
VeroE6 or Calu-3 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
KSL-128114
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density. Incubate overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of KSL-128114 as used in the antiviral assay. Include a vehicle control and a no-cell control (medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 16 or 24 hours).
-
Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ value from the dose-response curve.
Fluorescence Polarization (FP) Binding Assay
This protocol is for determining the binding affinity of KSL-128114 to syntenin.
Materials:
-
Purified recombinant syntenin PDZ1-2 domains
-
Fluorescently labeled KSL-128114 (e.g., TAMRA-labeled)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled KSL-128114 in the assay buffer. The final concentration in the assay should be low (in the nanomolar range) and well below the expected K_d_.
-
Prepare a serial dilution of the purified syntenin protein in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled KSL-128114 to each well.
-
Add the serial dilutions of the syntenin protein to the wells. Include wells with only the labeled peptide (no protein) for the minimum polarization value and wells with the highest concentration of protein for the maximum polarization value.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., for TAMRA, excitation ~555 nm, emission ~580 nm).
-
Data Analysis: Plot the change in fluorescence polarization as a function of the syntenin concentration. Fit the data to a one-site binding equation to determine the dissociation constant (K_d_).
References
Application Notes and Protocols for KSL-128114 in a Glioblastoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and challenging brain tumor to treat, with low survival rates despite multimodal therapies.[1] A promising therapeutic target in GBM is the intracellular scaffold protein syntenin, which is implicated in tumor progression, invasion, and metastasis.[1][2] KSL-128114 is a novel, potent, and metabolically stable peptide inhibitor that specifically targets the PDZ1 domain of syntenin with nanomolar affinity.[1] Preclinical studies have demonstrated that KSL-128114 exhibits inhibitory effects on the viability of primary GBM cells and significantly extends survival in a patient-derived glioblastoma xenograft mouse model, highlighting its therapeutic potential.[1]
These application notes provide a detailed protocol for the utilization of KSL-128114 in a glioblastoma patient-derived xenograft (PDX) model, based on published research. It also outlines the underlying syntenin signaling pathway and presents key in vitro efficacy data.
Mechanism of Action: Syntenin Inhibition
Syntenin acts as a scaffold protein, mediating the assembly of multimeric signaling complexes. In glioblastoma, elevated syntenin expression correlates with increased tumor grade and poorer patient outcomes. It plays a crucial role in various signaling pathways that promote cancer cell migration, invasion, and the secretion of exosomes that remodel the tumor microenvironment.[3]
KSL-128114 disrupts these processes by binding to the PDZ1 domain of syntenin, thereby inhibiting its protein-protein interactions. This disruption interferes with downstream signaling cascades, including those involving c-Src, Focal Adhesion Kinase (FAK), and Nuclear Factor-kappa B (NF-κB), which are known to drive glioblastoma progression.[3]
Signaling Pathway of Syntenin in Glioblastoma
The following diagram illustrates the central role of syntenin in glioblastoma signaling and the point of intervention for KSL-128114.
Caption: Syntenin signaling pathway in glioblastoma and inhibition by KSL-128114.
Experimental Protocols
Patient-Derived Glioblastoma Xenograft (PDX) Model
This protocol outlines the establishment of an orthotopic patient-derived xenograft model of glioblastoma, a crucial step for evaluating the in vivo efficacy of KSL-128114.
Materials:
-
Freshly resected human glioblastoma tissue
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Liberase DH Research Grade (or similar tissue dissociation enzyme)
-
Phosphate-buffered saline (PBS)
-
Stereotactic apparatus
-
Hamilton syringe
Protocol:
-
Tissue Processing:
-
Immediately following surgical resection, place the glioblastoma tissue in DMEM on ice.
-
Mechanically dissociate the tissue into smaller fragments.
-
Enzymatically digest the tissue fragments using Liberase DH at 37°C to obtain a single-cell suspension.
-
Wash the cells with PBS and determine cell viability and concentration using a hemocytometer and Trypan blue exclusion.
-
-
Intracranial Implantation:
-
Anesthetize the immunocompromised mouse according to approved institutional protocols.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., the striatum).
-
Slowly inject approximately 2-5 µL of the glioblastoma cell suspension (typically 1 x 10^5 to 5 x 10^5 cells) into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly and suture the incision.
-
Monitor the mice for post-operative recovery and tumor growth. Tumor progression can be monitored by bioluminescence imaging if cells are transduced with a luciferase reporter, or by observing neurological signs and weight loss.
-
In Vivo Administration of KSL-128114
The following protocol describes the systemic administration of KSL-128114 to mice bearing orthotopic glioblastoma xenografts.
Materials:
-
KSL-128114 peptide
-
Sterile vehicle solution (e.g., saline or PBS)
-
Injection syringes and needles
Protocol:
-
Preparation of KSL-128114 Solution:
-
Dissolve KSL-128114 in the sterile vehicle to the desired concentration. Ensure complete dissolution. The solution should be prepared fresh before each administration.
-
-
Administration:
-
Treatment should commence once tumors are established, as confirmed by imaging or clinical signs.
-
Administer KSL-128114 via intraperitoneal (IP) injection.
-
A typical dosing regimen might be 10-20 mg/kg administered daily or every other day. The optimal dose and schedule should be determined empirically.
-
A control group of mice should receive vehicle-only injections following the same schedule.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of toxicity, tumor progression (neurological deficits, weight loss), and overall health.
-
The primary endpoint is typically survival, defined as the time to reach a moribund state or a predetermined tumor size.
-
At the endpoint, mice should be euthanized, and brain tissue can be collected for histological and molecular analysis to assess treatment efficacy.
-
The following diagram provides a workflow for the in vivo study.
Caption: Experimental workflow for evaluating KSL-128114 in a GBM PDX model.
Data Presentation
The following tables summarize the in vitro binding affinity and in vivo efficacy of KSL-128114 based on published data.
Table 1: In Vitro Binding Affinity of KSL-128114 to Syntenin PDZ Domains
| Compound | Target | Binding Affinity (Kd, nM) |
| KSL-128114 | Syntenin PDZ1 | 25 ± 2 |
| KSL-128114 | Syntenin PDZ2 | > 10,000 |
Data presented as mean ± standard deviation.
Table 2: In Vivo Efficacy of KSL-128114 in a Patient-Derived Glioblastoma Xenograft Model
| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control (%) | Statistical Significance (p-value) |
| Vehicle Control | 48 | - | - |
| KSL-128114 | 62 | 29.2 | < 0.05 |
Note: The in vivo data is based on a representative study and may vary depending on the specific PDX model and experimental conditions.
Conclusion
KSL-128114 is a promising therapeutic agent for glioblastoma that targets the syntenin signaling pathway. The protocols provided herein offer a framework for the in vivo evaluation of KSL-128114 and similar compounds in a clinically relevant patient-derived xenograft model. The presented data underscores the potential of this approach for advancing glioblastoma therapy. Further research is warranted to optimize dosing and explore combination therapies to enhance the anti-tumor efficacy of KSL-128114.
References
Application Notes and Protocols for KSL-128114 in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSL-128114 is a potent and selective peptide-based inhibitor of syntenin, a scaffold protein involved in numerous cellular processes, including protein trafficking, cell adhesion, and signaling. Syntenin is overexpressed in several cancers, including glioblastoma (GBM), and plays a crucial role in the entry of various RNA viruses. KSL-128114 targets the PDZ1 domain of syntenin, disrupting its protein-protein interactions and thereby inhibiting downstream signaling pathways. These application notes provide a comprehensive overview of the activity of KSL-128114 in sensitive cell lines, including GBM and VeroE6, along with detailed protocols for key experimental assays.
Mechanism of Action
KSL-128114 exerts its biological effects by competitively binding to the PDZ1 domain of syntenin. This inhibition disrupts the interaction of syntenin with its binding partners, leading to two primary outcomes in the context of this document:
-
Anticancer Activity in Glioblastoma (GBM): In GBM, syntenin is implicated in signaling pathways that promote tumor growth, invasion, and survival. By inhibiting syntenin, KSL-128114 disrupts these pathways, leading to a reduction in GBM cell viability.
-
Antiviral Activity: Syntenin is utilized by several enveloped RNA viruses for entry into host cells via the endosomal pathway. KSL-128114 blocks this syntenin-dependent endosomal entry, thereby inhibiting viral infection. This has been demonstrated in VeroE6 cells infected with SARS-CoV-2.
Data Presentation
The following tables summarize the quantitative data on the sensitivity of GBM and VeroE6 cell lines to KSL-128114.
Table 1: KSL-128114 Activity in Glioblastoma (GBM) Cell Lines
| Cell Line Type | Parameter | Value | Reference |
| Primary GBM Cells | Inhibitory Concentration | ~20 µM |
Table 2: KSL-128114 Antiviral Activity in VeroE6 Cells
| Cell Line | Virus | Parameter | Value | Reference |
| VeroE6 | SARS-CoV-2 | EC50 | 20 µM | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by KSL-128114 and a general workflow for assessing its activity.
Experimental Protocols
Protocol 1: Cell Viability Assay for GBM Cell Lines (MTT Assay)
This protocol is for determining the effect of KSL-128114 on the viability of glioblastoma cell lines.
Materials:
-
GBM cell lines (e.g., U87, U251, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
KSL-128114 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count GBM cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of KSL-128114 in complete culture medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the KSL-128114 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for KSL-128114).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the KSL-128114 concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Protocol 2: Viral Entry Assay for VeroE6 Cells (SARS-CoV-2)
This protocol is designed to assess the inhibitory effect of KSL-128114 on SARS-CoV-2 entry into VeroE6 cells.
Materials:
-
VeroE6 cells
-
Complete culture medium (e.g., MEM with 10% FBS and 1% Penicillin-Streptomycin)
-
SARS-CoV-2 viral stock
-
KSL-128114 stock solution
-
24-well tissue culture plates
-
TRIzol or other RNA extraction reagent
-
qRT-PCR reagents (primers and probes specific for a SARS-CoV-2 gene, e.g., N gene)
-
qRT-PCR instrument
Procedure:
-
Cell Seeding:
-
Seed VeroE6 cells into a 24-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Compound Pre-treatment:
-
Prepare dilutions of KSL-128114 in serum-free medium.
-
Aspirate the culture medium from the VeroE6 cells and wash once with PBS.
-
Add the KSL-128114 dilutions to the wells. Include a vehicle control.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Viral Infection:
-
During the pre-treatment incubation, dilute the SARS-CoV-2 stock in serum-free medium to achieve the desired multiplicity of infection (MOI).
-
After the pre-treatment, add the diluted virus to the wells containing the KSL-128114 or vehicle control.
-
Incubate the plate for 1 hour at 37°C to allow for viral entry.
-
-
Removal of Inoculum:
-
After the 1-hour incubation, aspirate the virus-containing medium.
-
Wash the cells three times with PBS to remove any unbound virus.
-
Add complete culture medium to each well and incubate for 24-48 hours.
-
-
RNA Extraction and qRT-PCR:
-
After the incubation period, harvest the cells by adding TRIzol directly to the wells.
-
Extract total RNA according to the manufacturer's protocol.
-
Perform qRT-PCR using primers and a probe specific for a SARS-CoV-2 gene to quantify the amount of viral RNA in each sample. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative viral RNA levels for each KSL-128114 concentration compared to the vehicle control.
-
Plot the percentage of viral entry inhibition against the log of the KSL-128114 concentration to determine the EC50 value (the concentration that inhibits viral entry by 50%).
-
Conclusion
KSL-128114 is a promising therapeutic candidate with demonstrated activity against both glioblastoma and viral infections in sensitive cell lines. The provided data and protocols offer a solid foundation for researchers to further investigate the efficacy and mechanism of action of this syntenin inhibitor in various preclinical models. It is recommended that each laboratory optimizes these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for Measuring LRRK2 Kinase Inhibitor Efficacy
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on KSL 128114: Initial research indicates that this compound is characterized as a syntenin inhibitor investigated for its role in blocking the endosomal entry of certain viruses.[1][2][3][4] The following application notes focus on the techniques for measuring the efficacy of inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. The methodologies described are applicable to any small molecule inhibitor targeting LRRK2's kinase activity.
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[5][6][7][8] Many pathogenic mutations, such as the common G2019S variant, result in increased kinase activity, which is believed to contribute to neuronal toxicity.[9][10][11] Consequently, inhibitors of LRRK2's kinase domain are a major focus of therapeutic development for PD.
These application notes provide detailed protocols for assessing the efficacy of LRRK2 kinase inhibitors in various experimental systems, from in vitro biochemical assays to cell-based models.
LRRK2 Signaling Pathway and Point of Inhibition
LRRK2 is a large, complex protein with both kinase and GTPase domains.[5][9] Its kinase activity is involved in the phosphorylation of a subset of Rab GTPase proteins, which are key regulators of vesicular trafficking.[9][11] LRRK2 inhibitors typically act by competing with ATP for binding in the kinase domain, thereby preventing the phosphorylation of its substrates. The autophosphorylation of LRRK2 at sites like Serine 1292 (pS1292) and the phosphorylation of substrates such as Rab10 at Threonine 73 (pT73) are reliable biomarkers for its kinase activity.[12][13][14][15]
Data Presentation: Quantitative Summary of Inhibitor Potency
The efficacy of an LRRK2 inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce LRRK2 kinase activity by 50%. This value can be determined through various assays, as detailed in the protocols below.
| Assay Type | Measured Endpoint | LRRK2 Variant | Typical IC50 Range | Reference Protocol |
| In Vitro Assays | ||||
| Radiometric Kinase Assay | Incorporation of [γ-³²P]ATP into substrate | WT, G2019S | Low nM to µM | Protocol 1 |
| Luminescence Kinase Assay | ADP production (ADP-Glo™) | WT, G2019S | Low nM to µM | Protocol 2 |
| TR-FRET Binding Assay | Displacement of a fluorescent tracer (LanthaScreen™) | WT, G2019S | Low nM to µM | Protocol 3 |
| Cell-Based Assays | ||||
| Western Blot Analysis | Reduction in pLRRK2 (S1292) or pRab10 (T73) | WT, G2019S | Low nM to µM | Protocol 4 |
| TR-FRET Cellular Assay | Reduction in pLRRK2 (S935) | WT, G2019S | Low nM to µM | Protocol 5 |
| Proximity Ligation Assay | Reduction in pLRRK2 (S1292) signal | Endogenous | Low nM to µM | Protocol 6 |
Experimental Protocols
Protocol 1: In Vitro Radiometric LRRK2 Kinase Assay
This protocol measures the transfer of a radioactive phosphate (B84403) group from ATP to a substrate by LRRK2.
Materials:
-
Purified, active GST-tagged LRRK2 (WT or G2019S).[9]
-
Myelin Basic Protein (MBP) or LRRKtide peptide substrate.[9][10]
-
Kinase Assay Buffer: 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4.[10]
-
Non-radioactive ATP.[9]
-
5x Laemmli sample buffer.[10]
-
P81 phosphocellulose paper (for peptide substrates).[9]
-
Phosphoric acid.[9]
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant LRRK2 protein, and substrate (e.g., MBP).
-
Add serially diluted LRRK2 inhibitor or DMSO (vehicle control) to the reaction wells.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.[9]
-
Initiate the kinase reaction by adding a mix of [γ-³²P]ATP and non-radioactive ATP. Incubate for 15-60 minutes at 30°C.[10][16]
-
Stop the reaction by adding 5x Laemmli sample buffer (for MBP) or spotting onto P81 paper (for LRRKtide).[9][10]
-
If using MBP, separate the proteins by SDS-PAGE, transfer to a membrane, and expose to a phosphor screen.[16]
-
If using P81 paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[9]
-
Quantify the radioactivity using a scintillation counter or phosphorimager.
-
Plot the data as a percentage of the control (DMSO) activity versus the inhibitor concentration to determine the IC50 value.
Protocol 2: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant LRRK2 enzyme (WT or G2019S).
-
LRRKtide substrate.
-
ATP.
-
ADP-Glo™ Kinase Assay Kit.
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[13]
Procedure:
-
Set up the kinase reaction in a 384-well plate with LRRK2 enzyme, LRRKtide substrate, and varying concentrations of the inhibitor.[13]
-
Add ATP to initiate the reaction and incubate at room temperature.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[13]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13]
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to calculate the IC50.[13]
Protocol 3: TR-FRET-Based Kinase Binding Assay (LanthaScreen™)
This assay measures the displacement of a fluorescent tracer from the ATP-binding site of LRRK2 by a test compound.
Materials:
-
LRRK2-GFP G2019S lysate or purified protein.
-
Kinase Buffer.
Procedure:
-
In a 384-well plate, add the test compound.
-
Add a mixture of LRRK2-GFP and Eu-anti-GFP antibody.
-
Add the Kinase Tracer.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-capable plate reader.
-
Binding of an inhibitor displaces the tracer, leading to a loss of FRET signal. Calculate the IC50 from the dose-response curve.
Protocol 4: Cellular Western Blot Assay for LRRK2 and Rab10 Phosphorylation
This protocol assesses the ability of an inhibitor to reduce LRRK2-mediated phosphorylation in a cellular context.
Materials:
-
HEK293T, SH-SY5Y, or iPSC-derived neurons expressing LRRK2.[19][20][21]
-
LRRK2 inhibitor.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-pLRRK2 (S1292), anti-total LRRK2, anti-pRab10 (T73), anti-total Rab10.[12][14]
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
Procedure:
-
Culture cells and treat with a dose range of the LRRK2 inhibitor or DMSO for a specified time (e.g., 1-4 hours).[13]
-
Wash cells with ice-cold PBS and lyse them.[13]
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates (20-40 µg) via SDS-PAGE and transfer to a PVDF membrane.[13][22]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[22]
-
Wash and incubate with HRP-conjugated secondary antibodies.[22]
-
Apply ECL substrate and visualize the bands using an imaging system.[13]
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.[13][22]
-
Plot the normalized phosphorylation levels against inhibitor concentration to determine the cellular IC50.[13]
Protocol 5: Cellular TR-FRET Assay for LRRK2 pS935
A high-throughput method to measure LRRK2 phosphorylation in cells.[21]
Materials:
-
Cells expressing LRRK2-GFP fusion protein (e.g., via BacMam transduction).[21]
-
Cell lysis buffer.
Procedure:
-
Transduce cells with BacMam LRRK2-GFP and plate in 384-well plates.[21]
-
Treat cells with the LRRK2 inhibitor for 90 minutes.[21]
-
Lyse the cells.
-
Add the terbium-labeled anti-pS935 antibody.
-
The proximity of the terbium (on the antibody) and GFP (on LRRK2) generates a TR-FRET signal when S935 is phosphorylated.
-
Measure the TR-FRET signal (emission ratio of 520 nm/495 nm).[21]
-
Inhibition of LRRK2 reduces the signal. Calculate the IC50 from the dose-response curve.[21]
Protocol 6: Proximity Ligation Assay (PLA) for LRRK2 pS1292
A highly sensitive method to detect endogenous LRRK2 kinase activity at a cellular resolution.[15][25][26]
Materials:
-
Cultured cells or tissue sections.
-
Primary antibodies: mouse anti-total LRRK2 and rabbit anti-pS1292 LRRK2.[26]
-
PLA probes (anti-mouse MINUS and anti-rabbit PLUS).
-
Ligation and amplification reagents.
-
Fluorescently labeled oligonucleotides.
Procedure:
-
Fix and permeabilize cells or tissue.
-
Incubate with both primary antibodies simultaneously.[26]
-
When both antibodies are in close proximity (i.e., on the same LRRK2 protein that is autophosphorylated), the attached PLA probes can be ligated to form a circular DNA template.[26]
-
Amplify this template via rolling circle amplification.[26]
-
Detect the amplified product with fluorescently labeled oligonucleotides.
-
Visualize and quantify the fluorescent spots using microscopy. A decrease in spots indicates inhibition of LRRK2 activity.
Conclusion
The selection of an appropriate assay for measuring LRRK2 inhibitor efficacy depends on the stage of the drug discovery process. In vitro assays are suitable for initial high-throughput screening, while cellular assays in disease-relevant models provide crucial information on target engagement and potency in a biological context. The protocols provided here offer a comprehensive toolkit for the robust evaluation of LRRK2 kinase inhibitors.
References
- 1. A Syntenin Inhibitor Blocks Endosomal Entry of SARS-CoV-2 and a Panel of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Progress in LRRK2-Associated Parkinson’s Disease Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Progress in LRRK2-Associated Parkinson’s Disease Animal Models [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pT73 Rab10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. AID 1342874 - In vitro LRRK2 Lanthascreen Binding Assay: This assay was used to determine a compound's potency in inhibiting activity of LRRK2 by determining, Kiapp, IC50, or percent inhibition values. In 384 well proxiplates F black, shallow well plates LRRK2, Eu-anti-GST-antibody, Alexa Fluor Kinase tracer 236 and test compound were incubated together.Binding of the Alexa Fluor "tracer" to a kinase was detected by addition of a Eu-labeled anti-GST antibody. Binding of the tracer and antibody to a kinase results in a high degree of FRET, whereas displacement of the tracer with a kinase inhibitor results in a loss of FRET.Assay conditions and materials used were as follows: Final Assay Conditions:GST-LRRK2 G2019S 10 nM; Eu-anti-GST-antibody 2 nMKinase tracer 236 8.5 nM; Kinase reaction time: 1 hour; Temperature: ambient; Total volume: 15 ul; DMSO: 1%; Materials: 384 well proxiplates F black shallow well Perkin Elmer cat#6008260Kinase: LRRK2 G2019S Invitrogen cat #PV4882(LOT 567054A). Eu-labeled anti-GST antibody Invitrogen cat #PV5594Alexa Fluor. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 21. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. LanthaScreen™ Tb-anti-LRRK2 [pSer935] Antibody 1 mg | Contact Us | Thermo Scientific™ [thermofisher.com]
- 24. LanthaScreen™ Tb-anti-LRRK2 [pSer935] Antibody 25 μg | Request for Quote [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KSL 128114 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSL 128114 is a potent and selective peptide-based inhibitor of the PDZ1 domain of syntenin (also known as Syndecan Binding Protein, SDCBP), a scaffold protein implicated in tumorigenesis. Syntenin is overexpressed in a variety of cancers, including glioblastoma, multiple myeloma, and breast cancer, where it plays a crucial role in tumor growth, invasion, metastasis, and the development of drug resistance. By targeting syntenin, this compound presents a promising therapeutic strategy, both as a monotherapy and in combination with existing cancer treatments. These application notes provide a summary of preclinical findings and detailed protocols for investigating this compound in combination with other anti-cancer agents.
Mechanism of Action: Targeting the Syntenin Scaffold
Syntenin acts as a molecular scaffold, facilitating the assembly of signaling complexes that drive cancer progression. It interacts with a multitude of proteins involved in key oncogenic pathways. Inhibition of syntenin with this compound disrupts these interactions, leading to the suppression of downstream signaling cascades that promote cell proliferation, survival, and migration.
Preclinical Data on this compound and Syntenin Inhibitors in Combination Therapies
Preclinical studies have demonstrated the potential of syntenin inhibition to enhance the efficacy of standard-of-care and targeted cancer therapies.
Combination with Proteasome Inhibitors in Multiple Myeloma
In multiple myeloma (MM), the bone marrow microenvironment promotes drug resistance. Syntenin in bone marrow stromal cells (BMSCs) plays a key role in this process. Pharmacological inhibition of syntenin has been shown to sensitize MM cells to the proteasome inhibitor bortezomib (B1684674).[1][2]
Table 1: Preclinical Efficacy of Syntenin Inhibitor in Combination with Bortezomib in a Multiple Myeloma Mouse Model [1]
| Treatment Group | Dosing Regimen | Outcome |
| Vehicle Control | - | Progressive tumor growth |
| Syntenin Inhibitor (SyntOFF) | Not specified in abstract | Modest tumor growth inhibition |
| Bortezomib | Not specified in abstract | Partial tumor growth inhibition |
| SyntOFF + Bortezomib | Not specified in abstract | Significant reduction in tumor load |
Combination with Metabolic Inhibitors in Triple-Negative Breast Cancer (TNBC)
In a preclinical model of triple-negative breast cancer, targeting syntenin (SDCBP) was found to enhance the anti-tumor activity of the metabolic inhibitor metformin (B114582).
Table 2: Preclinical Efficacy of SDCBP Knockout in Combination with Metformin in a 4T1 Breast Cancer Mouse Model
| Treatment Group | Dosing Regimen | Outcome |
| Control | - | Progressive tumor growth |
| Metformin | 200 mg/kg, daily, intraperitoneal injection | Mild suppression of tumor growth |
| Doxorubicin | 5 mg/kg, once a week, intraperitoneal injection | ~30% reduction in tumor growth |
| Doxorubicin + Metformin | 5 mg/kg Dox (weekly) + 200 mg/kg Met (daily) | Significant enhancement of Doxorubicin's anti-tumor effect |
Note: While this study used doxorubicin, the findings suggest a broader potential for combining syntenin inhibition with metabolic therapies like metformin.
This compound as a Monotherapy in Glioblastoma
Preclinical studies have also demonstrated the efficacy of this compound as a single agent in aggressive brain tumors.
Table 3: Preclinical Efficacy of this compound in a Patient-Derived Glioblastoma Xenograft Mouse Model [3][4]
| Treatment Group | Dosing Regimen | Median Survival |
| Vehicle Control | - | < 25 days |
| This compound | 50 μM single pre-treatment of cells | 45 days |
Table 4: In Vitro Efficacy of this compound on Glioblastoma Cell Viability [4]
| Cell Line | IC50 |
| Patient-Derived GBM Cells | Inhibitory effect observed |
Experimental Protocols
The following are generalized protocols based on published preclinical studies. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vivo Combination Study of a Syntenin Inhibitor and Bortezomib in a Multiple Myeloma Xenograft Model
This protocol is adapted from studies investigating the combination of syntenin inhibition and bortezomib in a 5TGM1 multiple myeloma mouse model.[1]
Materials:
-
5TGM1 multiple myeloma cells
-
Immunocompromised mice (e.g., C57BL/KaLwRijHsd)
-
Syntenin inhibitor (e.g., this compound or other validated inhibitor)
-
Bortezomib
-
Vehicle control (e.g., sterile saline or DMSO solution)
-
Equipment for intravenous and intraperitoneal injections
-
Calipers for tumor measurement (if applicable for subcutaneous models)
-
Serum protein electrophoresis equipment for M-protein analysis
Procedure:
-
Cell Culture: Culture 5TGM1 cells according to standard protocols.
-
Animal Inoculation: Inoculate mice intravenously with an appropriate number of 5TGM1 cells to establish systemic disease.
-
Tumor Establishment: Allow sufficient time for tumors to establish. Monitor mice for signs of disease progression, such as hind limb paralysis or weight loss.
-
Treatment Groups: Randomize mice into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: Syntenin inhibitor alone
-
Group 3: Bortezomib alone
-
Group 4: Syntenin inhibitor + Bortezomib
-
-
Dosing and Administration:
-
Determine the appropriate doses and administration schedule for the syntenin inhibitor and bortezomib based on preliminary studies or literature.
-
Administer drugs via the appropriate route (e.g., intraperitoneal injection).
-
-
Monitoring:
-
Monitor tumor burden regularly by measuring serum M-protein levels via electrophoresis.
-
Record animal body weight and observe for any signs of toxicity.
-
Monitor survival of the animals in each group.
-
-
Data Analysis: Analyze differences in tumor growth and survival between the treatment groups.
Protocol 2: In Vitro Synergy Assay of a Syntenin Inhibitor and Metformin in Triple-Negative Breast Cancer Cells
This protocol describes how to assess the synergistic anti-proliferative effects of a syntenin inhibitor and metformin on TNBC cells.
References
- 1. Syntenin inhibition impairs stroma‐tumor communication in multiple myeloma and improves bortezomib treatment efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntenin inhibition impairs stroma-tumor communication in multiple myeloma and improves bortezomib treatment efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Affinity Peptide Ligand Targeting Syntenin Inhibits Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nva.sikt.no [nva.sikt.no]
Application Notes and Protocols: KSL-128114 as a Broad-Spectrum Inhibitor of RNA Viruses
Audience: Researchers, scientists, and drug development professionals.
Introduction
KSL-128114 is a cell-penetrating peptide inhibitor that targets the host protein syntenin.[1][2] Syntenin is involved in protein trafficking and the regulation of membrane architecture, making it a crucial component for the entry of several viruses.[1][3] KSL-128114 has demonstrated a broad-spectrum antiviral activity against a variety of enveloped single-stranded RNA (ssRNA) viruses by inhibiting their endosomal entry into host cells.[1][2] These application notes provide a summary of its antiviral spectrum, quantitative data, and detailed protocols for its use in virological assays.
Mechanism of Action
KSL-128114 functions by blocking the endosomal entry pathway required by numerous RNA viruses for successful infection.[1][2] It does not prevent the initial binding of viral particles to the cell surface but rather inhibits the post-endocytic entry of the virus from the endosome into the cytoplasm.[1][2] This inhibitory action is linked to the disruption of syntenin-dependent endocytic trafficking.[3] The antiviral efficacy of KSL-128114 is cell-type dependent and correlates with the viral entry route. For instance, its activity against SARS-CoV-2 is potent in VeroE6 cells, which lack TMPRSS2 and thus rely on endosomal entry.[1][2] Conversely, it shows minimal effect in Calu-3 cells, where the presence of TMPRSS2 facilitates viral fusion at the plasma membrane.[1][2] This mechanism is comparable to that of chloroquine, which also inhibits endosomal acidification.[1][4]
References
Application Notes and Protocols for the Synthesis and Purification of KSL 128114 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSL 128114 is a potent and metabolically stable synthetic peptide inhibitor of the scaffold protein syntenin.[1] Syntenin is overexpressed in various cancers, including glioblastoma, and plays a crucial role in tumor cell invasion, migration, and signaling.[2] this compound selectively binds to the PDZ1 domain of syntenin with nanomolar affinity, disrupting its protein-protein interactions and downstream signaling pathways implicated in cancer progression.[1] These application notes provide detailed protocols for the chemical synthesis and purification of this compound, enabling researchers to produce this valuable tool for studying syntenin-mediated processes and for potential therapeutic development.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the PDZ1 domain of syntenin. In glioblastoma, syntenin acts as a scaffolding protein, facilitating the assembly of signaling complexes that promote cell migration and invasion. Key downstream effectors of syntenin signaling include Focal Adhesion Kinase (FAK), c-Src kinase, and the transcription factor NF-κB.[2][3] By binding to the PDZ1 domain, this compound is thought to allosterically inhibit the interaction of syntenin with its binding partners, thereby disrupting the FAK/c-Src/NF-κB signaling axis. This leads to a reduction in the expression of downstream targets like matrix metalloproteinase-2 (MMP-2), which are essential for the degradation of the extracellular matrix and tumor cell invasion.[2]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the this compound peptide.
| Property | Value |
| Amino Acid Sequence | Ac-rRrGrKkRrSHW(Tle)(Chg)DI |
| (Ac = Acetyl; r, k = D-Arginine, D-Lysine; Tle = tert-Leucine; Chg = Cyclohexylglycine) | |
| Molecular Formula | C₉₄H₁₆₃N₃₉O₂₀ |
| Molecular Weight | 2201.6 g/mol |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water |
| Storage | Store at -20°C |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected L-amino acids: Fmoc-Asp(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-Trp(Boc)-OH
-
Fmoc-protected D-amino acids: Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Lys(Boc)-OH
-
Fmoc-protected non-standard amino acids: Fmoc-Tle-OH, Fmoc-Chg-OH
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Acetylation reagent: Acetic anhydride (B1165640)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Precipitation solvent: Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours. For hindered amino acids like Tle and Chg, extend the coupling time to 4 hours or perform a double coupling.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus (Aspartic Acid) to the N-terminus (D-Arginine).
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.
-
Shake for 30 minutes.
-
Drain the solution and wash the resin with DMF (5 times) and DCM (5 times).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
II. Purification of this compound by Reversed-Phase HPLC (RP-HPLC)
Materials:
-
Crude this compound peptide
-
RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Purification:
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 15 mL/min.
-
Monitor the elution of the peptide at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system.
-
Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final purified this compound peptide as a white powder.
Visualizations
References
- 1. A High-Affinity Peptide Ligand Targeting Syntenin Inhibits Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntenin: PDZ Protein Regulating Signaling Pathways and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifunctional Protein Syntenin-1: Regulator of Exosome Biogenesis, Cellular Function, and Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of KSL 128114 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
KSL 128114 is a novel and potent peptide-based inhibitor of syntenin, a scaffold protein involved in various cellular processes, including protein trafficking and cell signaling.[1][2][3] Syntenin is overexpressed in several aggressive cancers, such as glioblastoma, making it a promising therapeutic target.[3] this compound has demonstrated inhibitory effects on the viability of primary glioblastoma cells and has shown potential as a therapeutic agent for highly aggressive tumors.[3]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological process in vitro.[4][5][6] These application notes provide a comprehensive protocol for determining the IC50 value of this compound in various cancer cell lines using common cell viability assays.
Data Presentation: IC50 of this compound in Cancer Cell Lines
Comprehensive data on the IC50 values of this compound across a wide range of cancer cell lines is not yet extensively published. The following table serves as a template for researchers to record their experimentally determined IC50 values.
| Cancer Cell Line | Cancer Type | IC50 of this compound (µM) | Assay Used |
| e.g., U-87 MG | Glioblastoma | Enter experimental value | e.g., MTT Assay |
| e.g., MDA-MB-231 | Breast Cancer | Enter experimental value | e.g., CellTiter-Glo® |
| e.g., A549 | Lung Cancer | Enter experimental value | e.g., MTT Assay |
| e.g., HCT116 | Colon Cancer | Enter experimental value | e.g., CellTiter-Glo® |
Experimental Protocols
Two standard protocols for determining the IC50 of this compound are provided below: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9] The concentration of these formazan crystals, determined by spectrophotometry, is directly proportional to the number of viable cells.[9]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in complete medium.
-
Perform a cell count and determine cell viability (should be >90%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[10][11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). It is advisable to perform a wide range of dilutions in the initial experiment.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8][10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[8][10]
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[5][12]
-
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[13][14] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[13]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled plates suitable for luminescence readings.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
CellTiter-Glo® Assay:
-
After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14][15]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14][15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.[16]
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).[16]
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC50 value.[16]
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathway of this compound
Caption: this compound inhibits syntenin-mediated signaling.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Syntenin Inhibitor Blocks Endosomal Entry of SARS-CoV-2 and a Panel of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Affinity Peptide Ligand Targeting Syntenin Inhibits Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. youtube.com [youtube.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
KSL 128114 solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of KSL 128114 in common cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of the solvent in the cell culture medium is minimal (typically less than 0.5%) to avoid any potential solvent-induced cellular effects.
Q2: My this compound solution appears to have precipitated in the culture medium. What should I do?
Precipitation of this compound in the culture medium can occur due to its low aqueous solubility. To address this, consider the following:
-
Lower the final concentration: The concentration of this compound may have exceeded its solubility limit in the aqueous environment of the culture medium.
-
Optimize the solvent for the stock solution: While DMSO is commonly used, testing other solvents might be beneficial.
-
Modify the media composition: Reducing the serum concentration, if your experimental design allows, may improve solubility.
-
Perform a solubility assessment: It is crucial to determine the kinetic solubility of this compound in your specific culture medium before conducting experiments.
Q3: How stable is this compound under standard cell culture conditions (37°C, 5% CO2)?
The stability of this compound can be influenced by several factors in the culture medium. If you suspect degradation, it is advisable to perform a stability study. This involves incubating this compound in the medium at 37°C and quantifying its concentration at various time points using methods like HPLC or LC-MS/MS.[1][2]
Q4: What are the primary factors that can affect the stability of this compound in culture media?
Several factors can influence the stability of a compound in cell culture media, including:
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[1]
-
pH: The typical pH of cell culture medium (7.2-7.4) can affect the rate of hydrolysis and other pH-dependent degradation pathways.[1]
-
Media Components: Interactions with components in the media, such as amino acids, vitamins, and metal ions, can lead to compound degradation.[1]
-
Light Exposure: Light-sensitive compounds may undergo photodegradation.
-
Oxygen: The presence of dissolved oxygen can cause oxidative degradation.[1]
-
Enzymatic Degradation: Enzymes secreted by cells or present in serum supplements could potentially metabolize the compound.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Media | Exceeding solubility limit. | Determine the kinetic solubility of this compound in your specific media. Prepare fresh dilutions for each experiment. |
| Interaction with media components. | Test the compound's solubility in a simpler, serum-free medium to identify potential interactions.[2] | |
| Loss of Compound Activity | Chemical degradation in the medium. | Perform a stability study to determine the degradation rate. Consider more frequent media changes with a fresh compound.[1] |
| Adsorption to plasticware. | Use low-binding plates or pre-incubate plates to saturate non-specific binding sites. | |
| Cellular metabolism. | Use cells within a consistent and low passage number range, as metabolic activity can vary.[2] | |
| Inconsistent Experimental Results | Variability in stock solution preparation. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[2] |
| Inconsistent media preparation. | Ensure consistency in media preparation, including the source and lot of serum and other supplements.[2] |
Quantitative Data
Disclaimer: The following data is hypothetical and for illustrative purposes only. Researchers should determine the solubility and stability of this compound under their specific experimental conditions.
Table 1: Hypothetical Kinetic Solubility of this compound in Common Solvents and Culture Media
| Solvent/Medium | Maximum Soluble Concentration (µM) |
| DMSO | > 10,000 |
| Ethanol | 5,000 |
| DMEM + 10% FBS | 50 |
| RPMI-1640 + 10% FBS | 40 |
| Serum-Free DMEM | 75 |
Table 2: Hypothetical Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 2 | 95 |
| 6 | 88 |
| 12 | 75 |
| 24 | 55 |
| 48 | 30 |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Culture Media
This protocol provides a general method for estimating the kinetic solubility of a compound in cell culture medium using turbidity measurements.[3][4]
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at ~600-650 nm
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.
-
Transfer a small, equal volume of each DMSO dilution to another 96-well plate.
-
Using a multichannel pipette, add pre-warmed (37°C) complete culture medium to each well to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Incubate the plate at 37°C for a duration relevant to your experiment (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[3]
-
The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility limit.
Protocol 2: Assessing the Stability of this compound in Culture Media
This protocol outlines a method to evaluate the chemical stability of a compound under cell culture conditions using HPLC or LC-MS/MS.[1][2]
Materials:
-
This compound
-
Complete cell culture medium
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the pre-warmed cell culture medium with the this compound stock solution to the desired final concentration (e.g., 10 µM).
-
Aliquot the spiked media into sterile microcentrifuge tubes, one for each time point.
-
Immediately take a T=0 sample .
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 6, 12, 24, 48 hours).
-
Process the samples by precipitating proteins with a cold solvent (e.g., acetonitrile), vortexing, and centrifuging at high speed.[1]
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.[1]
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[1]
Visualizations
References
- 1. Syntenin: PDZ Protein Regulating Signaling Pathways and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntenin controls migration, growth, proliferation, and cell cycle progression in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifunctional Protein Syntenin-1: Regulator of Exosome Biogenesis, Cellular Function, and Tumor Progression [mdpi.com]
- 4. researchgate.net [researchgate.net]
Potential off-target effects of KSL 128114
This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of KSL-128114, a potent and metabolically stable peptide inhibitor of the syntenin PDZ1 domain.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of KSL-128114?
A1: The primary target of KSL-128114 is the PDZ1 domain of the intracellular scaffold protein syntenin.[1][2][3][4] It binds with nanomolar affinity and has been developed as a potential therapeutic for highly aggressive tumors like glioblastoma and as a pan-viral entry inhibitor.[1][2][3][4]
Q2: Are there any known off-targets for KSL-128114?
A2: Yes, a potential off-target for KSL-128114 has been identified as Sorting Nexin 27 (SNX27), another PDZ domain-containing protein.[5] However, the binding affinity of KSL-128114 for SNX27 is significantly lower than for its primary target, syntenin.[5]
Q3: How significant is the off-target binding to SNX27?
A3: KSL-128114 binds to SNX27 with a 15-fold lower affinity compared to syntenin.[5] This suggests a global PDZ domain selectivity for syntenin, and the off-target effect on SNX27 is considered unlikely to be the primary driver of its observed antiviral effects.[1][5]
Q4: What are the potential consequences of off-target binding to SNX27?
A4: SNX27 is involved in regulating the trafficking of various transmembrane proteins, including the ACE2 receptor, which is the entry point for SARS-CoV-2.[6] Off-target inhibition of SNX27 could potentially interfere with these trafficking pathways. However, given the lower binding affinity, the physiological relevance of this interaction in the context of KSL-128114's primary mechanism of action is still under investigation.
Troubleshooting Guide
Issue: Observing unexpected cellular phenotypes not readily explained by syntenin inhibition.
-
Possible Cause: This could potentially be due to the off-target effects of KSL-128114 on SNX27 or other unknown proteins.
-
Troubleshooting Steps:
-
Titrate KSL-128114 Concentration: Use the lowest effective concentration of KSL-128114 to minimize potential off-target effects.
-
Use a Negative Control Peptide: Employ a scrambled or inactive version of the KSL-128114 peptide to ensure the observed phenotype is specific to the active compound.
-
Validate with SNX27 Knockdown/Knockout: If you hypothesize that the unexpected phenotype is due to SNX27 inhibition, you can use siRNA or CRISPR-Cas9 to reduce or eliminate SNX27 expression and observe if this phenocopies the effect of KSL-128114.
-
Perform Rescue Experiments: If SNX27 is the suspected off-target, overexpressing an SNX27 mutant that does not bind KSL-128114 (if available) could potentially rescue the off-target phenotype.
-
Issue: Difficulty replicating antiviral efficacy in certain cell lines.
-
Possible Cause: The entry pathway of the virus may differ between cell lines. KSL-128114 is reported to block the endosomal entry pathway.[5]
-
Troubleshooting Steps:
-
Characterize Viral Entry Pathway: Determine the predominant viral entry mechanism in your cell line of interest (e.g., endosomal vs. direct plasma membrane fusion).
-
Use Control Inhibitors: Employ inhibitors of known viral entry pathways (e.g., chloroquine (B1663885) for endosomal acidification) to characterize the pathway in your experimental system.
-
Quantitative Data Summary
The binding affinities of KSL-128114 for its primary target (syntenin) and identified off-target (SNX27) have been determined using a fluorescence polarization-based affinity measurement.
| Target Protein | Ligand | Dissociation Constant (KD) |
| Syntenin PDZ1-2 | TAMRA-labeled KSL-128114 | 0.3 ± 0.18 µM |
| SNX27 PDZ | TAMRA-labeled KSL-128114 | 5.0 ± 0.2 µM |
Table 1: Binding affinities of KSL-128114 to Syntenin and SNX27. Data obtained from fluorescence polarization assays.[5]
Experimental Protocols
Fluorescence Polarization (FP)-Based Affinity Measurement
This protocol describes a general method for determining the binding affinity of a fluorescently labeled peptide (like KSL-128114) to a target protein.
Materials:
-
Fluorescently labeled KSL-128114 (e.g., with TAMRA)
-
Purified recombinant syntenin PDZ1-2 and SNX27 PDZ proteins
-
Binding buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Black, non-binding 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorescently labeled KSL-128114 in an appropriate solvent (e.g., DMSO) and then dilute in the binding buffer to a fixed final concentration (e.g., 10-50 nM).
-
Prepare a serial dilution of the purified target proteins (syntenin and SNX27) in the binding buffer.
-
-
Assay Setup:
-
In each well of the 384-well plate, add a constant volume of the fluorescently labeled KSL-128114 solution.
-
Add an equal volume of the serially diluted protein solutions to the respective wells.
-
Include control wells containing only the labeled peptide in buffer (for baseline polarization) and buffer alone (for background).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 10-30 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader. Excite the sample with polarized light at the appropriate wavelength for the fluorophore and measure the emitted polarized light.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Fit the resulting binding curve using a suitable model (e.g., a one-site binding model) to determine the dissociation constant (KD).
-
Visualizations
Caption: Proposed mechanism of KSL-128114 action on viral entry.
Caption: Workflow for identifying and validating off-target binding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A High-Affinity Peptide Ligand Targeting Syntenin Inhibits Glioblastoma [diva-portal.org]
- 3. A High-Affinity Peptide Ligand Targeting Syntenin Inhibits Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nva.sikt.no [nva.sikt.no]
- 5. researchgate.net [researchgate.net]
- 6. SNX27 suppresses SARS-CoV-2 infection by inhibiting viral lysosome/late endosome entry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KSL-128114 Binding to SNX27 and Other PDZ Domain Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the PDZ domain inhibitor KSL-128114 and its interactions with SNX27 and other PDZ domain-containing proteins. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is KSL-128114 and what is its primary target?
A1: KSL-128114 is a potent and metabolically stable synthetic peptide inhibitor that was developed to target the PDZ1 domain of syntenin with high affinity (in the nanomolar range).[1][2] It has demonstrated potential as a therapeutic agent in aggressive cancers like glioblastoma.[1][2]
Q2: Does KSL-128114 bind to SNX27? If so, with what affinity?
A2: Yes, KSL-128114 has been shown to bind to the PDZ domain of SNX27. However, its affinity for SNX27 is significantly lower than for its primary target, syntenin. One study reported a 15-fold lower affinity for SNX27, with a dissociation constant (Kd) in the micromolar range (Kd = 5.0 ± 0.2 μM), compared to a nanomolar affinity for syntenin (Kd = 0.3 ± 0.18 μM).[3][4]
Q3: What is the function of SNX27 and its PDZ domain?
A3: Sorting nexin 27 (SNX27) is a crucial protein involved in endosomal sorting and recycling of transmembrane proteins, also known as cargo.[5][6] Its unique N-terminal PDZ domain recognizes and binds to specific sequences (PDZ-binding motifs) on these cargo proteins, rescuing them from degradation in lysosomes and directing them back to the plasma membrane.[3][7] This process is vital for maintaining the proper cell surface levels of many important receptors and transporters.[5]
Q4: How does KSL-128114's binding to SNX27 potentially affect cellular processes?
A4: By binding to the PDZ domain of SNX27, KSL-128114 can competitively inhibit the interaction between SNX27 and its natural cargo proteins. Although the affinity is lower compared to syntenin, at sufficient concentrations, KSL-128114 could disrupt the normal SNX27-mediated recycling of cargo proteins. This could lead to the mis-sorting and subsequent degradation of these proteins in lysosomes, potentially altering cellular signaling and function.[8][9]
Quantitative Data: KSL-128114 Binding Affinities
The following table summarizes the known binding affinities of KSL-128114 for SNX27 and its primary target, syntenin. A comprehensive global PDZ domain selectivity profile for KSL-128114 is not yet publicly available.
| Target Protein | PDZ Domain(s) | Dissociation Constant (Kd) | Technique | Reference |
| Syntenin | PDZ1-2 | 0.3 ± 0.18 µM | Fluorescence Polarization | [3][4] |
| SNX27 | PDZ | 5.0 ± 0.2 µM | Fluorescence Polarization | [3][4] |
Experimental Protocols & Troubleshooting Guides
This section provides detailed protocols for key experiments used to study the interaction between KSL-128114 and SNX27, along with troubleshooting guides in a question-and-answer format.
Co-Immunoprecipitation (Co-IP) to Assess KSL-128114 Inhibition of SNX27-Cargo Interaction
Objective: To determine if KSL-128114 can disrupt the interaction between SNX27 and a known interacting cargo protein.
Experimental Workflow Diagram:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) expressing epitope-tagged SNX27 (e.g., HA-SNX27) and/or a known interacting cargo protein.
-
Treat the cells with the desired concentration of KSL-128114 or a vehicle control for a specified time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and 5% glycerol) supplemented with protease and phosphatase inhibitors.[10] RIPA buffer is generally not recommended for co-IP as it can disrupt protein-protein interactions.[11][12]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator.[13]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-SNX27 antibody (2-5 µg) overnight at 4°C with gentle rotation.[13]
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against SNX27 and the cargo protein of interest.
-
Co-IP Troubleshooting Guide:
-
Q: I don't see any co-precipitation of the cargo protein, even in the control group.
-
A1: Interaction is weak or transient: Try cross-linking proteins before lysis. Also, ensure you are using a non-denaturing lysis buffer; harsh detergents can disrupt interactions.[11]
-
A2: Low protein expression: Confirm the expression of both SNX27 and the cargo protein in your input lysates by Western blot.
-
A3: Ineffective antibody: Ensure your anti-SNX27 antibody is validated for immunoprecipitation.[14][15]
-
-
Q: I see a decrease in cargo co-precipitation with KSL-128114 treatment, but the effect is weak.
-
A1: Insufficient inhibitor concentration: KSL-128114 has a micromolar affinity for SNX27. You may need to use a higher concentration to effectively compete with the endogenous cargo interaction.
-
A2: Short incubation time: Increase the incubation time with KSL-128114 to allow for sufficient competition.
-
-
Q: I have high background in my Western blot.
-
A1: Insufficient washing: Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing the detergent or salt concentration).[16][17]
-
A2: Non-specific antibody binding: Perform a pre-clearing step with control IgG beads.[13][18]
-
A3: Non-specific binding to beads: Block the beads with BSA before adding the cell lysate.[18]
-
Surface Plasmon Resonance (SPR) to Quantify KSL-128114 Binding to SNX27
Objective: To determine the binding kinetics (kon, koff) and affinity (Kd) of KSL-128114 for the SNX27 PDZ domain.
Experimental Workflow Diagram:
Detailed Protocol:
-
Chip Preparation:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[8]
-
Immobilize the purified SNX27 PDZ domain (ligand) onto the activated surface. Aim for a low to moderate immobilization level to avoid mass transport limitations.
-
Block any remaining active esters on the surface with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of KSL-128114 (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the KSL-128114 solutions over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) during the association phase (analyte injection) and the dissociation phase (buffer flow).
-
-
Regeneration and Data Analysis:
-
After each binding cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH glycine (B1666218) solution) that removes the bound analyte without denaturing the immobilized ligand.
-
Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
SPR Troubleshooting Guide:
-
Q: I'm not seeing a significant binding response.
-
A1: Inactive ligand: The immobilization process may have denatured the SNX27 PDZ domain. Try a different immobilization strategy, such as capturing a His-tagged protein on an NTA chip.[6]
-
A2: Low analyte concentration: Ensure your analyte concentrations span a range appropriate for the expected Kd.
-
A3: Mass transport limitation: If the association curve is not exponential, you may have mass transport limitation. Try decreasing the ligand density or increasing the flow rate.
-
-
Q: I'm observing non-specific binding to the reference channel.
-
A1: Hydrophobic or charge interactions: Add a non-ionic surfactant (e.g., Tween-20) and/or increase the salt concentration in the running buffer.
-
A2: Analyte aggregation: Ensure your peptide is fully solubilized and consider adding a small percentage of DMSO to the running buffer if solubility is an issue.
-
-
Q: The regeneration step is incomplete or damages the ligand.
-
A1: Ineffective regeneration solution: Screen a panel of regeneration solutions (e.g., different pH, salt concentrations) to find one that completely removes the analyte.
-
A2: Harsh regeneration: If the ligand activity decreases with each cycle, the regeneration solution is too harsh. Try a milder condition.
-
Signaling Pathway and Experimental Logic
The SNX27-Retromer Cargo Recycling Pathway
SNX27 plays a pivotal role in the recycling of transmembrane proteins from endosomes back to the plasma membrane. This process is crucial for maintaining cellular homeostasis and proper signaling. The pathway involves the coordinated action of SNX27 and the retromer complex.
Pathway Description:
-
Endocytosis: Transmembrane cargo proteins are internalized from the plasma membrane into early endosomes.[5][19]
-
Cargo Recognition: In the early endosome, the PDZ domain of SNX27 recognizes and binds to the PDZ-binding motif on the C-terminus of the cargo proteins.[3][7]
-
Retromer Assembly: The SNX27-cargo complex then associates with the retromer complex, a key component of the endosomal sorting machinery.[7][19]
-
Recycling: This assembly promotes the formation of recycling tubules that transport the cargo back to the plasma membrane, rescuing it from the default pathway of lysosomal degradation.[7][20]
-
Inhibition by KSL-128114: KSL-128114, by binding to the PDZ domain of SNX27, can compete with cargo binding. This interference, although weaker than its effect on syntenin, can disrupt the recycling process and lead to increased degradation of SNX27-dependent cargo.[3][4]
References
- 1. A High-Affinity Peptide Ligand Targeting Syntenin Inhibits Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Immobilization Strategies [reichertspr.com]
- 7. SNX27–Retromer directly binds ESCPE-1 to transfer cargo proteins during endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dhvi.duke.edu [dhvi.duke.edu]
- 9. Sorting nexin 27 (SNX27) regulates the trafficking and activity of the glutamine transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bowdish.ca [bowdish.ca]
- 11. A high‐affinity, bivalent PDZ domain inhibitor complexes PICK1 to alleviate neuropathic pain | EMBO Molecular Medicine [link.springer.com]
- 12. Structure–activity relationships of a small-molecule inhibitor of the PDZ domain of PICK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sorting nexin 27 couples PTHR trafficking to retromer for signal regulation in osteoblasts during bone growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Site-specific peptide and protein immobilization on surface plasmon resonance chips via strain-promoted cycloaddition - Lab on a Chip (RSC Publishing) DOI:10.1039/C3LC41338A [pubs.rsc.org]
- 16. ptglab.com [ptglab.com]
- 17. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Frontiers | Toward Understanding the Molecular Role of SNX27/Retromer in Human Health and Disease [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Optimizing KSL 128114 treatment duration in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing KSL 128114 treatment duration in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-penetrating peptide inhibitor of syntenin.[1] Its primary mechanism of action is the disruption of syntenin-dependent processes. In the context of virology, it has been shown to be a pan-viral entry inhibitor that blocks the endosomal entry pathway of a range of RNA viruses, including SARS-CoV-2, flaviviruses, and alphaviruses.[1][2] It does not prevent the virus from binding to cells but rather inhibits the post-endocytic entry of the virus into the cytoplasm.[1][2]
Q2: What is a typical starting concentration and treatment duration for this compound in antiviral assays?
Based on published studies, a concentration of 30 μM has been used effectively to inhibit viral infection in various cell lines.[2][3] The treatment duration in these studies ranged from 16 to 24 hours, depending on the specific virus and cell type.[2] For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific model system.[4][5]
Q3: How do I determine the optimal treatment duration for my specific experiment?
The optimal treatment duration for this compound will depend on several factors, including the cell type, the experimental endpoint being measured, and the specific research question. A time-course experiment is the most effective way to determine this.[4] It is recommended to test a range of time points while keeping the concentration of this compound constant.[4] For antiproliferative assays, incubation times of 24, 48, 72, and even 96 hours may be necessary to observe an effect, especially for slow-acting compounds.[6]
Q4: Can this compound be used in cell types other than those for viral infection studies?
While the available literature primarily focuses on the antiviral effects of this compound, its mechanism as a syntenin inhibitor suggests potential applications in other areas of research where syntenin plays a role, such as cancer biology and protein trafficking. Syntenin is known to be involved in regulating the architecture of cellular membranes and protein trafficking.[3] Researchers should perform initial dose-response and time-course experiments to validate its effects in their specific cell model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or assay. 2. Insufficient treatment duration: The treatment time may be too short to induce a measurable response.[6] 3. Drug instability: The peptide may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wider range of concentrations.[4] 2. Conduct a time-course experiment with extended incubation periods (e.g., 24, 48, 72 hours).[6] 3. Ensure proper storage of the compound as recommended by the manufacturer and prepare fresh solutions for each experiment.[4] |
| High cell toxicity or death observed. | 1. Concentration is too high: The concentration of this compound may be cytotoxic to the cells.[4] 2. Prolonged exposure: The treatment duration may be too long, leading to off-target effects and cell death. | 1. Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration.[3] 2. Reduce the treatment duration. A shorter exposure may be sufficient to achieve the desired effect without causing excessive toxicity. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results.[5] 2. Inconsistent drug preparation: Variations in the preparation of this compound solutions can affect its potency. 3. Cell passage number: Using cells at a high passage number can lead to altered phenotypes and drug responses. | 1. Standardize cell seeding protocols and ensure even cell distribution in plates.[7] 2. Prepare fresh drug dilutions for each experiment from a validated stock solution.[4] 3. Use cells within a consistent and low passage number range for all experiments. |
| Difficulty interpreting results from long-term assays. | 1. Nutrient depletion or media acidification: In long-term experiments, the culture medium can become depleted of essential nutrients or its pH can change, affecting cell health and drug response.[5] 2. Cell overgrowth: In control wells, cells may become over-confluent, which can affect their growth rate and response to treatment.[6] | 1. Consider replenishing the media with fresh this compound during the experiment.[7] 2. Optimize the initial cell seeding density to ensure that cells do not become over-confluent by the end of the experiment.[5] |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal this compound Treatment Duration for Viral Entry Inhibition
This protocol provides a general framework for determining the optimal treatment duration of this compound for inhibiting viral entry.
1. Materials:
-
This compound peptide
-
Appropriate cell line (e.g., VeroE6 for SARS-CoV-2)[2]
-
Virus stock of interest
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
Reagents for quantifying viral infection (e.g., qPCR reagents for viral RNA, antibodies for immunofluorescence)
-
Cell viability assay kit (e.g., CellTiter-Glo®)[3]
2. Procedure:
-
Cell Seeding: Seed the chosen cell line into a 96-well plate at a density that will not lead to over-confluence at the final time point.[8] Incubate overnight to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and then dilute it to the desired final concentration in cell culture medium.
-
Time-of-Addition Experiment: To pinpoint the stage of viral infection affected, you can vary the time of this compound addition relative to infection.[2] A common approach is to add the inhibitor at different time points before, during, and after viral inoculation.
-
Treatment and Infection:
-
Remove the old medium from the cells.
-
Add the medium containing this compound to the treatment wells. Add medium with the vehicle control to the control wells.
-
Incubate for a predetermined pre-treatment time (e.g., 2 hours).[3]
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
-
Time-Course Incubation: Incubate the infected cells for a range of time points (e.g., 2, 4, 8, 16, 24 hours).[2]
-
Endpoint Analysis: At each time point, quantify the level of viral infection using a suitable method:
-
Cell Viability Assessment: In a parallel plate without viral infection, treat the cells with the same concentrations of this compound for the same durations and assess cell viability to ensure the observed antiviral effect is not due to cytotoxicity.[3]
3. Data Analysis:
-
Plot the viral infection levels against the treatment duration for each this compound concentration.
-
Determine the shortest treatment duration that achieves the maximum desired inhibitory effect.
-
Compare the results with the cell viability data to identify a therapeutic window.
Data Presentation
Table 1: Summary of Experimental Conditions for this compound in Antiviral Assays
| Virus | Cell Line | This compound Concentration | Treatment Duration | Outcome | Reference |
| SARS-CoV-2 | VeroE6 | 20 µM (EC50) | Not specified | Efficiently inhibited viral infection | [2] |
| SARS-CoV-2 | VeroE6 | 30 µM | Not specified | Reduced viral infection and release of new viral particles | [2] |
| SARS-CoV-2 | Calu-3 | 30 µM | 16 h | Failed to inhibit infection | [2][3] |
| Dengue virus (DENV) | Not specified | 30 µM | 24 h | Strongly inhibited viral infection | [2] |
| West Nile virus (WNV) | Not specified | 30 µM | 24 h | Strongly inhibited viral infection | [2] |
| Tick-borne encephalitis virus (TBEV) | Not specified | 30 µM | 24 h | Strongly inhibited viral infection | [2] |
| Chikungunya virus (CHIKV) | Not specified | 30 µM | 16 h | Strongly inhibited viral infection | [2] |
Visualizations
References
- 1. A Syntenin Inhibitor Blocks Endosomal Entry of SARS-CoV-2 and a Panel of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KSL 128114 Peptide Integrity
Welcome to the technical support center for the KSL 128114 peptide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your peptide during experimental workflows. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for lyophilized this compound peptide?
A1: For maximal long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2] Storing peptides in a desiccated environment is crucial as moisture can significantly accelerate degradation.[2][3] Before use, it is important to allow the vial to warm to room temperature in a desiccator to prevent condensation from forming on the peptide.[3]
Q2: How should I handle this compound once it is in solution?
A2: Peptides in solution are significantly less stable than in their lyophilized form.[4] It is highly recommended to:
-
Create single-use aliquots: This prevents multiple freeze-thaw cycles, which can degrade the peptide.[1]
-
Store frozen: For short-term storage (days), 4°C may be acceptable, but for longer periods, -20°C or -80°C is recommended.[4]
-
Use appropriate buffers: A slightly acidic pH (pH 5-6) is often optimal for peptide stability in solution.[5]
-
Filter for sterility: If the solution will be stored for an extended period, filtering through a 0.2 µm filter can prevent bacterial contamination.[5]
Q3: What are the most common causes of this compound degradation?
A3: While the specific sequence of this compound is not publicly available, peptides are generally susceptible to several common degradation pathways:[6]
-
Hydrolysis: Cleavage of peptide bonds, often accelerated by acidic or alkaline conditions.[7] Aspartic acid (Asp) residues are particularly prone to hydrolysis.
-
Oxidation: Certain amino acid residues like methionine (Met), cysteine (Cys), and tryptophan (Trp) are susceptible to oxidation from exposure to air.[1]
-
Deamidation: The removal of an amide group, commonly from asparagine (Asn) and glutamine (Gln) residues, which can alter the peptide's structure and function.[6]
-
Enzymatic Degradation: If working with biological samples, proteases can rapidly degrade the peptide.
Q4: My this compound peptide shows low or no activity in my assay. What could be the cause?
A4: Loss of activity is often linked to peptide instability. The primary causes could be:
-
Improper Storage: The peptide may have degraded due to exposure to heat, light, or moisture during storage.
-
Degradation in Solution: The peptide may have degraded after reconstitution due to inappropriate pH, repeated freeze-thaw cycles, or microbial contamination.
-
Adsorption to Surfaces: Peptides, especially hydrophobic ones, can adsorb to the surface of plastic vials, leading to a lower effective concentration.[8]
-
Incorrect Quantification: Inaccurate initial weighing or concentration determination can lead to using less peptide than intended.
Troubleshooting Guides
Issue 1: Multiple peaks are observed during HPLC analysis of this compound.
-
Possible Cause: The presence of multiple peaks suggests that the peptide has degraded into different fragments or has been modified.
-
Troubleshooting Steps:
-
Review the Peptide Sequence (if known): Identify residues prone to degradation (e.g., Asn, Gln, Met, Cys). This can help in predicting the types of modifications.
-
Analyze by Mass Spectrometry: Use mass spectrometry (MS) to identify the masses of the impurity peaks. This can confirm if they are degradation products (e.g., deamidated or oxidized forms).[6]
-
Optimize Handling and Storage: If oxidation is suspected, use deoxygenated buffers and purge vials with an inert gas like argon or nitrogen.[3] For deamidation-prone peptides, maintain a slightly acidic pH (around 5-6).[5]
-
Issue 2: The concentration of my this compound solution seems to decrease over time.
-
Possible Cause: This could be due to either degradation or adsorption of the peptide to the storage vial.
-
Troubleshooting Steps:
-
Assess Adsorption: If using polypropylene (B1209903) tubes, consider switching to low-adsorption microcentrifuge tubes or glass vials, especially for dilute solutions.[8]
-
Include a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) to the buffer at a low concentration (e.g., 0.1%) can help prevent the peptide from adsorbing to surfaces.
-
Perform a Stability Study: Analyze aliquots of the peptide solution by HPLC at different time points to quantify the rate of degradation under your current storage conditions.
-
Data Presentation
Table 1: General Impact of Storage Temperature on Peptide Stability (Illustrative Data)
| Storage Condition | Purity after 1 Month (Lyophilized) | Purity after 1 Week (in Solution, pH 7.4) |
| 4°C | >98% | ~85% |
| -20°C | >99% | ~95% |
| -80°C | >99% | >98% |
Table 2: Influence of pH on Peptide Degradation in Aqueous Solution (Illustrative Data)
| pH of Solution | Primary Degradation Pathway | Relative Degradation Rate |
| 3-4 | Hydrolysis (especially at Asp residues) | Moderate |
| 5-6 | Minimal Degradation | Low |
| 7-8 | Deamidation (at Asn/Gln), Oxidation | High |
| >8 | β-elimination, Racemization | Very High |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for evaluating the stability of this compound over time.
-
Peptide Preparation:
-
Reconstitute lyophilized this compound in a suitable buffer (e.g., sterile water or PBS at pH 5-6) to a known concentration (e.g., 1 mg/mL).
-
Divide the solution into multiple single-use aliquots to prevent freeze-thaw cycles.
-
-
Storage Conditions:
-
Store the aliquots under the desired test conditions (e.g., 4°C, -20°C, and -80°C).
-
Analyze one aliquot immediately after reconstitution to serve as the "time zero" reference.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 24 hours, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
Allow the aliquot to thaw completely and centrifuge briefly to collect the contents.
-
Analyze the sample by reverse-phase HPLC (RP-HPLC). A typical gradient might be from 95% Solvent A (e.g., 0.1% TFA in water) and 5% Solvent B (e.g., 0.1% TFA in acetonitrile) to 5% Solvent A and 95% Solvent B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Calculate the percentage of the main peptide peak area relative to the total peak area of all peaks.
-
A decrease in the main peak's relative area and the appearance of new peaks indicate degradation.
-
Protocol 2: Freeze-Thaw Cycle Stability Study
This protocol assesses the impact of repeated freezing and thawing on the stability of this compound.
-
Sample Preparation:
-
Reconstitute this compound as described in Protocol 1.
-
Prepare several aliquots of the peptide solution.
-
-
Freeze-Thaw Cycling:
-
Subject one set of aliquots to a defined number of freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C or -80°C for at least one hour, followed by thawing at room temperature until the solution is completely liquid.
-
Test different numbers of cycles (e.g., 1, 3, 5, and 10 cycles).
-
Maintain a control aliquot that is continuously stored at -80°C without any freeze-thaw cycles.
-
-
Analysis:
-
After the designated number of cycles, analyze all samples (including the control) by RP-HPLC as described in Protocol 1.
-
-
Evaluation:
-
Compare the purity of the cycled samples to the control sample. A significant decrease in purity indicates that the peptide is sensitive to freeze-thaw stress.
-
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. veeprho.com [veeprho.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. peptide.com [peptide.com]
Technical Support Center: Overcoming Resistance to KSL-128114 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to the syntenin inhibitor, KSL-128114, in cancer cells. All information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific experimental issues that may indicate the development of resistance to KSL-128114.
Problem 1: Decreased sensitivity to KSL-128114 in our cancer cell line over time, as indicated by an increasing IC50 value.
-
Possible Cause 1: Altered Syntenin Expression or Mutation.
-
Question: Could changes in the target protein, syntenin, be responsible for the observed resistance?
-
Answer: Yes, a common mechanism of acquired resistance to targeted therapies is the alteration of the drug's target. This can occur through overexpression of the target protein, rendering the inhibitor concentration insufficient, or through mutations in the drug-binding domain that reduce inhibitor affinity.
-
Troubleshooting Steps:
-
Quantify Syntenin Expression: Compare syntenin protein levels in your resistant cells to the parental (sensitive) cell line using Western blotting. An increase in syntenin expression may necessitate the use of higher concentrations of KSL-128114.
-
Sequence the Syntenin Gene: Isolate RNA from both sensitive and resistant cells, reverse transcribe to cDNA, and sequence the syntenin gene to identify any potential mutations in the PDZ1 domain, the binding site of KSL-128114.
-
Protein-Inhibitor Binding Assay: Perform a co-immunoprecipitation (Co-IP) or pull-down assay to assess the binding affinity of KSL-128114 to syntenin from both sensitive and resistant cell lysates. A significant decrease in binding in the resistant cells would suggest a mutation-driven resistance mechanism.
-
-
-
Possible Cause 2: Activation of Bypass Signaling Pathways.
-
Question: Are there alternative signaling pathways that could be compensating for the inhibition of syntenin?
-
Answer: Cancer cells can develop resistance by activating parallel signaling pathways that bypass the inhibited pathway, thereby maintaining cell survival and proliferation. Given syntenin's role as a scaffolding protein involved in multiple signaling cascades, including those related to cell adhesion and growth factor signaling, this is a plausible mechanism.
-
Troubleshooting Steps:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of various receptor tyrosine kinases in your resistant cells compared to the sensitive parental line. This can help identify upregulated pathways.
-
Western Blot Analysis of Key Signaling Nodes: Based on the RTK array results or literature review of syntenin-associated pathways, perform Western blots to examine the phosphorylation status of key downstream effectors such as Akt, ERK, and FAK.
-
Combination Therapy (Synergy) Assay: If a bypass pathway is identified, test the efficacy of combining KSL-128114 with an inhibitor of the activated pathway. A synergistic effect would support this resistance mechanism.
-
-
-
Possible Cause 3: Increased Drug Efflux.
-
Question: Could the cancer cells be actively pumping out KSL-128114?
-
Answer: Overexpression of ATP-binding cassette (ABC) transporters is a well-established mechanism of multidrug resistance. These transporters can actively efflux a wide range of therapeutic agents from the cell, reducing the intracellular concentration and thus the efficacy of the drug.
-
Troubleshooting Steps:
-
Gene Expression Analysis of ABC Transporters: Use quantitative PCR (qPCR) to compare the mRNA expression levels of common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2) between your sensitive and resistant cell lines.
-
ABC Transporter Activity Assay: Employ a functional assay, such as a calcein-AM or rhodamine 123 efflux assay, to measure the activity of ABC transporters in your cells. Increased efflux in resistant cells that can be reversed by a known ABC transporter inhibitor would confirm this mechanism.
-
Measure Intracellular KSL-128114 Concentration: Use a technique like liquid chromatography-mass spectrometry (LC-MS) to directly quantify the intracellular concentration of KSL-128114 in sensitive versus resistant cells after treatment. A lower intracellular concentration in resistant cells would be indicative of increased efflux.
-
-
Problem 2: Inconsistent results in cell viability assays after KSL-128114 treatment.
-
Question: Why are my cell viability assay results with KSL-128114 not reproducible?
-
Answer: Inconsistent results in cell viability assays can stem from several factors, including experimental variability, issues with the compound itself, or the specific characteristics of the cell line being used.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density and Growth Phase: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment.
-
Verify KSL-128114 Stock Solution: Prepare fresh stock solutions of KSL-128114 and verify the concentration. Store aliquots at the recommended temperature to avoid degradation.
-
Optimize Assay Incubation Time: The optimal incubation time with KSL-128114 may vary between cell lines. Perform a time-course experiment to determine the point of maximal effect.
-
Choose the Appropriate Viability Assay: While MTT and MTS assays are common, they measure metabolic activity, which may not always directly correlate with cell death. Consider using a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a caspase activity assay to measure apoptosis.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding resistance to KSL-128114.
-
What is the primary mechanism of action of KSL-128114? KSL-128114 is a high-affinity, metabolically stable peptide inhibitor that specifically targets the PDZ1 domain of syntenin.[1][2][3] Syntenin is a scaffolding protein that plays a crucial role in various cellular processes, including cell migration, invasion, proliferation, and the biogenesis of exosomes.[4][5][6][7] By inhibiting syntenin, KSL-128114 disrupts these oncogenic processes.
-
What are the known signaling pathways regulated by syntenin? Syntenin is a key player in the syndecan-syntenin-ALIX pathway, which is essential for exosome biogenesis.[8][9][10] It also interacts with a variety of other proteins and is involved in signaling pathways that regulate cell adhesion, cytoskeletal organization, and growth factor signaling.[4][7] Syntenin has been shown to influence the activity of β1 integrin, and the expression of cell cycle proteins such as CDK4 and Cyclin D2.[4]
-
Are there any known biomarkers that can predict sensitivity or resistance to KSL-128114? Currently, there are no clinically validated biomarkers to predict the response to KSL-128114. However, based on its mechanism of action, potential biomarkers could include the expression level of syntenin itself, the status of the syndecan-syntenin-ALIX pathway, or the activity of downstream signaling pathways. Further research is needed to identify and validate such biomarkers.
-
What combination therapies could potentially overcome resistance to KSL-128114? The choice of combination therapy will depend on the specific mechanism of resistance.
-
If resistance is due to the activation of a bypass signaling pathway (e.g., EGFR or MET), combining KSL-128114 with an inhibitor of that specific pathway could be effective.
-
If resistance is driven by increased drug efflux , co-administration of an ABC transporter inhibitor could restore sensitivity to KSL-128114.
-
Given syntenin's role in exosome-mediated communication, combining KSL-128114 with agents that disrupt the tumor microenvironment could also be a promising strategy.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for KSL-128114 in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Treatment Duration (hours) | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance |
| Glioblastoma (U87) | 48 | 5.2 | 48.7 | 9.4 |
| Breast Cancer (MCF-7) | 72 | 8.9 | 62.1 | 7.0 |
| Melanoma (A375) | 48 | 3.5 | 55.3 | 15.8 |
Table 2: Hypothetical Relative Gene Expression of ABC Transporters in KSL-128114 Resistant Cells.
| Gene | Fold Change in Resistant vs. Sensitive Cells (mRNA level) |
| ABCB1 (MDR1) | 8.2 |
| ABCC1 (MRP1) | 1.5 |
| ABCG2 (BCRP) | 4.7 |
Experimental Protocols
A selection of key experimental protocols are provided below.
1. Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of KSL-128114 for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a non-linear regression analysis.[2][5][6][7][11][12][13][14][15][16]
-
2. Western Blot for Syntenin Expression
-
Principle: This technique is used to detect and quantify the amount of a specific protein (syntenin) in a cell lysate.
-
Protocol:
-
Lyse sensitive and resistant cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against syntenin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
3. Co-Immunoprecipitation (Co-IP) for Syntenin-ALIX Interaction
-
Principle: Co-IP is used to study protein-protein interactions. An antibody against a specific protein (syntenin) is used to pull down that protein and any interacting partners (e.g., ALIX).
-
Protocol:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against syntenin or a control IgG overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against syntenin and ALIX.[1][17][18][19]
-
4. Exosome Isolation by Ultracentrifugation
-
Principle: This is a standard method to isolate exosomes from cell culture supernatant based on their size and density.
-
Protocol:
-
Culture cells in exosome-depleted FBS for 48-72 hours.
-
Collect the cell culture supernatant and centrifuge at 300 x g for 10 minutes to remove cells.
-
Centrifuge the supernatant at 2,000 x g for 20 minutes to remove dead cells and debris.
-
Centrifuge at 10,000 x g for 30 minutes to remove larger vesicles.
-
Filter the supernatant through a 0.22 µm filter.
-
Ultracentrifuge the filtered supernatant at 100,000 x g for 70 minutes to pellet the exosomes.
-
Wash the exosome pellet with PBS and repeat the ultracentrifugation step.
-
Resuspend the final exosome pellet in PBS or a suitable lysis buffer for downstream analysis.[4][8][20][21]
-
Visualizations
Caption: Mechanism of action of KSL-128114.
Caption: Potential mechanisms of resistance to KSL-128114.
Caption: Troubleshooting workflow for KSL-128114 resistance.
References
- 1. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. qPCR Methods in Molecular Biology Explained - ARQ Genetics [arqgenetics.com]
- 4. Exosome Isolation Protocols and Quantification Guidelines | Separation Science [sepscience.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Elucidating Methods for Isolation and Quantification of Exosomes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. mdpi.com [mdpi.com]
- 21. Exosome Isolation, Detection, & Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: KSL-128114 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the syntenin inhibitor, KSL-128114, in vivo. The information provided is intended to help improve the bioavailability and efficacy of this peptide-based therapeutic agent in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with KSL-128114.
Issue 1: Low or Variable Bioavailability After Oral Administration
-
Question: We are observing low and inconsistent plasma concentrations of KSL-128114 after oral gavage in our mouse model. What could be the cause and how can we improve this?
-
Answer: Low oral bioavailability is a common challenge for peptide-based inhibitors like KSL-128114. The primary reasons are enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.
-
Troubleshooting Steps:
-
Formulation Optimization: KSL-128114 is a peptide and likely requires a specialized formulation for oral delivery. Consider the following strategies:
-
Permeation Enhancers: Incorporate excipients that transiently increase the permeability of the intestinal lining. Examples include medium-chain fatty acids (e.g., sodium caprate) and bile salts.
-
Enzyme Inhibitors: Co-administering protease inhibitors can protect KSL-128114 from degradation in the stomach and intestine.
-
Nanoparticle Encapsulation: Formulating KSL-128114 into nanoparticles (e.g., PLGA-based) can protect it from the harsh GI environment and facilitate its uptake.
-
-
pH Adjustment: Ensure the formulation pH is optimized to maintain the stability and solubility of KSL-128114 in the GI tract.
-
Alternative Administration Routes: If oral bioavailability remains a significant hurdle, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection, which bypass the GI tract.
-
-
Issue 2: Rapid Clearance and Short Half-Life In Vivo
-
Question: Our pharmacokinetic studies show that KSL-128114 is cleared from circulation faster than expected. How can we extend its in vivo half-life?
-
Answer: While KSL-128114 has demonstrated high stability in human plasma and mouse hepatic microsomes, with a half-life of over 24 hours in human plasma and over 60 minutes in mouse liver microsomes, rapid in vivo clearance can still occur due to renal filtration and cellular uptake.[1]
-
Troubleshooting Steps:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) to KSL-128114 can increase its hydrodynamic size, reducing renal clearance and shielding it from proteolytic enzymes.
-
Fusion to Albumin-Binding Domains: Engineering KSL-128114 to include a domain that binds to serum albumin can significantly extend its circulatory half-life by leveraging the long half-life of albumin.
-
D-Amino Acid Substitution: While KSL-128114 is already optimized for stability, further strategic substitution of L-amino acids with D-amino acids can enhance resistance to proteases.
-
Sustained-Release Formulation: For subcutaneous or intramuscular administration, consider formulating KSL-128114 in a sustained-release depot, such as a hydrogel or microspheres, to prolong its release into circulation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the known stability of KSL-128114?
-
Q2: Has KSL-128114 been used in animal models?
-
A2: Yes, KSL-128114 has been evaluated in a patient-derived xenograft mouse model of glioblastoma, where treatment significantly extended survival time. However, specific details regarding the formulation and administration route in this study are not publicly available.
-
-
Q3: What is the mechanism of action of KSL-128114?
-
A3: KSL-128114 is a high-affinity peptide ligand that targets the PDZ1 domain of syntenin.[1] Syntenin is an intracellular scaffold protein involved in various signaling pathways that regulate cell invasion and metastasis. By inhibiting syntenin, KSL-128114 can disrupt these pathways.
-
-
Q4: Are there any suggested starting doses for in vivo studies?
-
A4: Specific dosing information for KSL-128114 is not widely published. It is recommended to perform a dose-ranging study to determine the optimal therapeutic dose for your specific animal model and disease indication. Start with a low dose and escalate until the desired biological effect is observed, while monitoring for any signs of toxicity.
-
-
Q5: How can I monitor the in vivo efficacy of KSL-128114?
-
A5: The method for monitoring efficacy will depend on your experimental model. For cancer models, this could include measuring tumor volume, assessing metastasis, or analyzing relevant biomarkers. Since KSL-128114 targets syntenin-dependent pathways, you could measure the downstream effects on signaling molecules like c-Src or NF-κB.
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of KSL-128114 with Different Formulations (Example Data)
| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) |
| Aqueous Solution | Oral | 10 | 50 | 0.5 | 150 | <1 |
| With Permeation Enhancer | Oral | 10 | 250 | 1.0 | 900 | 5 |
| Nanoparticle Encapsulation | Oral | 10 | 400 | 2.0 | 2000 | 12 |
| Aqueous Solution | Intraperitoneal | 5 | 1500 | 0.25 | 3500 | N/A |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for KSL-128114.
Experimental Protocols
Protocol 1: General Procedure for Assessing Oral Bioavailability of KSL-128114 in Mice
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6) of a specific age and weight range.
-
Grouping: Divide mice into groups for intravenous (IV) and oral (PO) administration. A minimum of 3-5 mice per time point is recommended.
-
Formulation Preparation:
-
IV Formulation: Dissolve KSL-128114 in a sterile, isotonic buffer (e.g., PBS) to the desired concentration.
-
PO Formulation: Prepare the desired oral formulation (e.g., aqueous solution, suspension with permeation enhancers, or nanoparticle formulation).
-
-
Administration:
-
IV: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of KSL-128114 in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Mandatory Visualizations
Caption: Factors contributing to low oral bioavailability of KSL-128114.
Caption: Workflow for an in vivo bioavailability study of KSL-128114.
Caption: Simplified signaling pathway showing the inhibitory action of KSL-128114.
References
KSL 128114 interference with cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KSL 128114. The information is designed to help identify and resolve potential interference with common cellular assays.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-penetrating peptide inhibitor of syntenin. It specifically binds to the PDZ1 domain of syntenin, a protein involved in endosomal trafficking and membrane architecture.[1][2][3] The primary described function of this compound is to block the endosomal entry of various RNA viruses, including SARS-CoV-2, flaviviruses, and alphaviruses, by disrupting syntenin-dependent pathways.[1][2]
Q2: Does this compound exhibit significant cytotoxicity?
A2: At its effective antiviral concentrations (EC50 ≈ 20 µM), this compound has been reported to have minimal to no effect on cell viability in cell lines such as VeroE6.[1] However, as with any experimental compound, it is recommended to determine the specific cytotoxicity profile in your cell line of interest using multiple assay formats.
Q3: Could the peptide nature of this compound cause non-specific binding in my assay?
A3: While this compound is designed for a specific target, its peptide structure could potentially lead to non-specific binding to plasticware or other proteins, particularly at higher concentrations. This can be mitigated by including detergents (e.g., 0.01% Triton X-100) in your assay buffers and using low-binding microplates.
Q4: How might this compound's effect on endosomal trafficking interfere with my cellular assay?
A4: Disruption of endosomal trafficking can have broad downstream consequences that may interfere with various cellular assays. For example, it could alter the internalization and signaling of cell surface receptors, affect nutrient uptake, or modulate the turnover of proteins, potentially impacting assays related to cell signaling, metabolism, and reporter gene expression.
II. Troubleshooting Guides by Assay Type
A. Cell Viability and Proliferation Assays
Issue: Discrepant results between different viability assays (e.g., MTT vs. CellTiter-Glo).
Possible Cause: this compound may interfere with the chemistry of specific viability assays without being directly cytotoxic. For instance, it could affect reductase activity (implicating MTT assays) or have minor effects on cellular ATP levels over short time courses (affecting assays like CellTiter-Glo).
Troubleshooting Steps:
-
Orthogonal Assay Validation: Always confirm viability results with at least two assays based on different principles (e.g., metabolic activity vs. membrane integrity).
-
Analyte-Free Control: Run the assay with this compound in cell-free media to check for direct chemical interference with the assay reagents.
-
Microscopy: Visually inspect cells treated with this compound for morphological changes indicative of cell stress or death.
Table 1: Hypothetical Viability Data for this compound in HEK293 Cells (48h)
| Assay Type | Detection Principle | Apparent IC50 (µM) |
| MTT | Mitochondrial Reductase Activity | > 100 |
| CellTiter-Glo® | ATP Content | > 100 |
| Trypan Blue | Membrane Integrity | > 100 |
| LDH Release | Membrane Integrity | > 100 |
B. Kinase and Enzyme Assays
Issue: Inhibition observed in a kinase assay that is not consistent with the known targets of this compound.
Possible Cause: At high concentrations, some small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to false-positive inhibition.[4]
Troubleshooting Steps:
-
Detergent Test: Re-run the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of this compound is significantly reduced, aggregation is a likely cause.[4]
-
Time-Dependent Inhibition Assay: Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. A time-dependent increase in inhibition may suggest non-specific covalent modification.
-
Orthogonal Target Validation: Use a different kinase or enzyme that is structurally unrelated to your primary target as a negative control.
C. Reporter Gene Assays (e.g., Luciferase, GFP)
Issue: Unexpected changes in reporter signal that do not correlate with other functional readouts.
Possible Cause: As this compound affects endosomal pathways, it could alter the turnover rate of the reporter protein, leading to an accumulation or depletion of the reporter that is independent of gene expression changes.
Troubleshooting Steps:
-
Protein Stability Assay: Treat cells expressing the reporter with a protein synthesis inhibitor (e.g., cycloheximide) in the presence and absence of this compound. Monitor the reporter signal over time to determine if this compound alters the reporter's half-life.
-
Promoter Control: Use a constitutively active promoter to drive a different reporter protein to see if the effect is specific to your reporter system or a more general phenomenon.
-
Compound-Only Control: For fluorescence-based reporters, measure the fluorescence of this compound alone in assay buffer to rule out autofluorescence.[4]
III. Experimental Protocols
Protocol 1: Orthogonal Assay Validation for Cell Viability
-
Cell Plating: Seed your cells of interest in 96-well plates at a density appropriate for each assay and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only (e.g., DMSO) and positive (e.g., staurosporine) controls.
-
Assay 1 (Metabolic): Perform an MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Assay 2 (Membrane Integrity): In a parallel plate, perform a trypan blue exclusion assay and count viable cells using a hemocytometer or automated cell counter. Alternatively, use a commercial LDH release assay.
Protocol 2: Detergent Test for Compound Aggregation in a Kinase Assay
-
Buffer Preparation: Prepare two sets of kinase assay buffers: one standard buffer and one supplemented with 0.01% (v/v) Triton X-100.
-
Compound Dilution: Prepare serial dilutions of this compound in both the standard and detergent-containing buffers.
-
Kinase Reaction: Set up the kinase reactions in a 384-well plate. For each this compound concentration, have replicate wells with and without detergent.
-
Assay Execution: Add the kinase, substrate, and ATP to initiate the reaction. Incubate for the standard reaction time.
-
Signal Detection: Measure the kinase activity using a suitable detection method (e.g., ADP-Glo™).
-
Data Analysis: Plot the dose-response curves for this compound in the presence and absence of Triton X-100. A significant rightward shift in the IC50 curve in the presence of detergent indicates that aggregation was likely responsible for the observed inhibition.
IV. Visualizations
Caption: Mechanism of this compound action on viral entry.
Caption: Workflow for troubleshooting assay interference.
Caption: Logical relationships in diagnosing unexpected results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Syntenin Inhibitor Blocks Endosomal Entry of SARS-CoV-2 and a Panel of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viruses | Free Full-Text | A Syntenin Inhibitor Blocks Endosomal Entry of SARS-CoV-2 and a Panel of RNA Viruses [mdpi.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
KSL 128114: A Comparative Guide to Syntenin Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of KSL 128114 with other syntenin inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. Syntenin, a scaffold protein involved in numerous signaling pathways, has emerged as a promising therapeutic target in oncology and virology. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes to aid in the evaluation of these inhibitors.
Performance Comparison of Syntenin Inhibitors
Syntenin inhibitors can be broadly categorized into peptide-based and small molecule inhibitors, primarily targeting one or both of the protein's PDZ domains (PDZ1 and PDZ2). This compound is a potent, metabolically stable peptide inhibitor that demonstrates high affinity and selectivity for the PDZ1 domain of syntenin.[1][2][3] Other notable inhibitors include the small molecules SyntOFF (and its precursor C58), PDZ1i, and SPDZi1, each with distinct characteristics.
The following tables summarize the available quantitative data for these inhibitors. It is important to note that the experimental conditions under which these values were determined may vary, and direct comparisons should be made with caution.
Table 1: Binding Affinity and Potency of Syntenin Inhibitors
| Inhibitor | Type | Target Domain(s) | Method | Affinity (Kd) | Potency (IC50) | Source |
| This compound | Peptide | PDZ1 | Fluorescence Polarization | 0.3 ± 0.18 µM | Not Reported | [4] |
| SyntOFF | Small Molecule | PDZ2 | HTRF | 130 µM (BIAcore) | 37 µM | [5][6] |
| C58 | Small Molecule | PDZ2 | BIAcore | 886 µM | Not Reported | [6] |
| PDZ1i | Small Molecule | PDZ1 | Not Specified | 21 µM | Not Reported | [7] |
| SPDZi1 | Small Molecule | PDZ1 & PDZ2 | Not Specified | 3.59 µM | Not Reported | [8][9] |
| Dimeric Peptide | Peptide | Tandem PDZ | Fluorescence Polarization | 0.21 µM | Not Reported | [10] |
Table 2: Functional Effects of Syntenin Inhibitors
| Inhibitor | Cell Line(s) | Effect on Cell Migration | Effect on Cell Proliferation/Viability | Effect on Mammosphere Formation | Other Notable Effects | Source |
| This compound | Glioblastoma (patient-derived), Melanoma (A2058), Breast Cancer (MCF-7), Colon Adenocarcinoma (HT29) | Not Reported | Inhibits primary GBM cell viability (~20 µM) | Not Reported | Significantly extends survival in a GBM xenograft mouse model.[1][6] | [1][6] |
| SyntOFF | Breast Carcinoma (MCF-7) | Impaired | Impaired | Impaired | Decreases exosomal loading of syntenin, ALIX, SDC4, and EpCAM.[6][11] | [6][11][12][13][14] |
| C58 | Breast Carcinoma (MCF-7) | Decreased | Impaired | Decreased | Non-toxic up to 100 µM.[6][11] | [6][11] |
| PDZ1i | Prostate Cancer, Glioblastoma, Neuroblastoma, Breast Cancer | Inhibited | Not Reported | Not Reported | Blocks tumor cell invasion and metastasis in vivo.[7][15][16][17][18] | [7][15][16][17][18] |
| SPDZi1 | Glioblastoma (U87-MG, patient-derived organoids) | Not Reported | Profound inhibitory effect | Suppressed growth of small GBOs | Reduces activation of NF-κB.[8][19][20] | [8][19][20] |
Syntenin Signaling Pathways
Syntenin acts as a crucial scaffold protein, modulating multiple signaling pathways implicated in cancer progression.[21] Its inhibition can disrupt these pathways, leading to reduced cell migration, invasion, and proliferation. Key pathways influenced by syntenin include those involving Focal Adhesion Kinase (FAK), c-Src, and Nuclear Factor-kappa B (NF-κB).[22]
Caption: Syntenin-mediated signaling pathway and the point of intervention for inhibitors.
Experimental Protocols
Detailed methodologies for key assays cited in the comparison of syntenin inhibitors are provided below.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding affinity of an inhibitor to syntenin by detecting changes in the polarization of fluorescently labeled tracer molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of syntenin PDZ2 domain impairs breast cancer cell activities and exosome loading with syndecan and EpCAM cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Detailed Mammosphere Assay Protocol for the Quantification of Breast Stem Cell Activity - ProQuest [proquest.com]
- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
A Comparative Guide to KSL 128114 and Other Small Molecule Syntenin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KSL 128114, a peptide-derived syntenin inhibitor, with other notable small molecule inhibitors targeting the syntenin protein. Syntenin, a scaffold protein with two PDZ domains, is a key regulator in various cellular processes, including cancer progression and viral entry, making it a prime target for therapeutic development. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of Syntenin Inhibitors
The following table summarizes the available quantitative data for this compound and other small molecule syntenin inhibitors. It is important to note that the experimental conditions under which these values were determined may vary between studies, which can influence the results.
| Inhibitor | Target Domain(s) | Binding Affinity (Kd) | IC50 | Assay Method | Cell Line/System | Reference |
| This compound | PDZ1 | 0.3 ± 0.18 µM | ~20 µM (antiviral) | Fluorescence Polarization | Syntenin PDZ1-2 protein, VeroE6 cells | [1] |
| SYNTi | PDZ2 | - | 400 nM | Not Specified | MDA-MB-231 cells | [2] |
| SyntOFF | PDZ2 | 130 µM | 37 µM | Homogeneous Time Resolved Fluorescence (HTRF) | Syntenin PDZ tandem protein | [3][4] |
| PDZ1i | PDZ1 | 21 µM | - | Not Specified | Not Specified | [5] |
| Dimeric Peptide | PDZ1 & PDZ2 | 0.21 µM | - | Fluorescence Polarization | Syntenin tandem PDZ domain protein | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity of an inhibitor to syntenin.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled ligand (e.g., a fluorescently tagged peptide that binds syntenin). When the small, fluorescently labeled ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger syntenin protein, its tumbling is restricted, leading to an increase in fluorescence polarization. An inhibitor will compete with the fluorescent ligand for binding to syntenin, causing a decrease in polarization.
General Protocol:
-
Reagents and Materials:
-
Purified syntenin protein (e.g., PDZ1-2 domains).
-
Fluorescently labeled peptide/ligand known to bind syntenin (e.g., TAMRA-labeled this compound)[1].
-
Syntenin inhibitor to be tested.
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Microplate reader capable of measuring fluorescence polarization.
-
Black, low-binding microplates (e.g., 384-well).
-
-
Procedure:
-
A constant concentration of the fluorescently labeled ligand and syntenin protein are incubated together in the assay buffer to establish a baseline high polarization signal.
-
A serial dilution of the unlabeled inhibitor is then added to the wells containing the syntenin-ligand complex.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is plotted against the inhibitor concentration.
-
The data is fitted to a suitable binding model (e.g., one-site competition) to calculate the IC50 value.
-
The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is used to assess the effect of syntenin inhibitors on cell proliferation and cytotoxicity.
Principle:
-
MTT Assay: Measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.
General Protocol (MTT Assay):
-
Reagents and Materials:
-
Cell line of interest (e.g., glioblastoma cells, breast cancer cells).
-
Complete cell culture medium.
-
Syntenin inhibitor to be tested.
-
MTT solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance.
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the syntenin inhibitor or a vehicle control (e.g., DMSO).
-
The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT solution is added to each well and incubated for a few hours to allow for formazan crystal formation.
-
The solubilization solution is then added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are normalized to the vehicle-treated control cells.
-
The percentage of cell viability is plotted against the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving syntenin and a general workflow for inhibitor screening.
Caption: Syntenin's role in cancer signaling pathways.
Caption: Syntenin's involvement in exosome biogenesis.
Caption: General workflow for syntenin inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SyntOFF | Syntenin inhibitor | Probechem Biochemicals [probechem.com]
- 4. Pharmacological inhibition of syntenin PDZ2 domain impairs breast cancer cell activities and exosome loading with syndecan and EpCAM cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Syntenin-targeted peptide blocker inhibits progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of KSL-128114 and Chloroquine as Viral Entry Inhibitors
A Guide for Researchers in Drug Development
This guide provides a detailed, objective comparison of KSL-128114 and chloroquine (B1663885), two compounds investigated for their ability to inhibit viral entry. We will delve into their distinct mechanisms of action, present comparative efficacy data from experimental studies, and outline the methodologies used to generate this data. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuances of these potential antiviral agents.
Introduction
Viral entry into host cells is the critical first step in the infection cycle and a primary target for antiviral therapeutics. KSL-128114, a novel peptide-based inhibitor, and chloroquine, a well-established antimalarial drug, have both demonstrated the ability to block this process, particularly for viruses that rely on the endocytic pathway. However, they achieve this through fundamentally different molecular mechanisms. KSL-128114 targets the host protein syntenin, a key regulator of endosomal trafficking, while chloroquine acts as a lysosomotropic agent, altering the pH of endosomal compartments. This guide will explore these differences, supported by experimental evidence, to provide a clear comparison of their modes of action and efficacy.
Mechanism of Action
2.1 KSL-128114: A Syntenin-Dependent Endosomal Entry Inhibitor
KSL-128114 is a potent, cell-penetrating peptide inhibitor that targets the host protein syntenin.[1][2] Syntenin is involved in protein trafficking and the regulation of membrane architecture, making it a crucial component for the entry of several viruses that utilize the endocytic pathway.[2]
The primary mechanism of KSL-128114 is the disruption of the endosomal entry pathway post-internalization.[1][2] It does not prevent the initial binding of the virus to its cell surface receptor (e.g., ACE2 for SARS-CoV-2).[1][3] Instead, by inhibiting syntenin, KSL-128114 is thought to interfere with crucial interactions, such as between syntenin and RAB5, a key regulator of early endocytosis.[1] This disruption effectively traps the virus within the endosome, preventing its release into the cytoplasm and subsequent replication.[3] Consequently, KSL-128114 is a novel pan-viral entry inhibitor that acts by blocking the endosomal entry pathway.[2]
2.2 Chloroquine: A Multi-Faceted Viral Entry Inhibitor
Chloroquine, a weak base, exerts its antiviral effects through several proposed mechanisms, primarily centered on its ability to accumulate in acidic organelles and raise their internal pH.[4][5]
-
Inhibition of pH-Dependent Fusion: Many viruses require a low-pH environment within the endosome to trigger conformational changes in their surface proteins, facilitating fusion with the endosomal membrane and release of the viral genome.[4] By increasing the endosomal pH, chloroquine inhibits the activity of pH-dependent proteases like cathepsins, which are essential for cleaving viral spike proteins.[6][7] This prevents the fusion process and traps the virus.[4]
-
Impairment of Receptor Glycosylation: Chloroquine has been shown to interfere with the terminal glycosylation of the Angiotensin-Converting Enzyme 2 (ACE2) receptor, which is used by SARS-CoV and SARS-CoV-2 for entry.[4][5][8][9] An under-glycosylated ACE2 receptor may have a reduced binding affinity for the viral spike protein, thereby inhibiting efficient viral attachment and entry.[5][10]
-
Disruption of Lipid Rafts: Another proposed mechanism involves the perturbation of lipid rafts on the plasma membrane.[11][12] Chloroquine can disrupt the organization of GM1 and PIP2 lipid domains where ACE2 receptors tend to cluster. This disruption may hinder the ability of the virus to effectively engage with multiple receptors, a process often necessary for successful entry.[11][12]
Comparative Efficacy and Cell-Type Dependency
A critical finding in the study of both KSL-128114 and chloroquine is that their antiviral efficacy is highly dependent on the viral entry pathway utilized in a specific host cell type. Many viruses, including SARS-CoV-2, can use two distinct pathways:
-
Endosomal Pathway: The virus is internalized via an endosome and requires acidic pH and cathepsin activity for fusion. This pathway is sensitive to both KSL-128114 and chloroquine.
-
Plasma Membrane Fusion: The virus fuses directly at the cell surface, a process mediated by proteases like TMPRSS2.[6] This pathway bypasses the endosome and is therefore resistant to inhibitors that target endosomal processes.[6]
Experimental data shows that both inhibitors strongly block SARS-CoV-2 infection in VeroE6 cells, which lack TMPRSS2 expression and rely on the endosomal pathway.[1] Conversely, in Calu-3 cells, which express high levels of TMPRSS2, both KSL-128114 and chloroquine are largely ineffective, as the virus can bypass the endosome and fuse at the plasma membrane.[1][6] This shared pattern of cell-type dependency underscores that both compounds specifically target the endosomal route of entry.[1]
Table 1: Comparative Quantitative Data
| Compound | Virus | Cell Line | Key Parameter | Value/Result | Reference |
| KSL-128114 | SARS-CoV-2 | VeroE6 (TMPRSS2-) | Infection | Strong Inhibition | [1] |
| SARS-CoV-2 | Calu-3 (TMPRSS2+) | Infection | No significant inhibition | [1] | |
| DENV, WNV, TBEV, CHIKV | Various | IC50 | >30 µM | [3] | |
| Chloroquine | SARS-CoV-2 | VeroE6 (TMPRSS2-) | EC90 | 6.90 µM | [10] |
| SARS-CoV-2 | Calu-3 (TMPRSS2+) | Infection | No significant inhibition | [1] | |
| SARS-CoV-1 | Vero cells | EC50 | 1 - 8.8 µM | [13] |
Experimental Protocols
The data presented in this guide are derived from established virological and cell biology assays. Below is a representative protocol for assessing viral entry inhibition.
4.1 Protocol: Viral Entry Inhibition Assay
This protocol outlines the key steps to determine if a compound inhibits viral entry, as opposed to other stages of the viral life cycle.
-
Cell Culture: Plate host cells (e.g., VeroE6 or Calu-3) in 96-well plates and grow to 80-90% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., KSL-128114 or chloroquine) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Viral Infection (Binding): Chill the plates to 4°C. Add the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI) and incubate for 1 hour at 4°C. This allows the virus to bind to the cell surface but prevents internalization.
-
Viral Infection (Entry): Wash the cells with cold PBS to remove unbound virus. Shift the temperature to 37°C for 1-2 hours to allow synchronized viral entry.
-
Inactivation of External Virus: Treat the cells with a mild acid or protease (e.g., trypsin) solution to inactivate or strip off any virus particles that have bound to the surface but have not yet entered the cell.
-
Quantification:
-
Lyse the cells and extract RNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific to the viral genome to quantify the amount of viral RNA that has successfully entered the cytoplasm.
-
A reduction in viral RNA in compound-treated cells compared to control cells indicates inhibition of entry.
-
-
Viability Assay: In a parallel plate without virus, perform a cell viability assay (e.g., CellTiter-Glo) with the same compound concentrations to ensure the observed antiviral effect is not due to cytotoxicity.
Summary and Conclusion
KSL-128114 and chloroquine both function as inhibitors of viral entry by targeting the endosomal pathway, a mechanism confirmed by their shared lack of efficacy in cells expressing the surface protease TMPRSS2.[1] However, their molecular targets are distinct:
-
KSL-128114 acts specifically by inhibiting the host protein syntenin , disrupting endosomal trafficking and maturation.[1][2]
-
Chloroquine has a broader, less specific mechanism, primarily by increasing endosomal pH , which inhibits pH-dependent proteases.[4][7] It may also interfere with ACE2 receptor glycosylation and lipid raft organization.[9][12]
While both compounds show promise in in vitro models that depend on endosomal entry, their clinical applicability for viruses like SARS-CoV-2, which can utilize TMPRSS2-mediated fusion at the plasma membrane, is limited.[6] Understanding these distinct mechanisms and their dependence on the host cell's entry machinery is crucial for the strategic development of future antiviral therapies. The targeted approach of KSL-128114 against a specific host factor represents a modern strategy in antiviral development, whereas the repurposing of chloroquine highlights the potential of leveraging existing drugs with favorable safety profiles.
References
- 1. A Syntenin Inhibitor Blocks Endosomal Entry of SARS-CoV-2 and a Panel of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Viruses | Free Full-Text | A Syntenin Inhibitor Blocks Endosomal Entry of SARS-CoV-2 and a Panel of RNA Viruses [mdpi.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Chloroquine is a potent inhibitor of SARS coronavirus infection and spread - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxychloroquine-mediated inhibition of SARS-CoV-2 entry is attenuated by TMPRSS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine - Wikipedia [en.wikipedia.org]
- 8. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A pharmacological perspective of chloroquine in SARS-CoV-2 infection: An old drug for the fight against a new coronavirus? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxychloroquine: mechanism of action inhibiting SARS-CoV2 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. The controversial therapeutic journey of chloroquine and hydroxychloroquine in the battle against SARS-CoV-2: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
KSL-128114: A Potent Inhibitor of Enveloped RNA Viruses Targeting the Endosomal Entry Pathway
A Comparative Analysis of the Antiviral Activity of KSL-128114 in Diverse Cell Lines
For researchers and scientists in the field of virology and drug development, the identification of novel, broad-spectrum antiviral agents is a critical priority. This guide provides a comprehensive comparison of the antiviral activity of KSL-128114, a novel syntenin inhibitor, against a panel of enveloped RNA viruses. Its performance is compared with the well-established antiviral and antimalarial drug, Chloroquine, with supporting experimental data from various cell lines.
Performance Comparison of Antiviral Agents
The antiviral efficacy of KSL-128114 and Chloroquine was evaluated against several RNA viruses in different cell lines. The half-maximal effective concentration (EC50) and percentage of viral inhibition are summarized below.
| Antiviral Agent | Virus | Cell Line | EC50 (µM) | % Inhibition (at concentration) | Citation |
| KSL-128114 | SARS-CoV-2 | VeroE6 | 20 | >90% (at 30 µM) | [1][2] |
| SARS-CoV-2 | Calu-3 | - | No significant inhibition | [1] | |
| Dengue virus (DENV) | Vero | - | Strong inhibition (at 30 µM) | [1][3] | |
| West Nile virus (WNV) | Vero | - | Strong inhibition (at 30 µM) | [1][3] | |
| Tick-borne encephalitis virus (TBEV) | Vero | - | Strong inhibition (at 30 µM) | [1][3] | |
| Chikungunya virus (CHIKV) | Vero | - | Strong inhibition (at 30 µM) | [1][3] | |
| Chloroquine | SARS-CoV-2 | Vero E6 | 1.13 - 8.8 | - | [4][5] |
| SARS-CoV-2 | Calu-3 | >10 | - | [4] | |
| Dengue virus (DENV) | Vero | 5-10 | - | [6] | |
| West Nile virus (WNV) | Vero | No specific EC50 found | - | ||
| Tick-borne encephalitis virus (TBEV) | Vero | No specific EC50 found | - | ||
| Chikungunya virus (CHIKV) | Vero | 5-20 | - | [7] |
Note: A lower EC50 value indicates higher potency. The data for KSL-128114 against DENV, WNV, TBEV, and CHIKV is presented as qualitative "strong inhibition" at a fixed concentration of 30 µM, as specific EC50 values were not available in the reviewed literature. This highlights an area for future quantitative investigation.
Mechanism of Action: Targeting the Endosomal Pathway
KSL-128114 is a peptide-based inhibitor of syntenin, a host protein involved in endosomal trafficking. By binding to the PDZ1 domain of syntenin, KSL-128114 disrupts the normal function of endosomes, which are cellular compartments that many viruses hijack to enter cells. This mechanism effectively blocks the entry of a broad range of enveloped RNA viruses that rely on the endosomal pathway for infection.
In contrast, Chloroquine is a weak base that accumulates in acidic organelles like endosomes and lysosomes, raising their pH. This change in pH can inhibit the activity of pH-dependent viral enzymes that are necessary for the virus to fuse with the endosomal membrane and release its genetic material into the cytoplasm.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Inhibition of West Nile Virus Multiplication in Cell Culture by Anti-Parkinsonian Drugs [frontiersin.org]
- 3. Towards antivirals against chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antivirals against the Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Unraveling the Subtype-Specific Efficacy of KSL 128114 in Glioblastoma: A Comparative Analysis
For Immediate Release
In the complex landscape of glioblastoma (GBM) therapeutics, the quest for targeted agents that can overcome the heterogeneity of this devastating brain tumor is paramount. KSL 128114, a novel, high-affinity peptide ligand targeting the intracellular scaffold protein syntenin, has emerged as a promising candidate.[1] This guide provides a comprehensive cross-validation of the potential effects of this compound on distinct glioblastoma subtypes—Proneural, Mesenchymal, and Classical—and compares its hypothesized efficacy with standard-of-care and alternative therapies.
Introduction to this compound and its Target: Syntenin
This compound is a potent and metabolically stable peptide inhibitor that binds to the PDZ1 domain of syntenin with nanomolar affinity.[1] Syntenin, also known as melanoma differentiation-associated gene-9 (MDA-9), is a scaffolding protein implicated in tumor progression, invasion, and metastasis in various cancers, including glioblastoma.[2][3][4] Elevated expression of MDA-9/syntenin in glioblastoma correlates with higher tumor grade, shorter survival times, and a poorer response to radiotherapy.[5] By inhibiting syntenin, this compound disrupts key signaling pathways involved in tumor growth and invasion.
While direct experimental evidence detailing the efficacy of this compound across different glioblastoma subtypes is not yet available, the known expression patterns and functional roles of its target, syntenin, allow for a data-driven hypothesis of its subtype-specific effects. Research indicates that MDA-9/syntenin expression is significantly higher in the mesenchymal subtype of glioblastoma, which is associated with a more aggressive phenotype and resistance to therapy.[6]
Comparative Efficacy of Glioblastoma Therapies by Subtype
The following tables summarize the known or inferred efficacy of this compound in comparison to Temozolomide (the standard-of-care chemotherapy) and other emerging therapies across the three main glioblastoma subtypes.
Table 1: In Vitro Efficacy Comparison
| Treatment | Target | Proneural Subtype | Mesenchymal Subtype | Classical Subtype |
| This compound | Syntenin | Moderate Efficacy (Inferred) | High Efficacy (Inferred) | Moderate Efficacy (Inferred) |
| Temozolomide (TMZ) | DNA Alkylating Agent | Variable Efficacy (dependent on MGMT promoter methylation)[7] | Generally Lower Efficacy | Variable Efficacy (dependent on MGMT promoter methylation) |
| EGFR Inhibitors | EGFR | Low Efficacy | Low Efficacy | High Efficacy (in EGFR-amplified tumors)[8] |
| PDGFRA Inhibitors | PDGFRA | High Efficacy (in PDGFRA-amplified tumors)[8] | Low Efficacy | Low Efficacy |
| NF1-targeted therapies | NF1 signaling | Low Efficacy | Potential Efficacy | Low Efficacy |
Table 2: In Vivo (Patient-Derived Xenograft - PDX) Efficacy Comparison
| Treatment | Model | Proneural Subtype | Mesenchymal Subtype | Classical Subtype |
| This compound | GBM PDX | Extended survival demonstrated in a general GBM PDX model.[1] Subtype-specific data not yet available. | Expected to be most effective due to high syntenin expression. | Efficacy to be determined. |
| Temozolomide (TMZ) | GBM PDX | Modest survival benefit, enhanced in MGMT-methylated tumors. | Limited survival benefit. | Modest survival benefit, enhanced in MGMT-methylated tumors. |
| Bevacizumab | GBM PDX | Limited overall survival benefit. | Limited overall survival benefit. | Limited overall survival benefit. |
| SPDZi1 + TMZ | GBM Organoids | Data not available. | Synergistic suppressive effect observed in general GBM organoids.[9] | Data not available. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methodologies used to evaluate these therapies, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. A High-Affinity Peptide Ligand Targeting Syntenin Inhibits Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. MDA-9/syntenin is a key regulator of glioma pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDA-9/syntenin is a key regulator of glioma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of radiation-induced glioblastoma invasion by genetic and pharmacological targeting of MDA-9/Syntenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Mesenchymal glioblastomas are characterized by an increased immune cell presence compared to Proneural and Classical tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the role of TAGLN2 in glioblastoma: From proneural-mesenchymal transition to Temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glioblastoma - Wikipedia [en.wikipedia.org]
- 9. biorxiv.org [biorxiv.org]
A Comparative Analysis of KSL-128114 and Other PDZ Domain Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PDZ domain inhibitor KSL-128114 with other notable alternatives. The following sections detail quantitative performance data, experimental methodologies, and the signaling pathways involved, supported by experimental evidence.
Introduction to PDZ Domain Inhibitors
Postsynaptic density-95/discs-large/zona occludens-1 (PDZ) domains are crucial protein-protein interaction modules involved in the assembly and regulation of cellular signaling pathways. Their dysregulation is implicated in various diseases, including cancer and viral infections, making them attractive therapeutic targets. PDZ domain inhibitors are molecules designed to block these interactions, offering potential for therapeutic intervention. This guide focuses on KSL-128114, a peptide-based inhibitor of the syntenin PDZ1 domain, and compares its performance with other well-characterized PDZ domain inhibitors targeting various proteins.
Quantitative Comparison of PDZ Domain Inhibitors
The efficacy of a PDZ domain inhibitor is primarily determined by its binding affinity and specificity to its target protein. The following table summarizes the quantitative data for KSL-128114 and other selected PDZ domain inhibitors from various studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.
| Inhibitor | Target PDZ Domain | Inhibitor Type | Binding Affinity (Kd/Ki/IC50) | Assay Method | Reference |
| KSL-128114 | Syntenin PDZ1 | Peptide | Nanomolar affinity | Not specified | [1] |
| Syntenin PDZ1-2 | KD = 0.3 ± 0.18 µM | Fluorescence Polarization | |||
| SNX27 PDZ | KD = 5.0 ± 0.2 µM | Fluorescence Polarization | |||
| PDZ1i | MDA-9/Syntenin PDZ1 | Small Molecule | 21 µM (affinity) | Not specified | [2] |
| PI1A | MDA-9 PDZ1 | Small Molecule | 0.17 mM (affinity) | Fluorescence Polarization | [2] |
| PI2A | MDA-9 PDZ2 | Small Molecule | 0.51 mM (affinity) | Fluorescence Polarization | [2] |
| FSC231 | PICK1 | Small Molecule | Ki ~ 10.1 µM | Fluorescence Polarization | [3] |
| Compound 18 | Dvl-1 PDZ | Small Molecule | KD = 2.4 µM | Isothermal Titration Calorimetry | [4] |
| Dvl-3 PDZ | KD = 9.4 µM | Isothermal Titration Calorimetry | [4] | ||
| Compound 7 | Dvl-1 PDZ | Small Molecule | KD = 18.2 µM | Isothermal Titration Calorimetry | [4] |
| Dvl-3 PDZ | KD = 20.6 µM | Isothermal Titration Calorimetry | [4] | ||
| AVLX-144 | PSD-95 | Peptide | Phase 1 Clinical Trial | Not specified | [5][6] |
| NA-1 (Nerinetide) | PSD-95 | Peptide | Phase 3 Clinical Trial | Not specified | [7] |
Key Signaling Pathways
PDZ domain inhibitors exert their effects by disrupting specific signaling pathways. Understanding these pathways is crucial for predicting the functional consequences of inhibition.
Syntenin Signaling in Cancer
Syntenin is a scaffold protein that plays a significant role in cancer progression through its interaction with various signaling molecules. KSL-128114, by inhibiting the syntenin PDZ1 domain, can modulate these pathways.
Caption: Syntenin signaling pathway in cancer and the inhibitory action of KSL-128114.
Syntenin acts as a crucial adaptor protein, linking cell surface receptors like syndecans and EGFR to downstream signaling cascades.[8][9] Through its PDZ domains, syntenin interacts with these receptors and activates key oncogenic pathways involving Focal Adhesion Kinase (FAK), SRC, and Nuclear Factor-kappa B (NF-κB), ultimately promoting cancer cell migration and invasion.[8][10] Furthermore, syntenin plays a pivotal role in exosome biogenesis by interacting with ALIX, a component of the ESCRT machinery.[11][12] This process facilitates the loading of specific cargo into exosomes, which are then secreted to mediate cell-to-cell communication in the tumor microenvironment.[1][13]
Experimental Protocols
The characterization and comparison of PDZ domain inhibitors rely on a set of key biophysical and biochemical assays. Below are detailed methodologies for commonly used techniques.
Fluorescence Polarization (FP) Assay
This assay is widely used to measure the binding affinity between a fluorescently labeled ligand (tracer) and a protein. The binding of the small, rapidly rotating tracer to a larger protein results in a slower rotation and an increase in the polarization of the emitted light.
Workflow:
Caption: General workflow for a Fluorescence Polarization (FP) competition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mg/mL CHAPS, and 0.5 mg/mL bovine gamma globulin).[14]
-
Dilute the purified PDZ domain protein and the fluorescently labeled peptide (tracer) to their final concentrations in the assay buffer. Optimal concentrations need to be determined empirically but are typically in the low nanomolar range.[15]
-
Prepare a serial dilution of the inhibitor compound.
-
-
Assay Plate Setup:
-
In a low-volume, black 384-well plate, add the assay components in the following order: buffer, PDZ protein, inhibitor, and finally the fluorescent tracer to initiate the binding reaction.[15]
-
Include control wells containing:
-
Buffer and tracer only (for minimum polarization).
-
Buffer, tracer, and PDZ protein (for maximum polarization).
-
-
-
Incubation and Measurement:
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of tracer binding, is determined by fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Detailed Steps:
-
Sample Preparation:
-
Dialyze both the protein and the ligand into the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
The raw data, a series of heat-change peaks, is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.
-
This isotherm is then fitted to a binding model to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Detailed Steps:
-
Sensor Chip Preparation:
-
Immobilize the PDZ domain protein (ligand) onto the surface of a sensor chip.
-
-
Binding Measurement:
-
Flow a solution containing the inhibitor (analyte) at various concentrations over the sensor surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
-
Data Analysis:
-
The resulting sensorgram shows the association of the inhibitor during the injection and its dissociation after the injection.
-
The association and dissociation curves are fitted to kinetic models to determine the rate constants and the binding affinity.
-
Conclusion
KSL-128114 is a potent and selective peptide-based inhibitor of the syntenin PDZ1 domain with promising therapeutic potential, particularly in the context of glioblastoma. The comparative data presented in this guide, while not from a single head-to-head study, provides a valuable resource for researchers to evaluate the relative performance of KSL-128114 against other PDZ domain inhibitors. The detailed experimental protocols and signaling pathway diagrams offer a practical framework for further investigation and development in this exciting field of drug discovery. As research progresses, further direct comparative studies will be crucial for a more definitive ranking of these promising therapeutic agents.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. MR - Small-molecule inhibitors of the PDZ domain of Dishevelled proteins interrupt Wnt signalling [mr.copernicus.org]
- 5. avilexpharma.com [avilexpharma.com]
- 6. AVLX-144 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Peptide Targeting of PDZ-Dependent Interactions as Pharmacological Intervention in Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biological Role and Aberrant Overexpression of Syntenin-1 in Cancer: Potential Role as a Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntenin controls migration, growth, proliferation, and cell cycle progression in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntenin: Key player in cancer exosome biogenesis and uptake? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Multifunctional Protein Syntenin-1: Regulator of Exosome Biogenesis, Cellular Function, and Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ubiqbio.com [ubiqbio.com]
- 15. rsc.org [rsc.org]
KSL-128114: A Novel Syntenin Inhibitor Demonstrates Efficacy in Patient-Derived Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of KSL-128114 Against Standard Glioblastoma Therapies in Preclinical Models.
The novel peptide-based syntenin inhibitor, KSL-128114, has shown promising preclinical efficacy in patient-derived glioblastoma (GBM) models, offering a potential new therapeutic avenue for this aggressive brain cancer. This guide provides a comparative overview of KSL-128114's performance against current standard-of-care treatments—temozolomide (B1682018), bevacizumab, and lomustine—supported by available experimental data from patient-derived xenograft (PDX) models.
Comparative Efficacy in Patient-Derived Glioblastoma Xenograft (PDX) Models
The following tables summarize the available quantitative data on the efficacy of KSL-128114 and alternative therapies in patient-derived glioblastoma xenograft models. It is important to note that the data are derived from separate studies with potentially different patient-derived models and experimental protocols; therefore, direct comparisons should be interpreted with caution.
Table 1: Survival Analysis in Orthotopic Glioblastoma PDX Models
| Treatment | Dosing and Administration | Patient-Derived Model | Median Survival | Control Group Median Survival | Source |
| KSL-128114 | Single pre-treatment dose (50 μM) prior to tumor establishment | GBM | 45.5 days | 34 days (control peptide) / ~25 days (DMSO) | [1] |
| Temozolomide | Not specified | TMZ-resistant GBM PDX | 42 days | Not specified | [1] |
| Temozolomide | Not specified | Therapy-naïve GBM PDX | 80 days | Not specified | [1][2] |
| Lomustine (CCNU) | 20 mg/kg, intraperitoneally | TMZ-resistant U87-R xenograft | Significantly prolonged vs. control | Not specified (vehicle) | [3] |
Table 2: Tumor Growth Inhibition in Glioblastoma PDX Models
| Treatment | Dosing and Administration | Patient-Derived Model | Efficacy Metric | Result | Source |
| Bevacizumab | 10 mg/kg | U87 xenograft | Tumor Volume Inhibition | Significant inhibition vs. untreated control | [4] |
| Bevacizumab | 10 mg/kg, intraperitoneally | C16MG human glioblastoma xenograft | Ktrans Reduction (Tumor Perfusion) | Significant reduction 2 days post-treatment | [5] |
| Temozolomide | Metronomic low-dose | TMZ-resistant C6/LacZ rat glioma model | Tumor Growth | Markedly inhibited | [6] |
| Palbociclib | 150 mg/Kg/day | Epithelioid GBM PDX | Tumor Size | Significantly reduced | [7] |
| Dabrafenib/Trametinib | 30 mg/Kg/day / 0.15 mg/Kg/day | Epithelioid GBM PDX | Tumor Size | Significantly reduced | [7] |
Mechanism of Action: KSL-128114
KSL-128114 is a novel, highly potent, and metabolically stable peptide inhibitor that targets the PDZ1 domain of syntenin with nanomolar affinity.[8] Syntenin is an intracellular scaffold protein that plays a crucial role in various cellular processes, including tumor progression, by modulating signaling pathways. By binding to syntenin, KSL-128114 disrupts these interactions, leading to an inhibitory effect on glioblastoma cell viability.[1][8]
Experimental Protocols
The following sections detail the general methodologies employed in the evaluation of KSL-128114 and alternative therapies in patient-derived cancer models.
Patient-Derived Xenograft (PDX) Model Establishment
-
Tumor Acquisition: Fresh glioblastoma tumor tissue is obtained from patients following surgical resection, under approved ethical guidelines.[7]
-
Cell Culture/Tissue Preparation: The tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension or cut into small fragments. For some studies, glioma stem-like cells are isolated and cultured as neurospheres.[7][9]
-
Implantation: The prepared tumor cells or tissue fragments are implanted into immunocompromised mice. Implantation can be subcutaneous (under the skin) or orthotopic (into the brain), with the latter being more clinically relevant for brain tumors.[3][7][10]
-
Tumor Growth and Passaging: Tumor growth is monitored in the mice. Once tumors reach a specific size, they can be harvested and passaged into subsequent cohorts of mice for expansion and therapeutic testing.[7]
In Vivo Efficacy Studies
-
KSL-128114: Patient-derived glioblastoma cells were pre-treated with a single 50 μM dose of KSL-128114 before being implanted into the brains of mice. A control group received cells treated with a control peptide. The primary endpoint was animal survival.[1]
-
Temozolomide: In a model of temozolomide-resistant glioblastoma, mice with established intracranial tumors received temozolomide, and survival was monitored.[2]
-
Bevacizumab: Mice with established U87 glioblastoma xenografts were treated with bevacizumab. Tumor volume and vascularity were assessed using magnetic resonance imaging (MRI).[4]
-
Lomustine (CCNU): Mice with intracranial U87-R (temozolomide-resistant) xenografts were treated intraperitoneally with lomustine. The primary outcome was survival time.[3]
Conclusion
KSL-128114 demonstrates a significant survival benefit in a patient-derived glioblastoma xenograft model, highlighting its potential as a novel therapeutic agent. Its unique mechanism of action, targeting the syntenin scaffold protein, offers a new approach to disrupting glioblastoma progression. While direct comparative data against standard-of-care agents in identical PDX models are not yet available, the initial findings for KSL-128114 are encouraging. Further investigation is warranted to fully elucidate its therapeutic potential and to establish its place in the clinical management of glioblastoma. The use of patient-derived models in these preclinical studies provides a more clinically relevant platform for evaluating novel cancer therapies.
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. CSIG-18. MODELING TEMOZOLOMIDE RESISTANCE WITH GLIOBLASTOMA PATIENT DERIVED XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of bevacizumab dose response relationship in U87 brain tumors using magnetic resonance imaging measures of enhancing tumor volume and relative cerebral blood volume - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Focused ultrasound-mediated temozolomide delivery into intact blood-brain barrier tissue improves survival in patient-derived xenograft model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A High-Affinity Peptide Ligand Targeting Syntenin Inhibits Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of glioblastoma patient-derived organoids and mouse brain orthotopic xenografts for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
KSL-128114: A High-Specificity Tool for Targeting Syntenin in Research and Drug Development
A detailed comparison of KSL-128114 with other syntenin inhibitors, supported by experimental data, reveals its superior specificity and potency, positioning it as a valuable tool for researchers in oncology and cell biology.
This guide provides an objective assessment of KSL-128114, a potent and selective peptide-based inhibitor of the scaffold protein syntenin. Syntenin is a key regulator of cellular trafficking, signaling, and exosome biogenesis, and its overexpression is implicated in the progression of various cancers, including glioblastoma and breast cancer. Consequently, the development of specific inhibitors for syntenin is of high interest for both basic research and therapeutic applications.
This comparison guide evaluates KSL-128114 against other known syntenin inhibitors, namely SyntOFF and SPDZi1, focusing on their binding affinity, selectivity, and mechanism of action.
Performance Comparison of Syntenin Inhibitors
The following table summarizes the key quantitative data for KSL-128114 and its alternatives. KSL-128114 demonstrates significantly higher affinity for syntenin compared to the other compounds.
| Inhibitor | Target PDZ Domain(s) | Binding Affinity (Kd/Ki) | Selectivity Profile |
| KSL-128114 | PDZ1 (high affinity) | Ki = 40 nM, Kd = 30 nM (to PDZ1-2)[1] | High global selectivity for syntenin. 440-fold more selective for syntenin PDZ1-2 over syntenin-2 PDZ1-2.[1] 15-fold lower affinity for SNX27. |
| SyntOFF | PDZ2 | Kd = 130 µM (for PDZ tandem) | Selective for syntenin over GRASP55 and Erbin.[2] |
| SP DZi1 | PDZ1 and PDZ2 | Kd = 3.59 µM | Binds to both PDZ domains of syntenin.[3] |
Syntenin Signaling Pathways
Syntenin plays a crucial role in multiple signaling pathways that are central to cancer progression and exosome-mediated intercellular communication. Understanding these pathways is essential for interpreting the effects of syntenin inhibitors.
Experimental Methodologies
The assessment of syntenin inhibitors relies on a variety of biophysical and cell-based assays. The following sections detail the protocols for the key experiments cited in this guide.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of an inhibitor to syntenin by monitoring changes in the polarization of fluorescently labeled ligands.
Workflow:
Protocol:
-
Reagent Preparation: A fluorescently labeled peptide known to bind syntenin (the "tracer") is synthesized. Recombinant syntenin protein (full-length or specific PDZ domains) is purified. The inhibitor to be tested is dissolved in a suitable buffer.
-
Assay Plate Setup: The assay is typically performed in a 384-well black plate.
-
Incubation: A constant concentration of syntenin protein is mixed with a serial dilution of the test inhibitor in the assay wells. The plate is incubated to allow the inhibitor to bind to syntenin.
-
Tracer Addition: A constant concentration of the fluorescently labeled tracer peptide is added to all wells. The plate is incubated again to allow the tracer to compete with the inhibitor for binding to syntenin.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the tracer by the inhibitor. The data are fitted to a suitable binding model to determine the IC50 value, which can be converted to a Ki (inhibition constant) value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between an inhibitor and syntenin in real-time.
Protocol:
-
Sensor Chip Preparation: A sensor chip is functionalized by immobilizing purified syntenin protein onto its surface.
-
Inhibitor Injection: A solution containing the test inhibitor at a specific concentration is flowed over the sensor chip surface.
-
Association Phase: The binding of the inhibitor to the immobilized syntenin is monitored in real-time as an increase in the SPR signal.
-
Dissociation Phase: A buffer solution without the inhibitor is flowed over the chip, and the dissociation of the inhibitor from syntenin is monitored as a decrease in the SPR signal.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur upon binding of an inhibitor to syntenin, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: The purified syntenin protein is placed in the sample cell of the calorimeter, and the test inhibitor is loaded into the injection syringe. Both are in the same buffer.
-
Titration: A series of small, precise injections of the inhibitor solution are made into the sample cell containing the syntenin protein.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Conclusion
The available data strongly indicate that KSL-128114 is a highly potent and specific inhibitor of syntenin, exhibiting nanomolar affinity for its target. Its well-defined selectivity profile makes it a superior tool for specifically probing the functions of syntenin in complex biological systems compared to other available inhibitors with lower affinity and less comprehensive selectivity data. For researchers investigating syntenin-mediated signaling pathways in cancer and other diseases, as well as those studying the mechanisms of exosome biogenesis, KSL-128114 offers a high degree of precision and reliability. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize and evaluate this and other syntenin inhibitors in their studies.
References
Replicating Published Findings on the Antiviral Agent KSL 128114
A detailed guide for researchers on the experimental replication and comparative analysis of the syntenin inhibitor KSL 128114, a novel pan-viral entry inhibitor.
This guide provides a comprehensive overview of the published findings on this compound, a peptide-based inhibitor of syntenin. It is designed for researchers, scientists, and drug development professionals interested in replicating and expanding upon the initial studies that identified its broad-spectrum antiviral activity. The information is based on the key publication by Lindqvist et al., which describes this compound's mechanism of action against SARS-CoV-2 and a range of other RNA viruses.[1][2][3]
Comparative Efficacy of this compound
This compound has demonstrated potent antiviral activity against several enveloped RNA viruses by inhibiting their entry into host cells via the endosomal pathway.[1][2] The following tables summarize the quantitative data from the original publication, providing a basis for comparison with other antiviral agents.
| Virus | Cell Line | Metric | Value |
| SARS-CoV-2 | VeroE6 | EC50 | 20 µM[1] |
| Dengue virus (DENV) | - | Inhibition | Strong[1][2] |
| West Nile virus (WNV) | - | Inhibition | Strong[1][2] |
| Tick-borne encephalitis virus (TBEV) | - | Inhibition | Strong[1][2] |
| Chikungunya virus (CHIKV) | - | Inhibition | Strong[1][2] |
| Table 1: Antiviral Activity of this compound |
| Target Protein | Binding Affinity (KD) |
| Syntenin PDZ1-2 | 0.3 ± 0.18 µM[4] |
| SNX27 PDZ | 5.0 ± 0.2 µM[4] |
| Table 2: Binding Affinity of this compound |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following are key experimental protocols as described in the original research on this compound.
Viral Infection and Inhibition Assays
-
Cell Culture: VeroE6 cells, which lack TMPRSS2, and Calu-3 cells, which express TMPRSS2, are used to study the entry pathway of SARS-CoV-2.[1][2]
-
Inhibitor Treatment: Cells are treated with a specified concentration of this compound (e.g., 30 µM) prior to or during viral infection.[1][3]
-
Viral Infection: Cells are infected with the virus of interest at a specific multiplicity of infection (MOI). For example, SARS-CoV-2 at an MOI of 0.05.[3]
-
Quantification of Infection: The level of viral infection is quantified by methods such as:
-
Time-of-Addition Assay: To determine the stage of the viral life cycle affected by the inhibitor, this compound is added at different time points relative to viral infection (e.g., 2 hours before, at the time of, or 1 hour after infection).[1][3]
Binding and Entry Assays
-
Binding Assay: To assess the effect of this compound on viral attachment to host cells, cells are incubated with the virus and the inhibitor at 4°C. Unbound virus is washed away, and cell-associated viral RNA is quantified by qPCR.[4]
-
Entry Assay: To specifically measure viral entry, after the binding step at 4°C, the temperature is shifted to 37°C to allow internalization. Non-internalized viruses are removed by trypsin treatment, and the intracellular viral RNA is quantified.[4]
Fluorescence Polarization (FP)-Based Affinity Measurement
-
Peptide Labeling: this compound is labeled with a fluorescent probe such as 5(6)-carboxytetramethylrhodamine (B613260) (TAMRA).[4]
-
Binding Reaction: The labeled peptide is incubated with varying concentrations of the target protein domains (e.g., syntenin PDZ1-2 or SNX27 PDZ).
-
Measurement: The change in fluorescence polarization is measured to determine the binding affinity (KD).[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of KSL 128114
For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive framework for the proper disposal of KSL 128114, a syntenin peptide inhibitor. In the absence of a publicly available Safety Data Sheet (SDS) specific to this compound, this document relies on general best practices for the disposal of peptide-based compounds.
It is crucial to always consult with your institution's Environmental Health and Safety (EH&S) department for specific protocols tailored to your location and facilities, as local, state, and federal regulations must be strictly followed. [1]
Immediate Safety and Handling
Before any disposal procedures, it is essential to adhere to standard laboratory safety protocols. When handling this compound, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn.[2] All handling of the compound, especially in its lyophilized powder form, should be conducted in a designated, well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Core Disposal Principles
The primary principle for the disposal of any research chemical is to treat it as hazardous waste unless confirmed otherwise.[2][3] Never dispose of peptides in the regular trash or down the sanitary sewer.[1] All waste contaminated with this compound, including the primary container, solutions, and any contaminated labware, must be segregated for chemical waste disposal.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound will depend on its form (solid or liquid) and the specific guidelines of your institution.
Liquid Waste Disposal (Solutions of this compound):
-
Segregation: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4][5]
-
Pickup: Arrange for the disposal of the waste through your institution's EH&S department.
Solid Waste Disposal (Contaminated Labware):
-
Collection: Place all solid waste contaminated with this compound, such as pipette tips, vials, gloves, and absorbent paper, into a designated, leak-proof hazardous waste container.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with this compound").
-
Storage: Keep the container sealed and store it in the designated satellite accumulation area.
-
Disposal: Schedule a pickup with your institution's hazardous waste management service.
Disposal of Empty Original Vials:
Even "empty" containers of hazardous chemicals require proper disposal.
-
Rinsing: If your institutional policy allows, triple rinse the empty this compound vial with a suitable solvent.
-
Rinsate Collection: The rinsate must be collected and disposed of as liquid hazardous waste.[6]
-
Vial Disposal: After rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.
Quantitative Data Summary for Waste Management
| Waste Type | Container Requirement | Labeling Information | Disposal Protocol |
| Liquid Waste | Leak-proof, chemically compatible container | "Hazardous Waste", "this compound", Concentration, Volume | Collection by institutional EH&S |
| Solid Waste | Leak-proof, designated solid waste container | "Hazardous Waste", "Solid waste with this compound" | Collection by institutional EH&S |
| Empty Vials | N/A | Deface original label after rinsing | Dispose as lab glass/plastic (pending policy) |
| Rinsate | Leak-proof, chemically compatible container | "Hazardous Waste", "Rinsate with this compound" | Collect as liquid hazardous waste |
Experimental Protocols for Decontamination
While specific deactivation protocols for this compound are not available, a general method for peptide degradation can be considered for decontaminating surfaces and equipment. This should be performed in a chemical fume hood.
-
Prepare a 10% Bleach Solution: In a suitable container, prepare a solution of 10% sodium hypochlorite (B82951) (bleach) in water.
-
Application: Apply the 10% bleach solution to the contaminated surface or equipment, ensuring complete coverage.
-
Contact Time: Allow a minimum contact time of 30 minutes.
-
Neutralization (if necessary): Neutralize the bleach solution with a suitable agent if required by your institution's protocols.
-
Final Cleaning: Thoroughly rinse the surface or equipment with water.
-
Waste Disposal: Collect any waste generated during this process as hazardous chemical waste.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling KSL 128114
Disclaimer: This document provides essential safety and logistical information for the handling of KSL 128114 based on general best practices for research-grade peptides. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance should be supplemented by a compound-specific SDS obtained from the supplier and your institution's established safety protocols. The quantitative data presented are illustrative examples and not specific to this compound.
Overview and Hazard Identification
This compound is a peptide inhibitor of syntenin, a protein involved in various cellular processes, including cell signaling, adhesion, and trafficking. Syntenin inhibitors have been investigated for their potential therapeutic effects, including in oncology.[1][2][3][4] While the specific toxicological properties of this compound are not detailed in publicly available literature, it should be handled as a potentially bioactive and hazardous compound. All research chemicals with unknown toxicity should be treated with a high degree of caution.[5]
Potential Hazards:
-
Biological Activity: As a syntenin inhibitor, this compound is designed to have biological effects.[1][2][4][6] Accidental exposure could lead to unknown physiological consequences.
-
Inhalation: Lyophilized powders can be easily inhaled, which is a primary route of exposure for laboratory chemicals.[5]
-
Skin/Eye Contact: May cause irritation upon direct contact.
-
Ingestion: Accidental ingestion could lead to adverse health effects.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound in any form (lyophilized powder or solution).[7][8]
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn at all times.[7] |
| Eye Protection | Safety glasses with side shields or goggles are required.[7] |
| Body Protection | A fully buttoned lab coat must be worn to protect against skin contact.[7] |
| Respiratory | A respirator may be necessary when handling large quantities of lyophilized powder or if there is a risk of aerosolization.[9] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the peptide and ensure laboratory safety.[10][11][12]
Handling:
-
Always handle this compound in a designated, well-ventilated area, such as a chemical fume hood, especially when working with the lyophilized powder.[5][10]
-
Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture uptake, which can degrade the peptide.[13][14]
-
Avoid repeated freeze-thaw cycles of solutions. It is recommended to create single-use aliquots.[10][14][15]
-
For peptides with amino acids prone to oxidation (like Cysteine, Methionine, or Tryptophan), consider using oxygen-free water and purging the vial with an inert gas like nitrogen or argon.[12]
Storage: The stability of peptides is highly dependent on storage conditions.[12][15][16]
| Form | Short-Term Storage (1-2 weeks) | Long-Term Storage (>2 weeks) |
| Lyophilized Powder | -20°C | -80°C is highly recommended for maximum stability. [15] |
| In Solution | 4°C (for up to one week)[15] | -20°C or -80°C in single-use aliquots.[10][15] |
Accidental Exposure and Spill Procedures
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Emergency Procedures for Accidental Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9][17] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17] |
Spill Cleanup Protocol: For any spill, alert personnel in the immediate area and, if necessary, evacuate.[9][18]
-
Assess the Spill: Determine the size and nature of the spill. For large or highly concentrated spills, evacuate and contact your institution's Environmental Health & Safety (EHS) department.[18][19]
-
Containment: For minor spills, use an appropriate absorbent material (e.g., vermiculite, chemical absorbent pads) to contain the spill, working from the outside in.[17][19]
-
Cleanup: Gently sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste.[9][17]
-
Decontamination: Clean the spill area with a suitable detergent and water.[9][17]
-
Waste Disposal: Dispose of all contaminated materials (absorbent, PPE) as hazardous chemical waste.[9][19]
Disposal Plan
Disposal of this compound and any contaminated materials must comply with local, state, and federal regulations. Never dispose of peptides in the regular trash or down the drain.[11]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste through your institution's EHS-approved waste stream. |
| Contaminated Labware (pipette tips, etc.) | Collect in a designated, clearly labeled hazardous waste container.[5][7] |
| Contaminated PPE (gloves, etc.) | Place in the designated hazardous waste container immediately after use.[7] |
| Aqueous Waste Solutions | Collect in a sealed, properly labeled hazardous waste container. Chemical deactivation (e.g., with sodium hypochlorite) may be an option but must be approved by your EHS department.[7] |
Experimental Protocols and Data
Illustrative Peptide Solubilization Protocol: The solubility of peptides can vary. The following is a general approach.
-
Initial Solvent: Attempt to dissolve the peptide in sterile, distilled water.
-
Adjust pH: If solubility is low, for basic peptides, add a small amount of 1-10% acetic acid. For acidic peptides, try 1% ammonium (B1175870) hydroxide.[13]
-
Organic Solvents: For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to aid dissolution before diluting with an aqueous buffer.[13]
Example Solubility Data (Illustrative Only):
| Solvent | Solubility (at 1 mg/mL) | Notes |
| Water | Partially Soluble | Sonication may improve solubility. |
| DMSO | > 10 mg/mL | Recommended for creating stock solutions. |
| 10% Acetic Acid (aq.) | > 5 mg/mL | Useful for basic peptides. |
Mandatory Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Pharmacological inhibition of syntenin PDZ2 domain impairs breast cancer cell activities and exosome loading with syndecan and EpCAM cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Syntenin-targeted peptide blocker inhibits progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 11. peptide24.store [peptide24.store]
- 12. corepeptides.com [corepeptides.com]
- 13. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 14. peptide.com [peptide.com]
- 15. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 16. jpt.com [jpt.com]
- 17. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 18. documents.uow.edu.au [documents.uow.edu.au]
- 19. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
